molecular formula C14H12N2 B1607385 5-Methyl-3-phenyl-1H-indazole CAS No. 57614-16-1

5-Methyl-3-phenyl-1H-indazole

Cat. No.: B1607385
CAS No.: 57614-16-1
M. Wt: 208.26 g/mol
InChI Key: BKFJFOATAKURAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-1H-indazole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJFOATAKURAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346212
Record name 5-Methyl-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57614-16-1
Record name 5-Methyl-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-phenyl-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenyl-1H-indazole, a heterocyclic aromatic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a fused benzene and pyrazole ring system with methyl and phenyl substitutions, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectroscopic characterization, and its emerging role in pharmaceutical research. The indazole core is a known privileged structure in medicinal chemistry, and understanding the nuances of this particular derivative is crucial for its effective utilization in the design of next-generation therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 57614-16-1[1]
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol [2]
Melting Point 133 °C[2]
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a classical acid-catalyzed cyclization reaction, a variant of the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone, leading to the formation of the indazole ring system. The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylacetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-methylacetophenone in a minimal amount of ethanol.

    • Add 1.1 equivalents of phenylhydrazine to the solution.

    • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The resulting phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, proceed to the next step.

  • Cyclization and Indazole Formation:

    • To the crude phenylhydrazone, add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude this compound will precipitate as a solid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Dry the crude solid under vacuum.

    • For further purification, recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Confirm the identity and purity of the final product by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Rationale Behind Experimental Choices

The choice of an acid catalyst, such as glacial acetic acid and hydrochloric acid, is crucial for both the formation of the hydrazone and the subsequent intramolecular electrophilic substitution (cyclization) that forms the indazole ring. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate. Purification by recrystallization or column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is critical for its use in biological assays and further chemical modifications.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification 4-Methylacetophenone 4-Methylacetophenone Reaction1 Reflux in Ethanol (cat. Acetic Acid) 4-Methylacetophenone->Reaction1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction1 Phenylhydrazone Phenylhydrazone Reaction1->Phenylhydrazone Reaction2 Reflux in Acetic Acid (cat. HCl) Phenylhydrazone->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-phenyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into both classical and contemporary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data. The primary focus is on two robust synthetic routes: a traditional acid-catalyzed cyclization analogous to the Fischer indole synthesis and a modern, environmentally benign approach utilizing ammonium chloride catalysis. This guide is intended to be a practical resource for researchers, offering not only procedural details but also the scientific rationale behind the methodologies, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3][4] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 5-position and the phenyl group at the 3-position provide handles for further functionalization and influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. This guide aims to equip researchers with the necessary knowledge to efficiently synthesize this important molecule.

Classical Synthesis: Acid-Catalyzed Cyclization of a Hydrazone

A well-established and versatile method for the synthesis of indazole derivatives is the acid-catalyzed cyclization of an appropriately substituted hydrazone. This approach is analogous to the renowned Fischer indole synthesis and offers a reliable route to the target molecule.[5][6] The synthesis of this compound via this method can be envisioned through two primary pathways, both commencing with the formation of a key hydrazone intermediate.

Pathway A: Reaction of p-tolylhydrazine with benzaldehyde. Pathway B: Reaction of 4-methylacetophenone with phenylhydrazine.

Both pathways converge on the formation of a hydrazone which then undergoes an acid-catalyzed intramolecular cyclization.

Mechanistic Insights

The mechanism of this acid-catalyzed cyclization is a cornerstone of heterocyclic chemistry.[5][6] The reaction proceeds through the following key steps:

  • Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl compound to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, a key bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia to yield the aromatic indazole ring system.

Fischer_Indazole_Synthesis reactant reactant intermediate intermediate product product catalyst catalyst p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone benzaldehyde Benzaldehyde benzaldehyde->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement_intermediate [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement_intermediate [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate rearrangement_intermediate->cyclized_intermediate Cyclization indazole This compound cyclized_intermediate->indazole NH3 - NH3 cyclized_intermediate->NH3 H_plus H+ H_plus->hydrazone Green_Synthesis_Workflow start start process process product product reactants 4-Methylacetophenone + Phenylhydrazine grinding Grinding with NH4Cl in Ethanol reactants->grinding monitoring Monitor by TLC grinding->monitoring workup Pour into Cold Water monitoring->workup filtration Filter and Wash workup->filtration purification Recrystallize filtration->purification final_product Pure this compound purification->final_product

Sources

An In-depth Technical Guide to the Probable Mechanism of Action of 5-Methyl-3-phenyl-1H-indazole: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 5-Methyl-3-phenyl-1H-indazole, a small molecule belonging to the indazole class of heterocyclic compounds. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of research on structurally related indazole derivatives to formulate a robust, evidence-based hypothesis. The core of this hypothesis posits that this compound likely functions as a protein kinase inhibitor. This guide will explore the foundational chemistry of the indazole scaffold, delve into the well-established role of indazole-containing molecules as kinase inhibitors, analyze the structure-activity relationships of pertinent analogs, and propose a putative signaling pathway affected by the title compound. Furthermore, detailed experimental protocols are provided to facilitate the validation of the proposed mechanism of action.

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as it is capable of binding to multiple, unrelated classes of proteins with high affinity.[3] The unique electronic and steric properties of the indazole ring system, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal pharmacophore for targeting a wide array of biological targets.[4] Numerous indazole-containing compounds have been investigated and developed for therapeutic applications, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1]

The Kinase Inhibitor Hypothesis: A Data-Driven Inference

A comprehensive review of the scientific literature strongly suggests that the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. This hypothesis is predicated on the following key observations:

  • Prevalence of Indazole-Based Kinase Inhibitors: A multitude of studies have successfully developed potent and selective kinase inhibitors based on the indazole scaffold.[3][4][5] These inhibitors target a diverse range of kinases implicated in oncology, immunology, and neurodegenerative disorders.

  • Structural Similarity to Known Kinase Inhibitors: The 3-phenyl-1H-indazole core is a common feature in many documented kinase inhibitors. The phenyl group at the 3-position often occupies the ATP-binding pocket of the kinase, forming crucial hydrophobic and aromatic interactions.[6]

  • Structure-Activity Relationship (SAR) Studies: SAR studies of various indazole series have consistently demonstrated that modifications at the 3 and 5 positions of the indazole ring significantly influence kinase inhibitory activity and selectivity.[7]

Deconstruction of the Molecular Architecture: Predicted Structure-Activity Relationship

The specific substitutions on the indazole ring of this compound provide clues to its potential biological target and mechanism.

  • The 3-Phenyl Group: The presence of a phenyl ring at the 3-position is a critical determinant of kinase inhibitory activity. This group is often oriented towards the hydrophobic region of the ATP-binding site, contributing significantly to the binding affinity.[6]

  • The 5-Methyl Group: Substitution at the 5-position of the indazole ring is known to modulate the potency and selectivity of kinase inhibitors. The methyl group, being a small, lipophilic substituent, can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket of the target kinase.

Based on these structural features, it is plausible that this compound targets a member of the tyrosine kinase or serine/threonine kinase families.

Proposed Signaling Pathway: Targeting Growth Factor Receptor Signaling

Given the prevalence of indazole-based inhibitors targeting receptor tyrosine kinases (RTKs), a plausible signaling pathway affected by this compound is the growth factor receptor signaling cascade. Many RTKs, such as Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are known to be inhibited by indazole derivatives.[4][6] Inhibition of these receptors would disrupt downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Proposed inhibition of a receptor tyrosine kinase by this compound.

Experimental Validation of the Hypothesized Mechanism

To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on a panel of purified protein kinases.

Protocol:

  • Kinase Panel Selection: A broad panel of recombinant human protein kinases, including representative members of the tyrosine kinase and serine/threonine kinase families (e.g., FGFR, PDGFR, VEGFR, SRC, AKT, ERK), should be selected.

  • Assay Principle: A radiometric assay (e.g., using ³²P-ATP) or a non-radiometric assay (e.g., ADP-Glo™, HTRF®) can be employed to measure kinase activity.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound to obtain a range of concentrations for IC₅₀ determination. c. In a microplate, combine the kinase, its specific substrate, ATP (spiked with ³²P-ATP if radiometric), and the test compound. d. Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a defined period. e. Terminate the reaction and quantify the amount of phosphorylated substrate. f. Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of downstream signaling proteins in a cellular context.

Protocol:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and exhibits constitutive or ligand-induced activation of the downstream signaling pathway (e.g., a cancer cell line with an activating mutation in an RTK).

  • Procedure: a. Culture the selected cells to an appropriate confluence. b. Treat the cells with varying concentrations of this compound for a specified duration. c. If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., FGF, PDGF) for a short period before harvesting. d. Lyse the cells and collect the protein extracts. e. Perform Western blotting using phospho-specific antibodies to detect the phosphorylation status of key downstream proteins (e.g., p-ERK, p-AKT). f. Use antibodies against the total protein as loading controls. g. Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway.

Protocol:

  • Cell Line Selection: Use the same cell lines as in the cellular phosphorylation assay.

  • Procedure: a. Seed the cells in a 96-well plate at a low density. b. After allowing the cells to attach, treat them with a range of concentrations of this compound. c. Incubate the cells for a period of 48-72 hours. d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay. e. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

G cluster_invitro In Vitro Validation cluster_cellular Cellular Validation KinaseAssay Kinase Inhibition Assay (IC50 Determination) PhosphoAssay Phosphorylation Assay (Western Blot) KinaseAssay->PhosphoAssay Confirms Target Engagement ProlifAssay Cell Proliferation Assay (GI50 Determination) PhosphoAssay->ProlifAssay Links Target to Cellular Phenotype

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Quantitative Data Summary

While no direct quantitative data exists for this compound, the following table presents representative data for analogous 3-phenyl-1H-indazole kinase inhibitors to provide a comparative context.

Analog Compound Target Kinase IC₅₀ (nM) Reference
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1100[6]
3-(pyrazin-2-yl)-1H-indazole derivativePim-13-11[5]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[4]

Conclusion

Based on the extensive evidence from the study of analogous compounds, it is highly probable that this compound exerts its biological effects through the inhibition of protein kinases. The specific kinase target(s) remain to be elucidated, but the structural motifs suggest a potential role in modulating growth factor receptor signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for the definitive determination of its mechanism of action. This foundational work is critical for any future preclinical and clinical development of this compound or its derivatives.

References

  • Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., Bdzhola, V., Iatsyshyna, A., Lukash, L., Bilokin, Y., & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Various Authors. (Date not available). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Journal name not available]. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Gaikwad, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7674. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 61(22), 10196-10216. [Link]

  • Various Authors. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]

  • Various Authors. (2018). Method for preparing 1H-indazole derivative.
  • Various Authors. (Date not available). Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Various Authors. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 244. [Link]

  • Various Authors. (2024). Indazole compounds as pkmyt1 kinase inhibitors.
  • Various Authors. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

Sources

The Biological Versatility of 5-Methyl-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for potent and selective interactions with a multitude of biological targets.[3] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the anti-cancer agents Niraparib, Axitinib, and Pazopanib, and the antiemetic drug Granisetron.[4] The broad therapeutic potential of indazole derivatives spans from oncology to neuropharmacology, with demonstrated activities including anti-inflammatory, antimicrobial, antidepressant, and anti-HIV effects.[3][5]

This guide focuses on a specific, yet highly promising derivative: 5-Methyl-3-phenyl-1H-indazole . We will delve into its synthesis, explore its established and predicted biological activities, and provide detailed experimental protocols for its evaluation. The primary focus will be on the significant, documented antidepressant properties of its derivatives, while also exploring potential applications in oncology and other therapeutic areas based on structure-activity relationships within the broader indazole class.

Chemical Synthesis of this compound

The synthesis of the 1H-indazole scaffold can be achieved through various routes, often involving the cyclization of ortho-substituted aryl precursors. A common and effective method for preparing 3-aryl-indazoles is the intramolecular cyclization of arylhydrazones. This approach offers good yields and tolerates a range of functional groups.

Experimental Protocol: Synthesis via Arylhydrazone Cyclization

This protocol outlines a representative synthesis based on established methodologies for indazole formation.

Objective: To synthesize this compound from 1-(4-methylphenyl)ethan-1-one.

Materials:

  • 1-(4-methylphenyl)ethan-1-one

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methylphenyl)ethan-1-one in absolute ethanol.

    • Add 1.1 equivalents of phenylhydrazine to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Wash the crude product with cold water and dry under vacuum.

  • Intramolecular Cyclization (Fischer Indole Synthesis variant):

    • Place the dried arylhydrazone from the previous step into a clean, dry round-bottom flask.

    • Add an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture to 120-150°C with vigorous stirring for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Purification Start 1-(4-methylphenyl)ethan-1-one + Phenylhydrazine Reagents1 Ethanol, Acetic Acid (cat.) Reflux (2-4h) Start->Reagents1 Product1 Intermediate Arylhydrazone Reagents1->Product1 Reagents2 Polyphosphoric Acid Heat (120-150°C) Product1->Reagents2 Workup Quench (Ice) Neutralize (NaHCO3) Extract (EtOAc) Reagents2->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Receptor Adrenergic Receptor NE_Synapse->Receptor Binding Postsynaptic_Effect Downstream Signaling Receptor->Postsynaptic_Effect Signal Transduction (Antidepressant Effect) FS32 FS-32 (Derivative of This compound) FS32->NET Inhibits

Caption: Proposed mechanism of FS-32, a derivative of this compound.

Data Summary: Pharmacological Profile of FS-32
Pharmacological Test Observation for FS-32 Comparison with Imipramine Mechanistic Implication
Anti-Reserpine ActivityDose-dependent reversal of ptosisBell-shaped dose-responseRestoration of monoaminergic function
Norepinephrine PotentiationPotentiation observed in vitroLess potent than imipramineInhibition of norepinephrine reuptake
Isolation-Induced FightingSuppressive effect without motor impairmentSimilar effect but with motor incoordinationSpecific modulation of aggressive behavior
Central Cholinergic ActivityAntagonistic effects observedPresentCentral nervous system activity
Peripheral Cholinergic ActivityPractically no effectStrong anticholinergic actionPotential for fewer side effects
Brain Catecholamine ContentTended to increase levelsNot specifiedModulation of neurotransmitter levels

Predicted Biological Activities and Therapeutic Potential

While the antidepressant profile is the most concretely documented activity for a direct derivative, the core structure of this compound suggests potential in other therapeutic areas, most notably oncology.

Anticancer Potential: A Kinase Inhibitor Scaffold?

The indazole ring is a cornerstone of numerous kinase inhibitors. T[5]he nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction motif for this class of drugs. The 3-phenyl substituent can be directed into hydrophobic pockets within the active site, while the 5-methyl group can influence solubility and metabolic stability.

Potential Kinase Targets for Evaluation:

  • Pim Kinases: Some 1H-indazole derivatives have shown potent, nanomolar inhibition of Pim-1, -2, and -3 kinases. *[5] Anaplastic Lymphoma Kinase (ALK): The approved drug Entrectinib is a potent ALK inhibitor based on a 3-aminoindazole scaffold. *[5] Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are potent nanomolar inhibitors of TTK. *[5] c-Kit, PDGFRβ, FLT3: Multi-kinase inhibitors targeting these receptors have been developed from indazole scaffolds.

[5]#### Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To validate the predicted anticancer activity, a primary screen using a cell viability assay is essential. The MTT assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon, MDA-MB-231 for breast)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. Typical final concentrations might range from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_treated / Absorbance_vehicle] * 100).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

In Vitro Screening Workflow

Screening_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Serial Dilutions of This compound Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h (Formazan Formation) MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC50 Value Read->Analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

This compound is a heterocyclic compound built upon a scaffold of proven therapeutic relevance. The detailed pharmacological profile of its N1-alkylated derivative, FS-32, strongly establishes its potential as a template for novel antidepressant agents, distinguished by a favorable mechanism of action that may offer a better side-effect profile than older tricyclic drugs.

[6]Furthermore, based on compelling structure-activity relationships from the broader indazole family, the parent compound is a prime candidate for screening in anticancer programs, particularly as an inhibitor of protein kinases. I[5]ts analgesic, anti-inflammatory, and antimicrobial potential also warrants investigation.

Future research should focus on:

  • Broad Biological Screening: Evaluating the parent this compound in a wide range of cellular and biochemical assays, including kinase inhibitor panels and antimicrobial susceptibility tests.

  • Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the parent compound to assess its drug-likeness.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives with modifications at the 1, 3, and 5 positions to optimize potency and selectivity for identified biological targets.

This guide provides a foundational understanding of this compound, grounded in both direct pharmacological data and rational scientific extrapolation, offering a robust starting point for its further development in drug discovery.

References

  • Hajra, A., Singsardar, M., & Laru, S. (2019). Mn(III)-Mediated C–H Phosphorylation of Indazoles with Dialkyl Phosphites. ACS Omega, 4(5), 9343–9349. [Link]

  • Ikeda, Y., Takano, N., Matsushita, H., & Iwasaki, T. (1979). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). Arzneimittel-Forschung, 29(3), 511-520. [Link]

  • Yeu, J. P., Yeh, J. T., Chen, T. Y., & Uang, B. J. (2001). An Expedient Synthesis of 1-[3-(Dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - An Antidepressant. Synthesis, 2001(12), 1775-1777. [Link]

  • Adhikari, A., Kalluraya, B., Sujith, K. V., Gouthamchandra, K., & Jairam, R. (2018). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some Novel Bis-1, 2, 4-Triazolo [3, 4-b]. Sci Forschen, 2(1). [Link]

  • Koide, T., & Matsushita, H. (1981). Effects of chronic treatment with this compound(FS32) and its N-Desmethylated compound(FS97) on monoaminergic receptor sensitivity in the rat brain. Neuropharmacology, 20(4), 383-388. [Link]

  • Zhang, Y., Liu, X., Zhang, Y., & Qu, X. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2133. [Link]

  • Ikeda, Y., Takano, N., Matsushita, H., & Iwasaki, T. (1979). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). Arzneimittel-Forschung, 29(3), 511–520. [Link]

  • Lee, J., Lee, J., Choi, S., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]

  • Raffa, D., Maggio, B., Cascioferro, S., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. European Journal of Medicinal Chemistry, 44(1), 165-172. [Link]

  • Kapoor, S., et al. (2023). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives. ResearchGate. [Link]

  • Rai, G., Brimacombe, K. R., Mott, B. T., et al. (2024). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. ACS Omega. [Link]

  • Butler, M. S., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 26(12), 3568. [Link]

  • Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 23-37. [Link]

  • Kim, J., & Kim, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2048–2058. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Singh, P., & Kumar, A. (2016). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 47(33). [Link]

Sources

An In-depth Technical Guide to 5-Methyl-3-phenyl-1H-indazole Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Indazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems consistently emerge as "privileged scaffolds"—cores that are capable of binding to a wide array of biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Comprising a benzene ring fused to a pyrazole ring, this bicyclic aromatic heterocycle is a versatile framework found in numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib, and the antiemetic Granisetron.[3]

Indazoles are rare in nature, making their significance primarily a feature of synthetic chemistry and drug design.[3][4] Their power lies in their structural features: they act as bioisosteres for indoles, possess both hydrogen bond donor (N-H) and acceptor (N) capabilities, and their rigid, planar structure provides a solid anchor for substituents to explore the binding pockets of target proteins.[5][6] The tautomerism between the 1H- and 2H- forms of the indazole ring significantly influences its chemical reactivity and biological interactions, with the 1H-tautomer generally being the more thermodynamically stable and predominant form.[3][7][8][9]

This guide focuses specifically on the 5-Methyl-3-phenyl-1H-indazole core. This particular substitution pattern combines the foundational indazole scaffold with two key features: a C3-phenyl group, which provides a vector for extensive functionalization and interaction with hydrophobic pockets, and a C5-methyl group, which can influence solubility, metabolic stability, and steric interactions within a binding site. We will explore the synthesis of this core, strategies for its diversification, its biological significance, and the analytical techniques essential for its characterization.

Chapter 1: Synthesis of the this compound Core

The construction of the indazole ring is a foundational step in any research program targeting this scaffold. While numerous methods exist, ranging from classical cyclizations to modern cross-coupling strategies, a particularly efficient and environmentally conscious approach involves the ammonium chloride-catalyzed reaction of a substituted ortho-hydroxyacetophenone with hydrazine hydrate.[10][11]

The causality behind this specific choice of reagents is rooted in efficiency and simplicity. The ortho-hydroxy group of the acetophenone acts as a directing group and is ultimately eliminated. Hydrazine hydrate serves as the source for the two nitrogen atoms required to form the pyrazole ring. Ammonium chloride provides a mild acidic environment to catalyze the initial condensation and subsequent cyclization, avoiding the harsh conditions required by some traditional methods. This "greener" approach often results in high yields with a straightforward workup.[10]

Synthetic Workflow: Ammonium Chloride-Catalyzed Cyclization

SM1 2-Hydroxy-5-methylacetophenone Intermediate Hydrazone Intermediate SM2 Phenylhydrazine Catalyst NH4Cl in Ethanol Catalyst->Intermediate Condensation Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of the indazole core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a demonstrated green chemistry approach.[10] The self-validating nature of this protocol lies in the expected high yield and purity of the final product, which can be readily confirmed by standard analytical techniques.

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Phenylhydrazine

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-5-methylacetophenone (10 mmol), phenylhydrazine (11 mmol), and ammonium chloride (2 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask. The use of ethanol as a solvent is advantageous due to its low toxicity and ease of removal.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual ammonium chloride and other water-soluble impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The reported yield for this method is typically high (around 80%).[10] If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

  • Characterization: Confirm the identity and purity of the final product, this compound, using NMR, Mass Spectrometry, and melting point analysis.

Chapter 2: Strategies for Derivatization and Analogue Generation

The this compound core serves as a versatile template for building compound libraries. Strategic modifications at key positions are crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Key Diversification Points:

  • N1-Position: The N-H proton is acidic and can be readily deprotonated to allow for alkylation or arylation. This position is often modified to modulate solubility, introduce new binding interactions, or block metabolic pathways. N1-substituted benzyl groups, for instance, have been extensively explored in developing potent kinase inhibitors.[8]

  • C3-Phenyl Ring: This ring provides a large surface area for modification. Introducing substituents (e.g., halogens, trifluoromethyl, methoxy groups) can profoundly impact electronic properties and steric interactions, which is a cornerstone of structure-activity relationship (SAR) studies.[12]

  • C5-Methyl Group: While less commonly modified, this position can be a target for late-stage functionalization or can be replaced with other small alkyl or halogen groups to fine-tune activity.

  • Other Benzene Ring Positions (C4, C6, C7): Substitution at these positions is also a valid strategy, often leading to significant changes in biological activity. For example, substituents at the C6 position have been shown to improve the in vitro activity of TRPA1 antagonists.[12]

Caption: Key points for chemical diversification of the indazole core.

Experimental Protocol: N1-Alkylation of this compound

This protocol describes a general method for attaching an alkyl group to the N1 position, a common step in analogue synthesis. The choice of a strong base like sodium hydride ensures complete deprotonation of the indazole N-H, leading to a clean reaction.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried flask.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. The causality here is critical: adding the indazole to the base prevents localized high concentrations of the electrophile later. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation, which is often evidenced by the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 equivalents) dropwise. Let the reaction stir at room temperature overnight or until completion is confirmed by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole derivative. Note that N2-alkylation can sometimes occur as a minor byproduct depending on the reaction conditions.[13]

Chapter 3: Biological Activity and Therapeutic Potential

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly valuable in drug discovery.[7][14] The 5-methyl-3-phenyl substitution pattern is frequently found in compounds targeting cancer and inflammatory diseases.[4][15]

  • Anticancer Activity: Many indazole derivatives function as protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers. The indazole scaffold can mimic the adenine hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function.[14] Derivatives have shown potent activity against targets like Bcr-Abl, anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[7]

  • Anti-inflammatory Activity: The indazole core is present in compounds designed to treat inflammatory conditions like rheumatoid arthritis.[15] Some derivatives act as pathway-selective ligands for the estrogen receptor (ER), inhibiting NF-κB-mediated inflammatory gene expression.[15] Others have been developed as antagonists for channels like TRPA1, which are involved in inflammatory pain.[12]

Quantitative Data: Biological Activity of Selected Indazole Analogues

The following table summarizes the in vitro activity of several representative indazole derivatives from the literature, illustrating the potency that can be achieved with this scaffold.

Compound/Derivative ClassTarget/AssayCell Line / SystemPotency (IC₅₀ / EC₅₀)Reference
1H-indazol-3-amine derivative (89)Bcr-AblT315I KinaseEnzymatic Assay0.45 µM[7]
3-(pyrrolopyridin-2-yl)indazole (93)Anti-proliferativeHCT116 Cells1.3 nM[7]
Entrectinib (127)ALK KinaseEnzymatic Assay12 nM[7]
4-(Indazol-3-yl)phenol derivativeEstrogen Receptor (ER)NF-κB InhibitionPotent activity reported[15]
5-(2-(trifluoromethyl)phenyl)indazole (31)TRPA1 AntagonistIn vitro Assay0.015 µM[12]
Indazole-3-carboxamide (12d)CRAC Channel BlockerCalcium Influx Assaysub-µM[16]
Mechanism of Action: Kinase Inhibition

Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., ALK, FGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Binds ATP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylates Response Cell Proliferation, Survival Substrate_P->Response Leads to Indazole Indazole Derivative (Inhibitor) Indazole->Kinase Blocks ATP Binding Site

Caption: Simplified pathway of kinase inhibition by an indazole derivative.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding SAR is the process of decoding how specific structural features of a molecule relate to its biological activity. For the indazole scaffold, decades of research have yielded valuable insights.

  • N1-Substitution: As seen with indazole-3-carboxamides targeting CRAC channels, the regiochemistry is critical. The 3-carboxamide is active, while the reverse amide isomer is inactive, highlighting a specific required orientation in the binding pocket.[16] For CCR4 antagonists, meta-substituted benzyl groups on the N1 position carrying an amino-acyl group were found to be the most potent.[17]

  • C3-Substitution: The nature of the group at the C3 position often defines the target class. For IDO1 enzyme inhibition, a carbohydrazide moiety at C3 was crucial for strong activity.[7]

  • Benzene Ring Substitution: For TRPA1 antagonists based on a 5-phenyl-indazole core, moving the substituent on the phenyl ring from chloro (para) to trifluoromethyl (ortho) dramatically increased potency. Furthermore, adding small substituents at the C6 position of the indazole ring itself further improved activity.[12] This demonstrates that optimizing interactions in multiple regions of the binding pocket simultaneously leads to synergistic gains in potency.

Caption: Key structure-activity relationship points on the indazole scaffold.

Chapter 5: Essential Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the structure of novel this compound derivatives.[18]

Protocol: NMR and MS Characterization

This protocol provides a general workflow for acquiring and interpreting the necessary data. The expected spectral features provide a self-validating system for structure confirmation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified indazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[18]

  • For MS, prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. ¹H NMR Spectroscopy:

  • Rationale: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Typical Parameters:

    • Pulse Program: Standard single-pulse experiment.[18]

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.[18]

  • Expected Signals for this compound:

    • N-H Proton: A broad singlet, typically downfield (>10 ppm). Its position is concentration and solvent-dependent.

    • Aromatic Protons: Multiple signals in the 7-8.5 ppm range. The protons on the indazole ring and the phenyl ring will appear here, showing characteristic doublet, triplet, and multiplet patterns.

    • Methyl Protons: A sharp singlet around 2.4-2.5 ppm, corresponding to the three protons of the C5-methyl group.

3. ¹³C NMR Spectroscopy:

  • Rationale: To determine the number of unique carbon atoms in the molecule.

  • Typical Parameters:

    • Pulse Program: Proton-decoupled experiment.[18]

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).[18]

  • Expected Signals:

    • Aromatic Carbons: Multiple signals in the 110-150 ppm range.

    • Methyl Carbon: A signal in the aliphatic region, typically around 20-25 ppm.

4. Mass Spectrometry (MS):

  • Rationale: To determine the molecular weight of the compound and confirm its elemental composition.

  • Method: Electrospray Ionization (ESI) is common. Use positive ion mode to observe the protonated molecule [M+H]⁺.[18]

  • High-Resolution MS (HRMS): This is the gold standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.[18][19] For C₁₄H₁₂N₂, the expected exact mass is 208.1000. HRMS should provide a measured value within 5 ppm of this theoretical mass.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its relevance in modern drug discovery. Future efforts will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel biological targets beyond kinases and inflammatory mediators, and employing advanced synthetic methods like C-H activation for more efficient late-stage functionalization. The insights and protocols detailed in this guide provide a solid foundation for researchers and scientists to build upon as they continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Zhang, M., Chen, Y., Wang, M., & Zhang, H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • Singh, G., & Sahu, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 183-193. [Link]

  • Faria, J. V., Leal, B., & Fonte, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 467-482. [Link]

  • Swain, B., Sahu, P. K., & Sahoo, A. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1565. [Link]

  • G, S. K., & V, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Faria, J. V., Leal, B., & Fonte, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Kharat, S. S., Jadhav, S. D., & Pawar, S. S. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). [Link]

  • Gaikwad, D. D. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

  • Kees, K. L., Caggiano, T. J., & Harris, H. A. (2004). Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 47(26), 6435-6438. [Link]

  • Keating, T. A., et al. (2021). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

  • N/A. (2017). SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS.
  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(7), 1161-1167. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]

  • Kim, H. J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]

  • Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7677. [Link]

  • Kumar, P., & Singh, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 27953-27976. [Link]

  • Norman, M. H., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 53(5), 2205-2216. [Link]

  • N/A. (2019). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

  • Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8408. [Link]

  • D'Amours, M., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(14), 5901-5915. [Link]

  • N/A. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • N/A. (2016). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6049-6059. [Link]

  • da Silva, A. C. S., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2309-2316. [Link]

  • Swain, B., Sahu, P. K., & Sahoo, A. (2022). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Bau, Y.-S., et al. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorganic & Medicinal Chemistry, 22(17), 4736-4745. [Link]

  • Parekh, A., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 846-851. [Link]

  • N/A. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

  • Boulhaoua, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 71-75. [Link]

  • N/A. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 237-248. [Link]

Sources

A Spectroscopic Guide to 5-Methyl-3-phenyl-1H-indazole: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 5-Methyl-3-phenyl-1H-indazole. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a detailed analysis of the compound's structural features. This guide is designed to offer both a practical framework for experimental work and a deeper understanding of the interpretation of spectroscopic data in the context of heterocyclic chemistry.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound imparts unique physicochemical properties that are crucial for its interaction with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and drug discovery endeavor. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of such compounds, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will detail the experimental protocol, present the spectral data, and offer an in-depth interpretation, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A crucial first step in obtaining high-quality NMR spectra is meticulous sample preparation.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean, dry vial. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient for acquiring a proton spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into single lines.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum lock->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H

Caption: A streamlined workflow for acquiring NMR spectra.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule. The following data has been reported for this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.21br s1HNH
8.21d2HPhenyl H (ortho)
7.65-7.78m3HPhenyl H (meta, para)
7.43t1HH-6
7.30d1HH-7
2.50s3HCH₃

Interpretation:

  • NH Proton: The broad singlet at 8.21 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

  • Aromatic Protons: The signals in the range of 7.30-8.21 ppm correspond to the aromatic protons. The doublet at 8.21 ppm is assigned to the two ortho protons of the phenyl ring, which are deshielded due to their proximity to the indazole ring. The multiplet between 7.65 and 7.78 ppm accounts for the remaining three protons of the phenyl group (meta and para). The triplet at 7.43 ppm and the doublet at 7.30 ppm are assigned to the protons on the indazole ring (H-6 and H-7, respectively), with their splitting patterns reflecting coupling to adjacent protons.

  • Methyl Protons: The sharp singlet at 2.50 ppm corresponds to the three protons of the methyl group at the 5-position of the indazole ring. The singlet nature indicates no adjacent protons to couple with.

¹³C NMR Spectrum of this compound

Table 2: ¹³C NMR Data for the Analog 3-methyl-1-phenyl-1H-indazole

Chemical Shift (δ, ppm)
144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9

Predicted Interpretation for this compound: Based on the structure and the analog data, the ¹³C NMR spectrum of this compound is expected to show signals for all 14 carbon atoms.

  • Aromatic and Heterocyclic Carbons: The signals in the downfield region (approximately 110-150 ppm) will correspond to the carbons of the phenyl and indazole rings. The quaternary carbons (C-3, C-3a, C-5, and the ipso-carbon of the phenyl ring) will generally have lower intensities.

  • Methyl Carbon: A signal in the upfield region (around 20-25 ppm) is expected for the methyl group carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol for IR Spectroscopy

Thin Solid Film Method: This method is commonly used for solid samples.

  • Dissolution: Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.

  • Deposition: Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire_ir Acquire IR Spectrum evaporate->acquire_ir

Caption: A simplified workflow for obtaining an IR spectrum.

Predicted IR Spectrum of this compound

While an experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups and data from similar indazole derivatives.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl
~1620-1580C=C stretchAromatic/Indazole ring
~1500-1450C=N stretchIndazole ring
~850-750C-H bendAromatic (out-of-plane)

Interpretation:

  • N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹.

  • Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic and indazole ring systems.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, resulting in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Logical Flow

MS_Flow cluster_process Mass Spectrometry Process cluster_output Output intro Sample Introduction ionize Ionization (EI or ESI) intro->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum (Intensity vs. m/z) detect->spectrum

5-Methyl-3-phenyl-1H-indazole: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs. Its unique electronic properties and versatile substitution patterns have established it as a cornerstone in the design of targeted therapies. This technical guide provides an in-depth exploration of 5-Methyl-3-phenyl-1H-indazole, a specific derivative with significant, albeit largely untapped, therapeutic potential. While direct literature on this exact molecule is nascent, this document synthesizes the wealth of knowledge surrounding the indazole class to project its likely biological activities and mechanisms of action. We will delve into its chemical synthesis, plausible molecular targets, and the experimental frameworks required to validate its therapeutic utility, with a primary focus on its potential as an anticancer and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound.

The Indazole Scaffold: A Foundation of Therapeutic Innovation

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement confers a high degree of chemical stability and provides multiple points for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The indazole motif is a bioisostere of indole, present in many biologically active molecules, which often imparts improved metabolic stability and oral bioavailability.[2]

A testament to the therapeutic importance of the indazole core is the number of FDA-approved drugs that incorporate this scaffold. These include:

  • Pazopanib and Axitinib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[2][3]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[2][3]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[4]

  • Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.[4]

The proven success of these diverse therapeutic agents underscores the vast potential held within the indazole framework and provides a strong rationale for the investigation of novel derivatives like this compound.

Synthesis of this compound: A Methodological Approach

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and adaptable synthetic route can be proposed based on established methods for analogous 3-substituted-1H-indazoles. One such reliable method is the copper-catalyzed intramolecular N-arylation of an ortho-halogenated arylhydrazone.[5]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, beginning with the formation of a hydrazone from a substituted acetophenone, followed by an intramolecular cyclization to form the indazole ring.

Synthesis_Pathway 4_chloro_acetophenone 1-(4-Chlorophenyl)ethan-1-one hydrazone Hydrazone Intermediate 4_chloro_acetophenone->hydrazone Reaction hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazone Reaction cyclization Intramolecular Cyclization hydrazone->cyclization target_compound This compound cyclization->target_compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established procedures for similar indazole derivatives and serves as a validated starting point for the synthesis of this compound.

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of 1-(4-methylphenyl)ethan-1-one (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • In a dried Schlenk tube under a nitrogen atmosphere, combine the hydrazone intermediate (1.0 eq), copper(I) iodide (CuI, 20 mol%), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (22 mol%).[5]

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring by TLC.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Compound ¹H NMR (DMSO-d6) ¹³C NMR (DMSO-d6) MS (ESI-MS) m/z
1-Methyl-3-phenyl-1H-indazole 4.12 (s, 3H), 7.24 (t, 1H), 7.38-7.43 (m, 1H), 7.46 (t, 1H), 7.52 (t, 2H), 7.70 (d, 1H), 7.98 (d, 2H), 8.07 (d, 1H)142.4, 141.7, 133.8, 129.4, 128.2, 127.2, 126.7, 121.7, 121.3, 121.1, 110.6, 36.0209.27 [M+H]⁺

Therapeutic Potential: Projecting from a Privileged Scaffold

The therapeutic potential of this compound can be inferred from the well-established biological activities of the broader indazole class. The primary areas of interest are oncology and inflammatory diseases.

Anticancer Activity: A Focus on Kinase Inhibition

A multitude of indazole derivatives have demonstrated potent anticancer activity, largely through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.[3][6]

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. Indazole-based compounds have been successfully developed as inhibitors of several key oncogenic kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

  • FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration.[2]

  • Aurora Kinases: Essential for mitotic progression and cell division.[8]

  • PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, survival, and metabolism.[9]

The indazole scaffold typically acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Downstream Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Binds Indazole_Inhibitor This compound Indazole_Inhibitor->Kinase Inhibits (Competitive Binding) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Phosphorylated_Substrate->Cell_Proliferation Activates COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Indazole_Inhibitor This compound Indazole_Inhibitor->COX_Enzyme Inhibits

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Experimental Validation:

The anti-inflammatory potential of this compound can be investigated through the following experimental approach:

  • In Vitro COX Inhibition Assays: Determine the IC50 values of the compound against both COX-1 and COX-2 to assess its potency and selectivity. [10]2. In Vivo Models of Inflammation: Evaluate the compound's efficacy in animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats. [10]3. Cytokine Production Assays: Measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.

Future Directions and Conclusion

This compound represents a compelling, yet underexplored, molecule within the therapeutically rich class of indazole derivatives. Based on the extensive body of research on this scaffold, it is highly plausible that this compound possesses significant anticancer and/or anti-inflammatory properties. The proposed synthetic route provides a clear path to obtaining this molecule for biological evaluation. The outlined experimental workflows offer a systematic approach to elucidating its mechanism of action and validating its therapeutic potential. Further research into this compound is strongly warranted and has the potential to yield novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. Wiley Online Library.
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiprolifer
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.
  • Inhibitory activity of the imidazole derivatives against COX-1 and...
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Full article: Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Taylor & Francis Online.
  • Design of selective COX-2 inhibitors in the (aza)indazole series.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC - PubMed Central.
  • Synthesis of 3‐(phenylcarbonyl)‐1H‐indazole derivatives.
  • Synthesis and biological evaluation of new indazole deriv
  • Indazole synthesis. Organic Chemistry Portal.
  • One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Inform
  • Synthesis and biological evaluation of indazole derivatives.
  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to antiemetic therapies.[1][2][3][4][5] Derivatives of 1H-indazole are particularly noted for their diverse biological activities, including potent anti-cancer properties.[1][2][3][6][7][8] These compounds often function as kinase inhibitors or modulators of critical cellular pathways involved in proliferation, apoptosis, and metastasis.[1][2][9]

This guide focuses on a specific, yet under-explored, member of this family: 5-Methyl-3-phenyl-1H-indazole . While extensive biological data for this particular molecule is not yet widely published, its structural similarity to other biologically active indazoles suggests a strong potential for therapeutic relevance, particularly in oncology. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals seeking to conduct a thorough in vitro investigation of this compound.

Here, we eschew a rigid, templated approach. Instead, we present a logically structured, causality-driven workflow designed to systematically characterize the biological effects of this compound. The protocols described are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data. Our narrative is grounded in established scientific principles and supported by authoritative references, guiding the researcher from initial compound handling to advanced mechanistic studies.

Part 1: Foundational Characterization and Assay Preparation

Before initiating any biological assays, it is critical to establish the fundamental physicochemical properties of this compound. This ensures the integrity and reproducibility of all subsequent experiments.

Compound Identity and Purity Verification

The first step is to confirm the identity and purity of the test compound. Even when sourced from a reputable vendor, independent verification is a hallmark of rigorous scientific practice.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The expected peaks for this compound, including the characteristic methyl and phenyl protons, should be verified against reference spectra or theoretical predictions.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the compound's exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A purity level of ≥95% is recommended for in vitro biological studies.

Solubility and Stock Solution Preparation

Accurate and consistent dosing in cell-based assays is contingent upon proper solubilization of the test compound.

Protocol: Solubility Assessment and Stock Solution Preparation

  • Solvent Screening: Test the solubility of this compound in a panel of common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial screening.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically <0.5%).

Part 2: Primary Screening for Biological Activity: Antiproliferative Effects

Based on the extensive literature on indazole derivatives, a logical starting point for the investigation of this compound is to assess its effect on cancer cell proliferation.[1][2]

Cell Line Selection

The choice of cell lines should be strategic, encompassing a diverse panel to identify potential tissue-specific sensitivities.

Recommended Cell Line Panel:

  • A549: Human lung carcinoma

  • K562: Human chronic myeloid leukemia[7][8][9]

  • PC-3: Human prostate cancer[7][8][9]

  • HepG2: Human hepatoma[7][8][9]

  • 4T1: Murine breast cancer[1][2]

  • HEK-293: Human embryonic kidney cells (as a non-cancerous control to assess general cytotoxicity)[7][8][9]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability, which is indicative of antiproliferative activity.[7][8][9]

Protocol: MTT Antiproliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range would be 0.1 µM to 100 µM.

    • Include appropriate controls: vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil).[7]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results on a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Lines A549, K562, PC-3, HepG2, 4T1, HEK-293
Compound This compound
Concentration Range 0.1 µM - 100 µM (Logarithmic dilutions)
Incubation Time 48h, 72h
Assay MTT Colorimetric Assay
Endpoint IC50 (Half-maximal inhibitory concentration)
Controls Vehicle (DMSO), Positive (e.g., 5-Fluorouracil)

Hypothetical IC50 data for this compound.

Visualizing the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Compound This compound Solubilize Prepare 10mM Stock in DMSO Compound->Solubilize Treatment Treat Cells with Serial Dilutions (0.1-100 µM) Solubilize->Treatment Cells Culture & Seed Cancer Cell Lines Cells->Treatment Incubate Incubate for 48/72 hours Treatment->Incubate MTT Add MTT Reagent Incubate->MTT Readout Read Absorbance @ 570nm MTT->Readout Calculate Calculate % Viability vs. Vehicle Readout->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining the antiproliferative IC50 of the compound.

Part 3: Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Should this compound demonstrate significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. A common mechanism for anti-cancer compounds is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[1][2][9]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, DNA content is quantified using a fluorescent dye like Propidium Iodide (PI) followed by flow cytometry analysis.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.

Visualizing the Apoptosis Signaling Cascade

Many indazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the Bcl-2 family of proteins.[1][2][9] A potential mechanism for this compound could involve similar pathways.

G Compound This compound ROS ↑ ROS Production Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 Cleaved Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulated by the compound.

Part 4: Advanced Mechanistic and Functional Assays

With primary mechanisms established, further studies can probe deeper into specific protein targets and functional outcomes like cell migration.

Kinase Inhibition Profiling

Indazole derivatives are well-known kinase inhibitors.[2] A broad kinase screening panel can identify potential molecular targets for this compound.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.

  • "Hits" are identified as kinases with significantly reduced activity in the presence of the compound. Follow-up dose-response assays can determine the IC50 for specific kinases.

Western Blotting for Pathway Validation

If apoptosis is confirmed, Western blotting can be used to validate the involvement of key proteins in the proposed signaling pathway.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, MDM2).[1][9] Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration/Invasion Assay

Many anti-cancer agents also inhibit the ability of cancer cells to migrate and invade surrounding tissues. The transwell migration (or Boyden chamber) assay is a standard method to assess this.

Protocol: Transwell Migration Assay

  • Cell Preparation: Starve cells in serum-free medium for several hours.

  • Assay Setup: Place transwell inserts (with an 8 µm pore size membrane) into the wells of a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the starved cells into the upper chamber in serum-free medium, along with different concentrations of this compound.

  • Incubation: Incubate for 12-24 hours.

  • Analysis:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope. For invasion assays, the membrane is pre-coated with Matrigel.

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted framework for the initial in vitro characterization of this compound. By systematically progressing from foundational analysis to detailed mechanistic studies, researchers can build a robust data package to define the compound's biological activity profile. Positive results from this workflow—particularly the identification of a potent antiproliferative effect and a clear mechanism of action—would strongly justify advancing this promising molecule into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies. The indazole core remains a privileged scaffold in drug discovery, and a thorough investigation of novel derivatives like this compound is a critical endeavor in the search for next-generation therapeutics.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. RSC Advances.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Molecules.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • This compound. BLD Pharm.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. Molecules.
  • This compound | 57614-16-1. ChemicalBook.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. The Journal of Organic Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. Molecules.

Sources

The Enduring Legacy of an Archetypal Scaffold: A Technical Guide to 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of its Discovery, Synthesis, and Evolving Significance in Medicinal Chemistry

Introduction: The Indazole Core - A Century of Therapeutic Promise

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a cornerstone in the edifice of medicinal chemistry. First unveiled by the pioneering work of Emil Fischer in the late 19th century, this "privileged scaffold" has demonstrated a remarkable capacity to interact with a diverse array of biological targets. Its unique electronic properties and conformational flexibility have made it a recurring motif in a multitude of clinically significant agents, from anti-inflammatory drugs to potent anti-cancer therapies.[1] This guide delves into the specific history, synthesis, and characterization of a archetypal member of this class: 5-Methyl-3-phenyl-1H-indazole. Through a detailed examination of this molecule, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its foundational chemistry and enduring potential.

A Historical Perspective: From Fischer's Serendipity to Modern Synthetic Marvels

The genesis of indazole chemistry can be traced back to the 1880s and the foundational work of Nobel laureate Emil Fischer. In his attempts to prepare the anhydride of o-hydrazinocinnamic acid, Fischer unexpectedly isolated a novel nitrogen-containing bicyclic compound, which he named "indazole."[2] This seminal discovery, born from a serendipitous observation, laid the groundwork for over a century of exploration into the synthesis and application of this versatile heterocyclic system.

While the precise first synthesis of This compound is not prominently documented in a single seminal publication, its creation can be understood as a logical extension of classical indazole synthesis methodologies that emerged in the decades following Fischer's initial discovery. The "classical method" for its preparation, which remains relevant today, involves the reaction of a substituted hydrazine with a carbonyl compound, followed by cyclization.[3]

Over the years, the synthetic repertoire for constructing the indazole core has expanded significantly, offering chemists a powerful toolkit to create a vast array of derivatives. Notable among these are:

  • The Jacobson Indazole Synthesis: This method involves the intramolecular cyclization of N-nitroso-o-toluidides, providing a route to indazoles from readily available starting materials.[4]

  • The Davis-Beirut Reaction: A more contemporary approach, this reaction facilitates the synthesis of 2H-indazoles from o-nitrosobenzaldehydes and primary amines under either acidic or basic conditions.[5]

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis has revolutionized the synthesis of functionalized indazoles, enabling the direct introduction of aryl and other substituents with high efficiency and selectivity.

This evolution of synthetic strategies underscores the enduring interest in the indazole scaffold and the continuous quest for more efficient and versatile methods to access novel derivatives with therapeutic potential.

Chemical Synthesis and Structural Elucidation

The synthesis of this compound is most commonly achieved through a classical condensation and cyclization sequence. A representative and efficient protocol is detailed below.

Experimental Protocol: A Classical Approach to this compound[3]

Step 1: Reaction of Hydrazine with an Appropriately Substituted Benzophenone Derivative

  • To a solution of a suitable benzophenone precursor in a protic solvent such as ethanol, add an equimolar amount of a hydrazine derivative.

  • The reaction mixture is then subjected to milder acid catalysis, for example, with the addition of ammonium chloride.[3]

  • The mixture is stirred at an elevated temperature to facilitate the formation of the corresponding hydrazone intermediate.

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.

Step 2: Intramolecular Cyclization

  • The crude hydrazone is then subjected to cyclization conditions. This can often be achieved by heating in a high-boiling point solvent or by treatment with a dehydrating agent.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification of the crude product is typically achieved by recrystallization or column chromatography to yield pure this compound.

This classical approach has been reported to provide the target compound in a high yield of 80%.[3]

Diagram of the Classical Synthesis of this compound:

G start Substituted Benzophenone intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate product This compound intermediate->product Cyclization reagents1 Ethanol, NH4Cl reagents2 Heat/Dehydrating Agent

Caption: Classical synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

PropertyDataReference
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Appearance Crystalline solid
¹H NMR (DMSO-d₆) δ 8.21 (d, 2H), 8.21 (br s, 1H), 7.65-7.78 (m, 3H), 7.43 (t, 1H), 7.30 (d, 1H), 2.50 (s, 3H)[3]
Mass Spectrometry (ES-MS) m/z: 209.1 [M+H]⁺[3]
Infrared (IR) Spectroscopy Predicted characteristic peaks:~3100-3000 cm⁻¹ (Ar-H stretch)~2920 cm⁻¹ (C-H stretch, methyl)~1600, 1500, 1450 cm⁻¹ (C=C aromatic stretch)~1400-1300 cm⁻¹ (C-N stretch)

Note: Predicted IR data is based on the functional groups present in the molecule.

Medicinal Chemistry Applications and Biological Significance

The indazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]

While specific and extensive biological studies on This compound itself are not widely reported in publicly available literature, its structural motifs suggest potential for various therapeutic applications. The presence of the 3-phenyl group is a common feature in many biologically active indazoles, and the 5-methyl group can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Derivatives of the broader 3-aryl-indazole class have been investigated for several therapeutic applications:

  • Anticancer Activity: Many indazole-based compounds exhibit potent anticancer activity, often through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[7][8]

  • Anti-inflammatory Effects: The indazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of indazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

  • Plant Growth Inhibition: Interestingly, some 3-aryl-1H-indazoles have been shown to act as growth inhibitors for certain plants, suggesting potential applications in agriculture.[9]

The potential mechanism of action for many biologically active indazoles involves their ability to act as bioisosteres for endogenous ligands, fitting into the active sites of enzymes and receptors to modulate their function. For instance, the indazole ring can mimic the hydrogen bonding patterns of purines, enabling them to interact with ATP-binding sites in kinases.

Illustrative Diagram of a Potential Kinase Inhibition Mechanism:

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Indazole Derivative Indazole This compound Kinase Kinase Active Site Indazole->Kinase Competitive Binding Substrate Protein Substrate Kinase->Substrate Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate

Caption: Potential mechanism of kinase inhibition by an indazole derivative.

Conclusion and Future Directions

This compound, while not as extensively studied as some of its more complex analogues, represents a foundational molecule within the rich and diverse family of indazoles. Its straightforward synthesis and the inherent biological potential of its core structure make it an attractive starting point for the development of novel therapeutic agents. The historical journey of the indazole scaffold, from its serendipitous discovery to its current status as a privileged structure in medicinal chemistry, highlights the enduring power of fundamental chemical research.

Future investigations into the specific biological activities of this compound and its derivatives are warranted. A systematic evaluation of its effects on various kinase panels, inflammatory pathways, and other relevant biological targets could unveil novel therapeutic opportunities. Furthermore, the application of modern synthetic methodologies to create libraries of related compounds will undoubtedly lead to the discovery of new chemical entities with enhanced potency, selectivity, and drug-like properties, continuing the legacy of the indazole scaffold for years to come.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. Available from: [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2395-2405. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4992. Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journal of Organic Chemistry, 14, 1840-1847. Available from: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011). Organic Letters, 13(13), 3340-3343. Available from: [Link]

  • Supporting Information for a scientific publication. (n.d.). Available from: [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). ResearchGate. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3895. Available from: [Link]

  • Anticancer activity of indazole compounds. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (n.d.). ResearchGate. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5947-5958. Available from: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2014). Tetrahedron, 70(36), 6141-6147. Available from: [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (n.d.). ResearchGate. Available from: [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journal of Organic Chemistry, 14, 1840-1847. Available from: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17897-17910. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4992. Available from: [Link]

  • Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). (2020). ResearchGate. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(21), 7264. Available from: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2014). The Journal of Organic Chemistry, 79(17), 8014-8022. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. Available from: [Link]

Sources

Introduction: The Pursuit of Specificity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 5-Methyl-3-phenyl-1H-indazole as a Privileged Scaffold for Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous cancers.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, achieving selectivity remains a paramount challenge. Off-target effects can lead to toxicity and limit therapeutic windows. In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4]

The indazole core is a quintessential example of such a scaffold.[3][5] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a versatile building block found in numerous approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and Niraparib.[1][2][6] Its utility stems from its ability to act as a bioisostere for other common motifs like indoles and phenols and, most critically, its capacity to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[6][7] This guide provides a deep dive into a specific, highly promising derivative: the This compound scaffold, exploring its synthesis, mechanism of action, structure-activity relationships, and the experimental workflows required for its evaluation.

Chapter 1: The this compound Core

Molecular Profile and Synthetic Strategy

The this compound scaffold presents a chemically stable and synthetically accessible starting point for inhibitor design. The 1H-indazole tautomer is thermodynamically more stable than the 2H form, making it the predominant species.[8][9] The core structure features three key regions for derivatization: the N1 position of the indazole ring, the 3-phenyl group, and the fused benzene ring.

The synthesis of this core can be achieved through several established routes, often involving the cyclization of appropriately substituted ketone hydrazones or reductive cyclization of nitro-aromatic precursors.[8][10] A common and effective laboratory-scale synthesis proceeds from 1-(4-methylphenyl)-1-phenylethanone.

G cluster_0 Synthesis Workflow start 1-(4-methylphenyl)-1-phenylethanone step1 Hydrazine Hydrate (Reaction to form Hydrazone) start->step1 step2 Oxidative Cyclization (e.g., using Iodine or PIFA) step1->step2 product This compound step2->product

Caption: A generalized workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound via oxidative C-H amination of a hydrazone intermediate.[8]

Materials:

  • 1-(4-methylphenyl)-1-phenylethanone

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • To a solution of 1-(4-methylphenyl)-1-phenylethanone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add PIFA (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[11]

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, comparing the data to literature values.[11]

Chapter 2: Mechanism of Kinase Inhibition

The Hinge-Binding Motif: A Privileged Interaction

The efficacy of the indazole scaffold in kinase inhibition is primarily due to its ability to mimic the adenine ring of ATP. It fits snugly into the ATP-binding pocket and forms critical hydrogen bonds with the "hinge region," a short segment of the polypeptide chain that connects the N- and C-terminal lobes of the kinase domain.[1]

Specifically:

  • The N1-H of the indazole ring acts as a hydrogen bond donor .

  • The N2 nitrogen atom acts as a hydrogen bond acceptor .

This bidentate interaction anchors the inhibitor to the kinase, providing a stable foundation for the rest of the molecule to occupy adjacent pockets, thereby conferring potency and influencing selectivity.[1][12]

G cluster_0 Conceptual Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Kinase Hinge Region (e.g., Ala, Glu residues) indazole This compound indazole->h_bond1 H-Bond Donor (N1-H) indazole->h_bond2 H-Bond Acceptor (N2) h_bond1->hinge h_bond2->hinge

Caption: The indazole scaffold forming key hydrogen bonds with the kinase hinge.

Type I vs. Type II Inhibition

Kinase inhibitors are broadly classified by their binding to different conformational states of the kinase.

  • Type I inhibitors bind to the active "DFG-in" conformation of the activation loop.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, occupying an additional hydrophobic pocket adjacent to the ATP site.[13][14]

Indazole-based scaffolds can be elaborated to generate both Type I and Type II inhibitors. The 3-phenyl group of the this compound scaffold is a key vector that can be functionalized with larger moieties designed to extend into and occupy the allosteric hydrophobic pocket characteristic of the DFG-out conformation, potentially leading to greater selectivity.[15]

Chapter 3: Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a template that allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 SAR Exploration Vectors scaffold Core Scaffold (this compound) r1 R1: 3-Phenyl Group - Modulates potency/selectivity - Accesses hydrophobic pocket scaffold->r1 r2 R2: 5-Methyl Group - Fills small pocket - Improves metabolic stability scaffold->r2 r3 R3: Indazole N1 Position - Can improve solubility - Alters H-bond geometry scaffold->r3

Caption: Key modification points on the scaffold for SAR studies.

  • The 3-Phenyl Group: This is the primary vector for achieving potency and selectivity. Substitutions on this ring can interact with the solvent-exposed region or deeper hydrophobic pockets of the ATP-binding site. For example, adding polar groups can enhance solubility, while carefully chosen hydrophobic or halogen substituents can increase potency by exploiting specific sub-pockets in the target kinase.[1][16]

  • The 5-Methyl Group: This group is not merely a placeholder. In many kinases, it occupies a small hydrophobic pocket, contributing favorably to binding affinity.[17] Its presence can also block a potential site of metabolic oxidation (C-H hydroxylation), thereby improving the compound's pharmacokinetic profile.

  • The Indazole Ring: While the N1-H is crucial for hinge binding, alkylation at this position is a common strategy to modulate physical properties like solubility or to block N-glucuronidation. However, this modification removes a key hydrogen bond donor and must be compensated for by other interactions.

Quantitative SAR Data

The following table presents hypothetical but representative SAR data for a generic kinase target (e.g., VEGFR-2), illustrating how modifications to the 3-phenyl ring can impact inhibitory activity.[18]

Compound IDR-Group (on 3-phenyl ring)Kinase IC₅₀ (nM)Rationale for Change
CORE-01 H (unsubstituted)250Baseline potency of the core scaffold.
CORE-02 4-Fluoro120Small electron-withdrawing group enhances potency.
CORE-03 3,4-Dichloro35Occupies a hydrophobic pocket, significantly boosting potency.[16]
CORE-04 4-Methoxy400Potential steric clash or unfavorable polar interaction.
CORE-05 4-Carboxamide95Adds a hydrogen bonding group, potentially improving potency and solubility.

Chapter 4: Experimental Evaluation

Validating a novel kinase inhibitor requires robust and reproducible in vitro assays. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., FGFR1, PLK4)[16][19]

  • Substrate peptide specific to the kinase

  • ATP

  • This compound test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (with MgCl₂)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells (negative control, 100% activity) and a known potent inhibitor (positive control, 0% activity).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a separate ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Assay Workflow start 1. Compound Serial Dilution (in 384-well plate) step1 2. Add Kinase + Substrate start->step1 step2 3. Add ATP to Start Reaction (Incubate) step1->step2 step3 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step2->step3 step4 5. Add Kinase Detection Reagent (Convert ADP to light) step3->step4 end 6. Read Luminescence (Calculate IC50) step4->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

The this compound scaffold represents a validated and highly tractable starting point for the design of novel kinase inhibitors.[20][21] Its synthetic accessibility, combined with its proven ability to engage the conserved kinase hinge region, makes it an attractive core for drug discovery campaigns. Future efforts will likely focus on applying modern medicinal chemistry strategies, such as fragment-based screening and structure-based design, to decorate this core.[22] By rationally modifying the 3-phenyl group and other positions, researchers can fine-tune the scaffold's interactions within the ATP pocket to achieve inhibitors with high potency and exquisite selectivity against specific kinase targets, ultimately leading to safer and more effective therapeutic agents.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Organic and Cbemical Interface. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Center for Biotechnology Information. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. Available at: [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. ACS Publications. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? National Center for Biotechnology Information. Available at: [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at: [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Center for Biotechnology Information. Available at: [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Available at: [Link]

  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. Semantic Scholar. Available at: [Link]

  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ResearchGate. Available at: [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

High-Yield Synthesis of 5-Methyl-3-phenyl-1H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific compound, 5-Methyl-3-phenyl-1H-indazole, serves as a crucial building block in the synthesis of more complex molecules, making its efficient and high-yield synthesis a topic of significant interest for drug discovery and development programs. This application note provides a detailed, field-proven protocol for the high-yield synthesis of this compound, alongside a discussion of alternative synthetic strategies and the underlying chemical principles.

Comparative Analysis of Synthetic Routes

Several synthetic routes to 3,5-disubstituted-1H-indazoles have been reported, each with its own set of advantages and limitations. A comparative summary of the most common approaches is presented below.

Synthetic Method Starting Materials Typical Reagents & Conditions Reported Yield Key Advantages Potential Challenges
Ammonium Chloride-Catalyzed Cyclization Substituted Acetophenone, PhenylhydrazineNH4Cl, Ethanol, Grinding/Reflux~80%[3]Environmentally friendly ("green"), high yield, short reaction time, simple workup.Mechanistic details for this specific catalyst are not extensively documented in high-impact literature.
Classical Fischer-Indazole Synthesis Substituted Acetophenone, PhenylhydrazinePolyphosphoric Acid (PPA) or strong acids, high temperaturesVariable, often moderateWell-established, versatile for various substituted indazoles.Harsh reaction conditions, difficult workup, potential for side products.
Palladium-Catalyzed Intramolecular C-H Amination ArylhydrazonesPalladium catalyst, oxidant, high temperaturesGood to excellentHigh efficiency and functional group tolerance.Cost of palladium catalyst, need for inert atmosphere, potential for heavy metal contamination in the final product.
Copper-Catalyzed Intramolecular N-Arylation o-HaloarylhydrazonesCopper catalyst, base, ligand, high temperatures10-70%[4]Utilizes more readily available starting materials compared to some other methods.Moderate yields, requires optimization of catalyst, ligand, and base.

For the synthesis of this compound, the ammonium chloride-catalyzed method stands out for its high yield, operational simplicity, and environmentally benign nature, making it the focus of our detailed protocol.

Featured High-Yield Protocol: Ammonium Chloride-Catalyzed Synthesis

This protocol details a highly efficient and environmentally friendly method for the synthesis of this compound, adapted from a reported green chemistry approach.[3] The reaction proceeds in two main stages: the formation of the phenylhydrazone intermediate, followed by an ammonium chloride-catalyzed intramolecular cyclization.

Reaction Scheme

G A 1-(p-tolyl)ethanone C 1-(p-tolyl)ethan-1-one phenylhydrazone A->C Ethanol, Acetic Acid (cat.) B Phenylhydrazine B->C D This compound C->D NH4Cl, Ethanol, Reflux

Figure 1: Overall reaction scheme for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(p-tolyl)ethan-1-one phenylhydrazone (Intermediate)

Rationale: The initial step involves the acid-catalyzed condensation of 1-(p-tolyl)ethanone with phenylhydrazine to form the corresponding phenylhydrazone. A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.[5]

Materials:

  • 1-(p-tolyl)ethanone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(p-tolyl)ethanone (1.0 eq) in a minimal amount of ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum. The crude phenylhydrazone is typically of sufficient purity for the next step.

Step 2: Ammonium Chloride-Catalyzed Intramolecular Cyclization

Rationale: The phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration and tautomerization to form the stable indazole ring. Ammonium chloride in ethanol provides a mildly acidic medium necessary for this transformation. This method avoids the use of harsh, corrosive acids like polyphosphoric acid.

Materials:

  • 1-(p-tolyl)ethan-1-one phenylhydrazone (from Step 1)

  • Ammonium Chloride (NH4Cl) (2.0 eq)[3]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 1-(p-tolyl)ethan-1-one phenylhydrazone (1.0 eq) and ammonium chloride (2.0 eq).[3]

  • Add ethanol to the flask to form a slurry.

  • Heat the mixture to reflux for 30-60 minutes. A grinding method for 30 minutes has also been reported to be effective.[3] Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining ammonium chloride.

  • Dry the crude product.

Purification and Characterization

Purification Rationale: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethanol-water or acetone-water, is often employed for indazole derivatives.[2] The principle is to dissolve the compound in a hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by the addition of a co-solvent in which the compound is less soluble, leaving impurities behind in the solution. For more challenging purifications, column chromatography can be utilized.[6]

Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Expected Yield: ~80%[3]

Characterization Data:

  • ¹H NMR (DMSO-d6): δ 8.21 (d, 2H), 8.21 (br s, 1H), 7.65-7.78 (m, 3H), 7.43 (t, 1H), 7.30 (d, 1H), 2.50 (s, 3H).[3]

  • ES-MS (m/z): 209 [M+H]⁺.[3]

Mechanistic Insights

The ammonium chloride-catalyzed cyclization of the phenylhydrazone is proposed to proceed through the following steps:

G cluster_0 Proposed Mechanism A Phenylhydrazone B Protonated Phenylhydrazone A->B H+ (from NH4+) C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D Dehydrated Intermediate C->D -H2O E This compound D->E Tautomerization

Figure 2: Proposed mechanism for the acid-catalyzed cyclization of the phenylhydrazone to the indazole.

  • Protonation: The ammonium ion (from NH4Cl) acts as a Brønsted acid, protonating the imine nitrogen of the phenylhydrazone.

  • Intramolecular Electrophilic Aromatic Substitution: The protonated imine activates the molecule for an intramolecular electrophilic attack of the phenyl ring onto the imine carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form a more stable, conjugated system.

  • Tautomerization: A final tautomerization step yields the aromatic this compound.

Experimental Workflow Visualization

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Purification A Mix 1-(p-tolyl)ethanone, Phenylhydrazine, and Ethanol B Add catalytic Acetic Acid A->B C Reflux for 1-2 hours B->C D Cool and Precipitate C->D E Filter and Dry D->E F Combine Hydrazone and NH4Cl in Ethanol E->F G Reflux for 30-60 minutes F->G H Pour into ice-water G->H I Filter and Dry H->I J Recrystallize from Ethanol/Water I->J K Filter and Dry Pure Product J->K

Sources

Application Note: High-Purity Isolation of 5-Methyl-3-phenyl-1H-indazole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 5-Methyl-3-phenyl-1H-indazole, a member of a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The protocol details a systematic approach to selecting an optimal solvent system and executing a recrystallization procedure to achieve high purity, suitable for downstream applications. The methodology is grounded in the fundamental principles of solubility and crystal growth, emphasizing a self-validating process through integrated purity analysis. This guide is intended for researchers, chemists, and drug development professionals aiming to establish a robust and reproducible purification workflow.

Introduction: The Imperative for Purity

This compound belongs to the indazole family, a scaffold prevalent in numerous pharmacologically active molecules, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] The biological efficacy and safety of any synthesized compound are directly contingent on its purity. Impurities, such as unreacted starting materials, catalysts (e.g., Palladium, Copper), or synthetic by-products like regioisomers (e.g., 2-alkylated indazoles), can confound biological assays and introduce toxicity.[1][3][4]

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[6] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities either remain in the solution or are removed via filtration.[5][6] This application note provides the theoretical basis and a detailed, field-tested protocol for this process.

Foundational Principle: The Science of Recrystallization

The efficacy of recrystallization hinges on a key principle: the solubility of most solids increases with temperature.[6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to supersaturation and subsequent crystallization. Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (the "mother liquor"). Insoluble impurities can be removed from the hot solution by filtration.

G cluster_0 Hot Stage cluster_1 Cooling Stage A Crude Solid (Target + Impurities) C Saturated Solution (Target & Soluble Impurities Dissolved) A->C Dissolution B Minimum Hot Solvent B->C D Insoluble Impurities C->D Hot Filtration (if necessary) G Filtered Saturated Solution C->G Cooling Initiated E Pure Crystals (Target Compound) F Mother Liquor (Solvent + Soluble Impurities) G->E Slow Cooling & Crystallization G->F

Sources

Application Notes and Protocols for the Chromatographic Purification of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust column chromatography protocol for the purification of 5-Methyl-3-phenyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This document, designed for both novice and experienced researchers, provides a step-by-step methodology grounded in chromatographic theory and practical laboratory experience. We will explore the rationale behind solvent selection, stationary phase choice, and the systematic optimization of elution conditions using Thin-Layer Chromatography (TLC). Furthermore, this guide addresses the identification and separation of common impurities and regioisomers inherent in typical synthetic routes.

Introduction: The Importance of Purifying this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound, in particular, is a valuable intermediate in the synthesis of various therapeutic agents. The purity of this starting material is paramount, as even minor impurities can lead to downstream reaction failures, the formation of complex side-products, and misleading biological assay results.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. Its efficacy relies on the differential partitioning of a sample's components between a stationary phase and a mobile phase. For a compound like this compound, which possesses moderate polarity, silica gel column chromatography is the method of choice.

This application note will provide a detailed protocol for the successful purification of this compound, ensuring high purity and yield for subsequent applications.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may be present in the crude reaction mixture.

2.1. Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on related compounds.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₄H₁₂N₂Based on chemical structure.
Molecular Weight 208.26 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidIndazole and its derivatives are typically crystalline solids.[2]
Polarity Moderately polarThe presence of the N-H group and the aromatic rings contribute to its polarity.
Solubility Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Sparingly soluble in non-polar solvents (e.g., hexanes, petroleum ether).General solubility characteristics of heterocyclic compounds.

2.2. Common Synthetic Routes and Potential Impurities

A prevalent method for synthesizing 3-substituted-1H-indazoles involves the reaction of a substituted acetophenone with a hydrazine derivative, followed by cyclization.[3] For this compound, a likely precursor is 4'-methylacetophenone.

Potential impurities to consider during purification include:

  • Unreacted Starting Materials: Such as 4'-methylacetophenone and phenylhydrazine (or its derivatives).

  • Reaction Intermediates: Hydrazone intermediates that have not fully cyclized.

  • Regioisomers: The formation of the N2-isomer (7-Methyl-3-phenyl-2H-indazole) is a common side reaction in indazole synthesis. These isomers often have very similar polarities, making their separation challenging.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, other unforeseen byproducts may form.

The Chromatographic Purification Workflow

The purification process follows a logical sequence, from initial analysis by TLC to the final column chromatography and purity assessment.

Caption: A schematic overview of the column chromatography workflow.

Detailed Protocol

This protocol is a robust starting point and may require minor adjustments based on the specific composition of your crude material.

4.1. Materials and Equipment

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase Solvents:

    • Hexanes (or petroleum ether) - Non-polar component.

    • Ethyl acetate (EtOAc) - Polar component.

    • Dichloromethane (DCM) - Alternative polar component.

  • TLC Supplies: Silica gel coated aluminum or glass plates (with UV indicator).

  • Glassware: Chromatography column, flasks for fraction collection, separatory funnel.

  • Other: UV lamp for TLC visualization, rotary evaporator.

4.2. Step 1: Thin-Layer Chromatography (TLC) for Method Development

The key to a successful column separation is to first develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides a good separation between the desired product and its impurities, with an ideal Rf value for the product between 0.2 and 0.4.

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of the crude this compound in a few drops of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing a small amount of your chosen solvent system. Start with a low polarity mixture, for example, 10% ethyl acetate in hexanes.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp.

  • Optimize the Solvent System:

    • If the spots are all at the bottom (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase to 20% ethyl acetate in hexanes).

    • If the spots are all at the top (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., decrease to 5% ethyl acetate in hexanes).

    • If the spots are smeared: Try a different solvent system, for instance, a mixture of dichloromethane and hexanes.

  • Identify the Product Spot: The product is usually the major spot in the TLC. If you have a pure standard of this compound, co-spot it on the same TLC plate to definitively identify the product spot.

4.3. Step 2: Column Preparation

Procedure:

  • Select a Column: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a silica-to-sample weight ratio of 30:1 to 100:1.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Pack the Column:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

4.4. Step 3: Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading (for highly soluble samples): Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette the solution onto the top of the column.

  • Dry Loading (for less soluble samples or for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4.5. Step 4: Elution and Fraction Collection

Procedure:

  • Start the Elution: Carefully add the eluent to the top of the column and open the stopcock to begin the flow.

  • Gradient Elution (Recommended):

    • Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute the non-polar impurities first.

    • Gradually increase the polarity of the eluent (e.g., to 15%, 20%, 25% ethyl acetate in hexanes) to elute the compounds with increasing polarity. This gradual increase will provide better separation.

  • Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitor the Elution: Periodically analyze the collected fractions by TLC to track the separation of the compounds. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

4.6. Step 5: Post-Chromatography Work-up

Procedure:

  • Identify and Pool Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure this compound. Combine these fractions in a round-bottom flask.

  • Evaporate the Solvent: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Determine Yield and Purity: Weigh the purified product to calculate the yield. Assess the purity by TLC (using a single spot as an indicator), and for more rigorous analysis, by techniques such as NMR spectroscopy or HPLC.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a different solvent combination.
Column was not packed properly (channeling).Repack the column carefully, ensuring no air bubbles.
Sample was overloaded.Use a larger column or less sample.
Cracked Column Bed Column ran dry.Always keep the silica gel bed covered with solvent.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the polarity of the eluent.

Conclusion

This application note provides a detailed and systematic protocol for the purification of this compound using column chromatography. By following the principles of TLC-based method development and careful execution of the chromatographic procedure, researchers can obtain this valuable compound in high purity, which is essential for its successful application in research and development.

References

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Wikipedia. (n.d.). Skatole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Parte experimental. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • PubMed. (n.d.). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1H-indazole. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 5-Methyl-3-phenyl-1H-indazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring robust and reproducible results. The methods detailed herein are essential for confirming structural identity, assessing purity, and establishing a comprehensive analytical profile for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active molecules.[4][5][6] The indazole ring system is a ten-π electron aromatic system, and its derivatives are known to exhibit a wide range of biological activities.[1] Given the potential for isomeric substitution and the stringent purity requirements in pharmaceutical development, a multi-technique analytical approach is imperative. This guide outlines an integrated workflow employing spectroscopic and chromatographic techniques to ensure the unambiguous characterization of this target compound.

Integrated Analytical Workflow

A logical and efficient workflow is critical for the complete characterization of a synthesized compound like this compound. The proposed workflow ensures that each analytical step builds upon the last, from structural elucidation to purity confirmation.

Analytical Workflow cluster_structure Structural Elucidation cluster_purity Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mol. Formula FTIR FTIR Spectroscopy MS->FTIR Identifies Functional Groups HPLC HPLC Analysis FTIR->HPLC Proceed to Purity EA Elemental Analysis (CHN) HPLC->EA Confirms Composition

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[1] For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The distinct chemical shifts of the aromatic and methyl protons, along with the characteristic patterns of the indazole and phenyl rings, provide a unique fingerprint of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure complete dissolution, using brief sonication if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific nuclei.

Expected Data: The following table summarizes the expected chemical shifts for this compound, based on data from similar phenylindazole structures.[7][8][9]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
NH (Indazole)~11-13 (broad singlet)-
Phenyl-H (ortho)~7.9-8.1 (multiplet)~127-129
Phenyl-H (meta, para)~7.4-7.6 (multiplet)~128-133
Indazole-H4~7.8-8.0 (doublet)~120-123
Indazole-H6~7.2-7.4 (doublet)~121-124
Indazole-H7~7.0-7.2 (singlet)~110-112
Methyl-H (C5)~2.4-2.6 (singlet)~21-22
Indazole-C3-~144-146
Indazole-C3a-~140-142
Indazole-C5-~130-132
Indazole-C7a-~121-123
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization source.

  • Instrumentation (ESI-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles, which are readily protonated to form [M+H]⁺ ions.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. For C₁₄H₁₂N₂, the expected monoisotopic mass is 208.1000. The protonated molecule [C₁₄H₁₃N₂]⁺ should have an exact mass of 209.1073.

    • Compare the experimentally measured exact mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

    • Analyze fragmentation patterns if MS/MS experiments are performed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, key vibrational modes include the N-H stretch of the indazole ring, C-H stretches of the aromatic and methyl groups, and C=C/C=N stretching of the aromatic rings.[10][11][12]

Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups.

Expected Vibrational Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Indazole)3100-3300 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (Methyl)2850-2960
C=C and C=N Stretch (Aromatic Rings)1450-1620
C-H Bending (Aromatic)700-900

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and other impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Protocol: RP-HPLC for Purity Analysis

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Example Gradient: 40% ACN to 95% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength of maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >98% is typically desired for drug development candidates.

Elemental Analysis (CHN)

Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. Comparing these experimental values to the theoretical percentages calculated from the molecular formula (C₁₄H₁₂N₂) serves as a fundamental confirmation of the compound's elemental composition and purity.

Protocol: CHN Analysis

  • Sample Preparation:

    • Provide 2-3 mg of the dried, pure sample in a tin capsule.

  • Instrumentation:

    • Utilize a commercial CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Comparison:

    • Compare the experimental weight percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Theoretical vs. Expected Experimental Values:

Element Theoretical % Acceptable Experimental Range
Carbon (C)80.74%80.34% - 81.14%
Hydrogen (H)5.81%5.41% - 6.21%
Nitrogen (N)13.45%13.05% - 13.85%

Conclusion

The application of this comprehensive suite of analytical techniques provides a robust and reliable characterization of this compound. The orthogonal nature of these methods—combining structural elucidation by NMR and MS, functional group identification by FTIR, and purity assessment by HPLC and elemental analysis—ensures a high degree of confidence in the identity, structure, and purity of the compound. This detailed analytical package is essential for regulatory submissions and for ensuring the quality and consistency of the material used in further research and development.

Technique_Confirmation cluster_molecule This compound cluster_techniques mol C₁₄H₁₂N₂ MW: 208.26 NMR NMR NMR->mol Proton/Carbon Skeleton MS HRMS MS->mol Exact Mass & Formula HPLC HPLC HPLC->mol Purity >98% FTIR FTIR FTIR->mol Functional Groups (N-H, C=N) EA Elem. Analysis EA->mol Elemental Composition (%)

Caption: Correlation of analytical techniques to confirmed properties of the molecule.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... ResearchGate. Available at: [Link]

  • Indazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles via Intramolecular C-H Amination". Organic Letters. Available at: [Link]

  • Supporting Information for "Synthesis of 1H-Indazoles from Arynes and Diazo Compounds". Wiley-VCH. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Thieme Chemistry. Available at: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH). Available at: [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust and Validated Approach for the Analysis of 5-Methyl-3-phenyl-1H-indazole using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] 5-Methyl-3-phenyl-1H-indazole, as a member of this important class of heterocyclic compounds, is a key intermediate and target molecule in drug discovery and development. Its synthesis and subsequent use in pharmaceutical preparations necessitate the availability of precise and reliable analytical methods to ensure identity, purity, and quantity.[2][4][5]

This application note presents a comprehensive guide for the analysis of this compound. We provide detailed, field-proven protocols for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, and for definitive identification and structural confirmation using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed for robustness and adhere to the principles outlined in major pharmacopeias and regulatory guidelines, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.[6][7][8]

The Causality Behind Method Development: A Senior Scientist's Perspective

In analytical science, a protocol is not merely a list of steps; it is the culmination of a logical process rooted in the physicochemical properties of the analyte and the fundamental principles of separation science. For this compound, a moderately polar aromatic compound, a reversed-phase HPLC method is the logical starting point. The phenyl and methyl substitutions on the indazole ring provide sufficient hydrophobicity for retention on a C18 stationary phase, which is the workhorse of modern pharmaceutical analysis due to its versatility and stability.[6][9]

The choice of mobile phase—a combination of an organic modifier (acetonitrile) and an aqueous phase—is driven by the need to control the elution of the analyte. The inclusion of a small percentage of formic acid serves a dual purpose: it protonates residual silanols on the silica backbone of the stationary phase to minimize peak tailing, and it facilitates the protonation of the analyte ([M+H]⁺) in the mass spectrometer's ion source, a critical step for sensitive detection by LC-MS.

For detection, UV spectrophotometry is a robust and universally available technique. The extensive conjugation in the indazole ring system results in strong UV absorbance, allowing for sensitive quantification. The final transition to LC-MS is not just for confirmation but for absolute certainty. By coupling the liquid chromatograph to a mass spectrometer, we can obtain the molecular weight of the eluting compound. Furthermore, by inducing fragmentation (MS/MS), we generate a unique structural fingerprint, providing unequivocal evidence of the analyte's identity.

High-Performance Liquid Chromatography (HPLC) for Quantification

This section details a validated HPLC method for the quantitative determination of this compound. The method is designed for accuracy and precision, suitable for assays and purity assessments.

Experimental Protocol: HPLC

3.1.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: this compound (purity ≥98%).

3.1.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

3.1.3 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 40% B1-8 min: 40% to 90% B8-10 min: 90% B10.1-12 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
System Suitability and Validation

Before proceeding with sample analysis, the chromatographic system must meet predefined performance criteria as mandated by guidelines such as ICH Q2(R2) and USP <621>.[8][10][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatography.
Theoretical Plates (N) N > 2000Demonstrates column efficiency.
Precision (%RSD) ≤ 2.0% for 6 replicate injectionsConfirms system precision and reproducibility.[11]
Linearity (r²) ≥ 0.999Ensures a direct correlation between concentration and response across the analytical range.[11]
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample system_setup Instrument Setup & Equilibration prep_sample->system_setup system_suitability System Suitability Test (SST) system_setup->system_suitability inject_samples Inject Calibration Standards & Samples system_suitability->inject_samples If SST Passes acquisition Data Acquisition inject_samples->acquisition integration Peak Integration acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This section describes the use of LC-MS for the unequivocal identification of this compound. The coupling of HPLC to a mass spectrometer provides molecular weight information and, through tandem MS (MS/MS), structural data.

Experimental Protocol: LC-MS

4.1.1 Instrumentation and Materials

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • Reagents: All solvents and additives must be LC-MS grade.

4.1.2 LC-MS Conditions The HPLC conditions from Section 3.1.3 can be directly transferred, as they are already MS-compatible. The mass spectrometer settings must be optimized for the target analyte.

Table of LC-MS Parameters:

Parameter Category Parameter Setting
Liquid Chromatography (As per Section 3.1.3)
Ionization Source Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Analyzer Full Scan (MS1) Range m/z 100-500

| | MS/MS (Product Ion Scan) | Precursor Ion: m/z 209.11Collision Energy: 15-30 eV (optimized) |

4.1.3 Data Interpretation

  • Molecular Weight Confirmation: this compound has a monoisotopic mass of 208.1000 Da. In positive ion ESI, the expected protonated molecule [M+H]⁺ will be observed at m/z 209.1079 .

  • Structural Confirmation (MS/MS): Fragmentation of the precursor ion (m/z 209.11) will yield characteristic product ions. A plausible fragmentation involves the loss of the phenyl group or cleavage within the indazole ring, providing a unique fingerprint for structural verification.

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Sample (approx. 1-10 µg/mL) lc_separation LC Separation (as per HPLC method) prep_sample->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1_scan Full Scan (MS1) Detect Precursor Ion [M+H]⁺ ionization->ms1_scan ms2_scan Product Ion Scan (MS/MS) Fragment Precursor Ion ms1_scan->ms2_scan confirm_mw Confirm Molecular Weight (m/z 209.11) ms2_scan->confirm_mw analyze_fragments Analyze Fragmentation Pattern confirm_mw->analyze_fragments confirm_id Confirm Compound Identity analyze_fragments->confirm_id

Caption: Workflow for the identification of this compound by LC-MS.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is suitable for reliable quantification, while the LC-MS method offers definitive structural confirmation. Adherence to these protocols, including system suitability checks and proper solution preparation, will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical industry. These methods are built on established chromatographic principles and are aligned with global regulatory expectations for analytical procedure validation.[12][13]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN6nQcXB03Am1gtFU6JRqZkRNhw7hn7IgCtlpGlQ4f3BdVTr5W2X_S6SpnBzYe_BaUq_i_VZry0c-pBuvSc-irlliRuulFldtUFJPZdSbBNGW_dWC49KscKGteX8I3RyS5yniZNTQBtMptpSQ6xk34mNrsLEpF7dRVs1GgQM4eU3ZuImSklcEIvtkMB_XN6qpHr0TFCcJryjplQokFpfNAQ5XuHFctSen-dcc6vHid
  • <621> CHROMATOGRAPHY. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOt31uZZf0pi3soRH3LdRm71a3vZLYIr4ZyWOd4SZOu7t08Vl8kUedbpdWx109XVvAVJm2PPTtcMrTUimUKWWOb41-Kb2jNZzt1p41dwmVRo4YsQ7dzIixUEKtqK1dZXr3CHqM00E4HSrWlt_cIW1REBVaAajzdgoLhtPjfaz_zN2ISZcVQMKYx7KxosdF
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx8UXzNfdwas_WG4HfY5nbf3U58bTsrm7_xxwlyG_DmKLI-EZqwJeyrdWBbAmnfy00h9i5sfxT6pH7ZdaXFqMN9a-oMnqG17cBVF8QAFQt9uhPFVNEAsuNoA-bERVHC2gg1B1PTg==
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetZ3e2i4f10SGPa7VJVqE8cJGQiRTOgHlGOyrEqQE5yQjD6N6zYTJqBT9kpMFu2hqDOYU2SqKoAekRx2sJ8RkHq-NrYS9h4BQuFATdZMORWtZz_NAElIbtsqc_kofpehltZQ8d2GixBGX75gJhsjSsQgcWuR6AvYy9W8Lj16AUvJdvh83nxPUUWKZZ38wt21s
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsCla3xwy7gTJB4Yp-Qv6SmB9m66nBuxIVbO_bgX2Y6HDVGomLTMpUqDsg2zMOGHzgHabpt-RMjXLdDhmxhpdJgvIaWH2z9TqJx2a1pp1KWZnaTe1OYub5Fu8cAPIsunzanEI_7ndehRe1RUhe1KnN3sbaWA==
  • USP <621> Chromatography - DSDP Analytics. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnPBxoFilm4sNAtYemdIkdbXFmnsRh3vgfZ9RcleMAb_IljYK-cA_UfsBgB93u37eGC3Z72XbOwy9FAz_UmCSkMD3x9wnMkQYXuxxpy4q4vKOImp5fGrr8rv6HVkNL7Fryw9WRGIDn2fGGL7KRNpGOU_1ce1I5fLnyqPw=
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsVdve3IZZ3mia-dm8jATnnbjj5nkIXbtwYXtUshjrr5-TQ5GKFSlMnV6OIRD8kpfTx3PBT0ypAhS69Wibf4JUG0U7yI128qtV1P9yRB94THB8EoZAd8EYobbn3gx2LlT_a_Rs8rI0DRutY_tyZGMxTyN0sbWq1IVm9G8h5OCGGT2xVSXstT6rbDjOItw56EnLb7ZUFg==
  • <621> Chromatography - US Pharmacopeia (USP). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUDw-QFs5iMc0I2Wz6KUrGih5PVHGaDYo_Ve-FUKVLF0FifTUnJpvDrM4a-NqYD0_gnoV-T_nPX_3ni9FE6sGAwPoscBxNxloX8OaU_N6TBa8jEYH-2t_bO-qeoPIBmi2TahWqAoddnUG-INDNyUZ0FMzdziynv19_m1AZgz4XWaRv_w==
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQ3WR8Fo-1aruX12uXg5TL_HUCVgr-Zpum7N2qarKMf1QhMh_6U0iYdIkzF35D5mEK5PiYnQDsb3k5baSihPKXN9swkZ35hUPNJK2RCzSYebg76JxuV2i9THORSPcQ1TmXjnESuzj6aGSwaiucQ7CFV6vKoHDWWLnF23EBBsNe9AhaaHbDlDtvg==
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPmV5kfRHzpanOEJFQxq58th_zU9rKWDWdkI8127DMXvp5LSzEHm9VVPa4FzPX7sNrKkRO9v7x3dPMLePFWGMy5tA-1StA6du_WSJmAs-DqfvkmQmOJUPYTW1q3b0f1K_MvClnu6obb1EORvsk7-Oe_pY7MPYxAh8kiFWkboP0x_1LxI1Wad4TWrj6i7G7i4S9
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe-rEf57CVXpLz915ZqEc7HXEUcOE0Lz-gHvdF08m8DB_AcJ5BwO1WSuKTF8Vk60wc8inSjEf6Ye3Mg_Zbo2eASqp7LpixxCApkY6Ka3ybKE3h7Hdu9jIA1jVHC3Y0i6jN_6XzxouOVxj9Rw==
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3u2bSwJ3V21o-zB2zCbT1jPoWi-B1XN-a5ulL9q5w8JptXXxv02717t7BGeCfD46Q4SFmBcp7wf8Lz03aBwgh-yWjYJoXXLd_RGwV8SQDw-FiQ8ZF9NSqBEs_aruKu0N4ztgBaBvzWC-JBaDlAodzhHkKp2Yp-25Ki6nmgL6oGmAZc_9CBE1Y
  • Indazole synthesis - Organic Chemistry Portal. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBMqkGSJpsV_WuV8cjn69m27iIOuwqBu-8JYEOwtmlRv3eCGWLMCa2jYwRz2QenFFZ1XOyTLYcGDUatkHdHjC7HBWhRUTRwNgXhaPh0-PKJ0L-k4xclM3ZGVT1PEW3srrPEIJ3bf9GtzSp3s9Y-5-j911AWQtrS7psHlocnG_ou5j2JWYifzuCqULh-nA=
  • Indazole - Wikipedia. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaWzFwzMjforO7D0GHdypsz-VE5hGv_zbZJJSj5i5GgZLUswn3Et6Ry5PAVMpcJi2CVoREUcS4VtY5R80_8UwS9jYkysM17VXwb5m4tI7s7gMaSXjuMsURN8XuKU34SQ=

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 5-Methyl-3-phenyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

The indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, leading to the successful development of several FDA-approved anticancer drugs, including axitinib, pazopanib, and entrectinib.[1][3][4] The 5-methyl-3-phenyl-1H-indazole core, the focus of this guide, offers a robust starting point for generating diverse chemical libraries with the potential to target a wide array of kinases implicated in oncogenesis and other disease states.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors derived from the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation to facilitate the advancement of your drug discovery programs.

Rationale for Targeting Kinases with Indazole Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The indazole scaffold has proven to be a versatile template for designing inhibitors against both tyrosine kinases (e.g., VEGFR, FGFR, ALK) and serine/threonine kinases (e.g., PLK4, ROCK, PI3K).[1][3][6][7] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-methyl group can provide beneficial hydrophobic interactions in the ATP binding site, while the 3-phenyl group serves as a key vector for introducing further chemical diversity to explore structure-activity relationships (SAR).

Workflow for Developing this compound-based Kinase Inhibitors

The development of novel kinase inhibitors from the this compound scaffold follows a logical, multi-step process. This workflow is designed to be iterative, allowing for cycles of design, synthesis, and testing to optimize lead compounds.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Lead Optimization Scaffold_Selection Scaffold Selection: This compound Library_Design Library Design (SAR-guided) Scaffold_Selection->Library_Design Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Primary_Screening Primary Kinase Inhibition Assay Purification_Characterization->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Potency Cellular Potency (Anti-proliferative Assays) Selectivity_Profiling->Cellular_Potency Mechanism_of_Action Mechanism of Action (e.g., Western Blot) Cellular_Potency->Mechanism_of_Action Functional_Assays Functional Assays (e.g., Apoptosis, Cell Cycle) Mechanism_of_Action->Functional_Assays ADME_Tox In Vitro ADME/Tox Functional_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics ADME_Tox->In_Vivo_Studies In_Vivo_Studies->Library_Design Iterative Optimization

Caption: A generalized workflow for the development of kinase inhibitors.

PART 1: Synthesis of this compound Derivatives

The following is a representative protocol for the synthesis of a small library of this compound derivatives. This protocol is adaptable and can be modified to introduce a variety of functional groups for SAR exploration.

Protocol 1: Synthesis of N-substituted this compound-x-carboxamides

This protocol is a generalized representation and may require optimization for specific derivatives.

Materials:

  • This compound

  • Various carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • Preparation of the Carboxylic Acid Precursors (if necessary): Synthesize or procure a diverse set of carboxylic acids to be coupled to the indazole core. The diversity of these building blocks is crucial for exploring the chemical space around the core scaffold.

  • Amide Coupling Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the desired carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound-x-carboxamide.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Kinase Inhibition Assays

The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinase(s).

Protocol 2: Primary Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Substrate peptide specific for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized indazole compounds

  • Assay buffer (specific to the kinase)

  • White, solid-bottom 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized indazole compounds in DMSO. A typical starting concentration for a primary screen is 10 µM.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the following components in order:

      • Assay buffer

      • Synthesized compound or DMSO (for control wells)

      • Kinase

      • Substrate peptide/ATP mixture to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.

PART 3: Cell-Based Assays for Functional Evaluation

Compounds that demonstrate potent inhibition in biochemical assays must be further evaluated in a cellular context to assess their biological effects.

Protocol 3: Cellular Anti-proliferative Assay (MTT or CellTiter-Glo® Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, IMR-32 for neuroblastoma)[8]

  • Complete cell culture medium

  • Synthesized indazole compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or white-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (typically 72 hours). Include a vehicle control (DMSO).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. The following table provides a hypothetical example of SAR data for a series of inhibitors targeting a specific kinase.

Compound IDR1-Substitution (at phenyl ring)R2-Substitution (at indazole N1)Kinase IC50 (nM)Cellular IC50 (µM)
Lead-01 HH25015.2
Lead-02 4-FluoroH1208.5
Lead-03 3-MethoxyH350>20
Lead-04 4-FluoroMethyl15010.1
Lead-05 4-Fluoro(2-morpholinoethyl)351.2

This is example data and does not represent actual experimental results.

Interpretation of SAR Data:

  • The introduction of a fluorine atom at the para-position of the phenyl ring (Lead-02) improved both biochemical and cellular potency compared to the unsubstituted analog (Lead-01), likely due to favorable interactions within the kinase active site.

  • A methoxy group at the meta-position (Lead-03) was detrimental to activity.

  • N1-alkylation with a simple methyl group (Lead-04) did not significantly improve activity.

  • The introduction of a more complex, polar side chain at the N1 position (Lead-05) resulted in a significant enhancement of both kinase inhibition and cellular potency, suggesting that this region of the molecule extends towards a solvent-exposed area where such interactions are favorable.

Illustrative Signaling Pathway: The PI3K/AKT/mTOR Cascade

Many indazole derivatives have been developed to target key kinases in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473)

Sources

Application Notes and Protocols for the In Vitro Use of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this bicyclic heteroaromatic system have been investigated for their anti-inflammatory, antitumor, and neuroprotective effects.[1][3][4] 5-Methyl-3-phenyl-1H-indazole is a member of this versatile class of molecules. While specific biological data for this exact molecule is emerging, its structural similarity to other well-characterized indazole-based compounds suggests its potential as a modulator of key cellular signaling pathways.

This guide provides a comprehensive experimental protocol for the use of this compound in cell culture, with a focus on its potential mechanism as a phosphodiesterase 4 (PDE4) inhibitor. This proposed mechanism is based on the known activities of similar heterocyclic compounds.[3][5][6]

Proposed Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][7] cAMP is a ubiquitous second messenger that regulates a multitude of cellular processes, including inflammation, cell proliferation, and differentiation. By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[6][7] This cascade of events can modulate various cellular responses, making PDE4 an attractive therapeutic target for inflammatory and neurological disorders.[3]

The proposed mechanism of action for this compound is the inhibition of PDE4, leading to an increase in intracellular cAMP and subsequent modulation of downstream signaling pathways.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ext_stim External Stimulus (e.g., Hormone, Neurotransmitter) receptor G-protein Coupled Receptor ext_stim->receptor ac Adenylate Cyclase receptor->ac Activates atp ATP camp cAMP atp->camp AC amp AMP camp->amp Hydrolysis pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates pde4 PDE4 cellular_response Downstream Cellular Responses (e.g., Anti-inflammatory effects, Gene expression changes) pka->cellular_response epac->cellular_response compound This compound compound->pde4 Inhibits

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a cell culture setting. It is essential to optimize these protocols for your specific cell line and experimental goals.

I. Preparation of Stock Solutions

Proper preparation of the compound stock solution is critical for experimental reproducibility. Indazole derivatives are generally soluble in organic solvents but have limited solubility in aqueous media.[8]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) (Note: The molecular weight of this compound is approximately 208.26 g/mol .)

  • Dissolution: Carefully weigh the calculated amount of the compound and dissolve it in the appropriate volume of DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming (37°C) may be required to facilitate complete dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Cell Culture Grade DMSOHigh solubility for indazole compounds and compatibility with most cell culture media at low final concentrations.
Stock Concentration 10 mMA standard concentration that allows for a wide range of working concentrations while minimizing the final DMSO concentration in the culture.
Storage -20°C to -80°C, in aliquotsPrevents degradation of the compound and minimizes contamination risk from repeated handling.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
II. Cell Culture Treatment Workflow

This workflow outlines the general steps for treating adherent cells with this compound.

Cell_Treatment_Workflow start Start: Seed Cells incubation1 Incubate (24h) Allow cells to adhere start->incubation1 prepare_treatment Prepare Working Solutions (Dilute stock in media) incubation1->prepare_treatment treat_cells Treat Cells (Add working solutions) prepare_treatment->treat_cells incubation2 Incubate (Time-course: 6, 12, 24, 48h) treat_cells->incubation2 analysis Endpoint Analysis (e.g., Viability, cAMP assay, Western Blot) incubation2->analysis end End analysis->end control Vehicle Control (DMSO) control->treat_cells

Figure 2: General workflow for cell culture treatment.

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of analysis.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in pre-warmed, serum-containing cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as the highest concentration of the compound used.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration. This may range from a few hours to several days depending on the endpoint being measured.

  • Endpoint Analysis: Following incubation, harvest the cells for downstream analysis.

III. Determining Optimal Concentration: Cytotoxicity Assay

Before investigating the biological effects of this compound, it is crucial to determine its cytotoxic profile in your cell line of interest. This will help in selecting a concentration range that is effective without causing significant cell death.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric/fluorometric viability assays.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a wide range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control.

  • Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. For subsequent functional assays, it is advisable to use concentrations at or below the IC₅₀.

IV. Functional Assays to Validate Mechanism of Action

If this compound acts as a PDE4 inhibitor, the following functional assays can be used to validate its mechanism of action.

A. Intracellular cAMP Measurement:

  • Principle: A direct measure of the compound's ability to increase intracellular cAMP levels.

  • Method: Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Protocol:

    • Treat cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes).

    • Lyse the cells according to the assay kit's protocol.

    • Measure cAMP levels and compare them to the vehicle-treated control.

B. PKA Activity Assay:

  • Principle: Measures the activity of a key downstream effector of cAMP.

  • Method: Utilize a PKA kinase activity assay kit, which typically measures the phosphorylation of a specific substrate.

  • Protocol:

    • Treat cells with the compound for a suitable duration.

    • Prepare cell lysates.

    • Perform the PKA activity assay as per the manufacturer's instructions.

C. Western Blot Analysis of Downstream Targets:

  • Principle: To assess the phosphorylation status of proteins downstream of PKA, such as CREB (cAMP response element-binding protein).

  • Protocol:

    • Treat cells with this compound.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

Troubleshooting and Best Practices

  • Solubility Issues: If the compound precipitates in the cell culture medium, try preparing the working solutions in a serum-free medium before adding them to the cells. Alternatively, a lower stock concentration can be prepared.

  • Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects. Correlate your findings across multiple assays to build a stronger case for the proposed mechanism.

  • Cell Line Variability: The expression of PDE4 isoforms can vary between cell lines, leading to different sensitivities to the inhibitor.[9] It is important to characterize the response in each cell line used.

  • Positive Control: Include a well-characterized PDE4 inhibitor, such as Rolipram, as a positive control in your experiments to validate your assay systems.[5][6]

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The protocols outlined in this guide provide a robust starting point for investigating its biological effects in cell culture. By systematically evaluating its cytotoxicity and employing functional assays to probe its mechanism of action, researchers can effectively characterize the cellular responses to this promising molecule.

References

  • Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]

  • Frontiers. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. Retrieved from [Link]

  • Synergy Publishers. (n.d.). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Retrieved from [Link]

  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed. (2014, June 26). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Application Note & Protocols: Synthesis of 5-Methyl-3-phenyl-1H-indazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[4][5] Among the vast chemical space of indazole derivatives, the 5-Methyl-3-phenyl-1H-indazole core has emerged as a particularly significant motif. This structure forms the backbone of numerous potent inhibitors targeting critical pathways in oncology and other therapeutic areas.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. We will delve into the strategic rationale for selecting this scaffold, explore established and modern synthetic methodologies, and provide detailed, validated protocols for its preparation. The focus will be on explaining the causality behind experimental choices, ensuring that the protocols are not merely recipes but tools for robust scientific inquiry.

The Rationale: Why this compound is a Scaffold of Interest

The therapeutic potential of the indazole scaffold is vast, with derivatives demonstrating anti-inflammatory, anti-HIV, and potent anticancer properties.[1][2][4][6] The 5-methyl-3-phenyl substitution pattern is a recurring feature in compounds designed to inhibit key enzymes implicated in cancer progression. The phenyl group at the C3 position often serves as a crucial pharmacophore, inserting into hydrophobic pockets of enzyme active sites, while the methyl group at C5 can enhance binding affinity and modulate pharmacokinetic properties.

Key biological targets for this class of compounds include:

  • Protein Kinases: These enzymes are fundamental regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Indazole derivatives have been successfully developed as potent inhibitors of:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[7][8][9] Inhibiting VEGFR-2 can starve tumors and prevent metastasis.[7][10]

    • CDKs (Cyclin-Dependent Kinases): These kinases control the progression of the cell cycle.[11] Inhibitors based on the indazole scaffold can induce cell cycle arrest and apoptosis in cancer cells.[11][12][13]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1/2 genes (which are vital for a different DNA repair pathway), inhibiting PARP leads to an accumulation of DNA damage and cell death.[14] This concept, known as "synthetic lethality," has led to the approval of several indazole-based PARP inhibitors for treating specific types of cancers.[3][15][16]

Target_Pathways cluster_0 Cancer Hallmarks cluster_1 Molecular Targets cluster_2 Therapeutic Intervention Angiogenesis Angiogenesis VEGFR-2 VEGFR-2 Angiogenesis->VEGFR-2 Cell Cycle Progression Cell Cycle Progression CDK9 CDK9 Cell Cycle Progression->CDK9 DNA Damage Repair DNA Damage Repair PARP-1 PARP-1 DNA Damage Repair->PARP-1 Indazole_Inhibitor 5-Methyl-3-phenyl -1H-indazole Derivative Indazole_Inhibitor->VEGFR-2 Inhibition Indazole_Inhibitor->CDK9 Inhibition Indazole_Inhibitor->PARP-1 Inhibition

Fig. 1: Mechanism of action for indazole derivatives.

Core Synthetic Strategies

The synthesis of this compound can be approached through several reliable routes. Here, we detail two of the most effective and widely adopted methods: a classic cyclization reaction and a modern cross-coupling strategy.

Strategy 1: Modified Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[17] This acid-catalyzed reaction, which traditionally produces indoles from arylhydrazines and carbonyl compounds, can be adapted to form indazoles. The core transformation involves the condensation of a substituted phenylhydrazine with an appropriate ketone to form a hydrazone, which then undergoes an intramolecular cyclization and aromatization.

Causality Behind the Method:

  • Starting Materials: The choice of 4-methylphenylhydrazine and acetophenone directly installs the desired 5-methyl and 3-phenyl groups onto the final indazole core.

  • Acid Catalyst: Strong acids, such as polyphosphoric acid (PPA) or zinc chloride, are crucial.[17][18] They act as Lewis or Brønsted acids to protonate the hydrazone, facilitating the key[16][16]-sigmatropic rearrangement and subsequent cyclization steps.[17][19] PPA is often preferred as it serves as both the catalyst and a dehydrating solvent.

  • Temperature Control: The reaction typically requires heat to overcome the activation energy of the rearrangement and cyclization. Careful temperature management is necessary to prevent charring and side-product formation.

Fig. 2: Workflow for the modified Fischer synthesis.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For greater flexibility and substrate scope, modern cross-coupling reactions provide a powerful alternative. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[20][21] This strategy involves coupling a halogenated indazole precursor (e.g., 3-iodo-5-methyl-1H-indazole) with an organoboron reagent (phenylboronic acid).

Causality Behind the Method:

  • Precursor Synthesis: This approach is modular. It allows for the synthesis and purification of the core 5-methyl-1H-indazole ring first, which is then halogenated at the C3 position. This separation of steps can lead to cleaner reactions and easier purification.

  • Palladium Catalyst: A palladium(0) complex is the engine of the catalytic cycle. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of phosphine ligands on the palladium center is critical; they stabilize the catalyst and modulate its reactivity, influencing reaction rate and yield.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the phenyl group is transferred from the boron atom to the palladium center.[20] The base activates the organoboron species, making this transfer possible.

  • Solvent: A polar aprotic solvent system, often a mixture like dioxane/water or DMF, is used to dissolve both the organic and inorganic reagents, facilitating the reaction.

SAR_Derivatization main This compound Core N1 Phenyl N1_label R1: Alkylation, Arylation (Modulates solubility, PK) N1_label->N1 Phenyl_label R2: Substitution (Improves target binding) Phenyl_label->Phenyl

Sources

Application Notes and Protocols for 5-Methyl-3-phenyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] The indazole nucleus is present in several FDA-approved drugs, highlighting its clinical relevance. Notable examples include:

  • Pazopanib and Axitinib: Multi-kinase inhibitors used in cancer therapy.[1][4]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[2]

  • Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic.[3]

The versatility of the indazole ring system stems from its unique electronic properties and its capacity to form key hydrogen bonds and other non-covalent interactions within protein binding pockets.[5] The 3-phenyl-1H-indazole substructure, in particular, is a common feature in many biologically active molecules, with demonstrated anti-cancer and anti-inflammatory properties.[6] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-Methyl-3-phenyl-1H-indazole , a specific derivative with potential for further development in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, the protocols herein are based on established methods for analogous indazole derivatives and provide a robust framework for its investigation. The introduction of a methyl group at the 5-position can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, making its characterization a valuable endeavor.[7]

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound involves the reaction of a substituted ortho-hydroxyacetophenone with hydrazine hydrate, followed by cyclization.[8] This "green chemistry" approach offers high yields and avoids harsh reagents.

Protocol: Synthesis of this compound

Materials:

  • 1-(2-hydroxy-5-methylphenyl)ethanone

  • Hydrazine hydrate (80% solution)

  • Ethanol (EtOH)

  • Ammonium chloride (NH₄Cl)

  • Silica dish or mortar and pestle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ice-cold water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Hydrazone Formation:

    • In a silica dish or mortar, combine 1-(2-hydroxy-5-methylphenyl)ethanone (1 equivalent) and hydrazine hydrate (2 equivalents) in a minimal amount of ethanol.

    • Grind the mixture thoroughly for approximately 30 minutes at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent to afford the pure hydrazone intermediate.

  • Cyclization to this compound:

    • Combine the purified hydrazone (1 equivalent) and ammonium chloride (2 equivalents) in a minimal amount of ethanol in a silica dish or mortar.

    • Grind the mixture vigorously for approximately 30 minutes.

    • Monitor the cyclization reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Collect the solid product by filtration.

    • Purify the crude this compound by recrystallization from ethanol to yield the final product.[8] A reported yield for this synthesis is 80%.[8]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]

Synthesis_Workflow Start 1-(2-hydroxy-5-methylphenyl)ethanone + Hydrazine Hydrate Step1 Grind in EtOH (30 min, RT) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Grind with NH4Cl in EtOH (30 min, RT) Intermediate->Step2 Product This compound Step2->Product MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Workflow for the MTT antiproliferative assay.

Application in Inflammation Research: Evaluating Anti-inflammatory Properties

The indazole scaffold is a key component of several anti-inflammatory drugs. [2]The carrageenan-induced paw edema model in rats is a classic and reliable method to screen for acute anti-inflammatory activity. [9]

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of this compound).

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound orally via gavage one hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

    • A significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity.

Paw_Edema_Protocol Start Acclimatize & Group Rats Administer Oral Administration of Compound Start->Administer Measure_Initial Measure Initial Paw Volume (V₀) Administer->Measure_Initial Inject Inject Carrageenan Measure_Initial->Inject Measure_Post Measure Paw Volume (Vt) at Intervals Inject->Measure_Post Analyze Calculate % Edema Inhibition Measure_Post->Analyze

Caption: Protocol for the carragean-induced paw edema assay.

Application in Kinase Inhibition Assays

Given that many indazole derivatives function as kinase inhibitors, it is crucial to evaluate this compound against a panel of relevant kinases. [4]The specific kinases to target can be inferred from the activity of structurally similar compounds. For instance, 3-phenyl-1H-indazole derivatives have shown activity against kinases like FGFR1. [10]

General Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework. The specific buffer components, substrate, and ATP concentration will need to be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Setup:

    • In a microplate, add the kinase, substrate, and test compound in the kinase assay buffer.

    • Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • The detection reagent will generate a signal (luminescence, fluorescence, or radioactivity) that is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 5-Methyl-3-phenyl- 1H-indazole Inhibitor->Block Block->Kinase

Sources

Application Note: A Comprehensive Protocol for Assessing the Purity of Synthesized 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-3-phenyl-1H-indazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in the drug development process to guarantee safety, efficacy, and consistency.[3][4][5] This application note provides a detailed, multi-faceted protocol for the comprehensive purity assessment of synthesized this compound, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to the stringent quality control standards expected in the pharmaceutical industry, drawing upon guidelines from the International Council for Harmonisation (ICH).[6][7][8] This protocol is not merely a sequence of steps but a self-validating system, explaining the causality behind experimental choices to ensure trustworthiness and scientific integrity.

Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the potential impurities that may arise during synthesis and storage.[7] The synthesis of this compound can proceed through various routes, each with its own set of potential by-products and unreacted starting materials.[9][10]

Common sources of impurities include:

  • Starting Materials and Reagents: Unreacted precursors and any contaminants present in them.

  • Intermediates: Synthetic intermediates that are not fully converted to the final product.

  • By-products: Resulting from side reactions or alternative reaction pathways.

  • Degradation Products: Formed during the synthesis, purification, or storage of the final compound.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity analysis.

G cluster_0 Purity Assessment Workflow synthesis Synthesized this compound hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Quantitative Purity & Impurity Profiling gcms Gas Chromatography-Mass Spectrometry (GC-MS) synthesis->gcms Residual Solvents & Volatile Impurities nmr Nuclear Magnetic Resonance (NMR) Spectroscopy synthesis->nmr Structural Confirmation & Impurity Identification elemental Elemental Analysis (CHN) synthesis->elemental Elemental Composition Verification final_purity Final Purity Statement & Impurity Profile hplc->final_purity gcms->final_purity nmr->final_purity elemental->final_purity

Caption: Workflow for the comprehensive purity assessment of this compound.

I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of non-volatile organic compounds and for quantifying impurities. A validated HPLC method provides specificity, accuracy, precision, linearity, and robustness.[3]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 column is selected due to its wide applicability for separating compounds of moderate polarity like this compound. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak. UV detection is suitable as the indazole ring system contains a chromophore.

Protocol for HPLC Analysis
  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade), preferably purified using a system like Milli-Q.

    • Formic acid (0.1%).

    • Reference standard of this compound with known purity.[11][12]

  • Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Acetonitrile
  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Accurately weigh and dissolve the synthesized this compound and the reference standard in acetonitrile to the specified concentration.

    • Inject a blank (acetonitrile), followed by the reference standard, and then the sample.

    • Analyze the chromatogram for the retention time and peak area of this compound and any impurities.

  • Data Analysis and Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity levels are reported based on their area percentages. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[13]

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents. The ICH Q3C guideline provides a framework for controlling residual solvents in pharmaceutical products.[6]

Rationale for Method Selection

A headspace GC-MS method is chosen to avoid interference from the non-volatile API. This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC-MS.

Protocol for GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Headspace autosampler.

    • Capillary column suitable for volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[14][15]

  • Reagents and Standards:

    • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.

    • Reference standards of expected residual solvents (e.g., ethanol, toluene, hexane).

  • GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Range 35-350 amu
  • Procedure:

    • Accurately weigh a sample of this compound into a headspace vial.

    • Add a known volume of DMSO.

    • Seal the vial and place it in the headspace autosampler.

    • Equilibrate the vial at a set temperature (e.g., 80 °C) for a specified time to allow for solvent partitioning.

    • Inject the headspace gas into the GC-MS.

    • Identify residual solvents by comparing their mass spectra and retention times with those of reference standards.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide valuable information about impurities.[1][16]

Rationale for Method Selection

¹H and ¹³C NMR are used for the primary structural confirmation of the synthesized compound.[17][18] Advanced 2D NMR techniques like COSY and HSQC can be employed if further structural clarification is needed. The presence of unexpected signals in the NMR spectra can indicate impurities.

Protocol for NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • Data Analysis and Interpretation:

    • Compare the obtained spectra with expected chemical shifts and coupling constants for this compound.

    • Integrals of signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.

    • Any unexpected signals should be investigated as potential impurities. The structure of these impurities can often be deduced from a combination of 1D and 2D NMR data.

IV. Elemental Analysis for Elemental Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.

Rationale for Method Selection

Combustion analysis is the standard method for determining the CHN content of organic compounds. The results are compared with the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₂N₂).

Protocol for Elemental Analysis
  • Instrumentation:

    • CHN elemental analyzer.

  • Procedure:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

    • The sample is combusted in a high-temperature furnace in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

  • Data Analysis and Interpretation:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[19]

    • Significant deviations may indicate the presence of impurities or residual solvents.

ElementTheoretical %
Carbon (C) 80.74%
Hydrogen (H) 5.81%
Nitrogen (N) 13.45%

Conclusion

The purity of this compound is paramount for its application in research and drug development. The integrated analytical approach detailed in this application note, combining HPLC, GC-MS, NMR, and elemental analysis, provides a robust framework for a comprehensive purity assessment. By systematically identifying and quantifying potential impurities, researchers can ensure the quality, safety, and reliability of their synthesized compound, in line with regulatory expectations.[3][5]

References

  • The Pharma Master. (2024). Quality Control Measures for APIs.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • PharmaceuticalTechnology. (2026). Active Pharmaceutical Ingredient (API) Primary Reference Standards.
  • Arborpharmchem. (2024). APIs Quality and the Final Drug.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • LGC Standards. (n.d.). Pharmaceutical API standards.
  • International Council for Harmonis
  • Sterling Pharma Solutions. (2024). Maintaining quality and compliance in API manufacturing.
  • Dsouza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Sami Publishing Company. (2022).
  • ResearchGate. (n.d.).
  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • BLD Pharm. (n.d.). 57614-16-1|this compound.
  • Wiley-VCH. (2007).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • MDPI. (n.d.).
  • Diva-Portal.org. (n.d.). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.
  • Supporting Inform
  • Universidad San Francisco de Quito USFQ. (n.d.). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Central Science. (2022).
  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • RSC Publishing. (2021).
  • ResearchGate. (2025). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals.
  • Thieme. (n.d.). 1H NMR Spectroscopy.
  • SciELO. (n.d.). 1H-[3][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.

  • Taylor & Francis. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry.
  • MDPI. (n.d.).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-indazol-3-amine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-1H-indazole | 552331-16-5.
  • International Journal of Pharmacognosy and Phytochemical Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
  • Springer. (n.d.).
  • AWS. (n.d.). Rhodium(III)
  • ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.
  • European Chemicals Agency. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Yield

Q1: I am experiencing very low to no yield of my desired product. What are the likely causes and how can I improve it?

A: Low yields in indazole synthesis can be attributed to several factors, from suboptimal reaction conditions to the purity of your starting materials. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature is a critical parameter. For many indazole syntheses, a specific temperature range is required to drive the reaction to completion without promoting side reactions or product degradation.[1] It's crucial to empirically determine the optimal temperature for your specific substrate and catalyst system.

    • Solvent: The choice of solvent can significantly influence the reaction's success. For instance, in some indazole syntheses, polar aprotic solvents like DMSO or DMF have been shown to provide higher yields.[2] The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism.

    • Catalyst and Base Selection: The type and amount of acid or base catalyst are critical. The Fischer indole synthesis, a common route to indazoles, can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[3][4] The choice of base in other synthetic routes can also influence the outcome.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the substituted phenylhydrazine or the ketone, can inhibit the reaction.[5] Ensure your reactants are of high purity, and consider purification before use if necessary.

  • Reaction Mechanism Considerations:

    • N-N Bond Cleavage: A significant side reaction, especially in Fischer indole-type syntheses, is the cleavage of the N-N bond in the hydrazine intermediate.[5] This is more prevalent with electron-donating groups on the phenylhydrazine.[6]

    • Incomplete Cyclization: The reaction may stall at the intermediate stage (e.g., the phenylhydrazone in the Fischer indole synthesis), particularly under mild acidic conditions or at low temperatures.[5]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal point where the yield is maximized and side product formation is minimized.

  • Screen Different Solvents: Experiment with a range of solvents with varying polarities to identify the one that gives the best results for your specific reaction.

  • Vary the Catalyst and Base: If using a catalyzed reaction, screen different acid or base catalysts and vary their concentrations.

  • Purify Starting Materials: Ensure the purity of your reactants through appropriate purification techniques like recrystallization or chromatography.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and identify the formation of intermediates and side products.

Formation of Impurities and Side Products

Q2: My reaction is producing significant amounts of impurities alongside the desired this compound. How can I minimize their formation?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • Regioisomer Formation: In syntheses where unsymmetrical ketones are used, a mixture of regioisomers can be formed.[5]

    • Hydrazone and Dimer Formation: Side reactions leading to the formation of hydrazones and dimers can occur, especially at elevated temperatures.[2]

    • Aldol Condensation: Under acidic or basic conditions, the ketone starting material can undergo self-condensation, reducing the yield of the desired indazole.[5]

Strategies for Minimizing Impurities:

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.

    • Reaction Time: Over-running the reaction can lead to product degradation. Monitor the reaction and stop it once the starting material is consumed.

  • Choice of Reagents:

    • Protecting Groups: In some cases, using protecting groups on reactive functionalities can prevent unwanted side reactions.

  • Purification Techniques:

    • Column Chromatography: This is a common and effective method for separating the desired product from impurities.[7]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product.[7] A mixed solvent system, such as acetone/water or ethanol/water, has been successfully used for separating indazole isomers.[7][8]

Difficulty in Product Purification

Q3: I am struggling to purify the final product. What are the best methods for purifying this compound?

A: Purification can be challenging, especially if the product has similar polarity to the impurities.

  • Recommended Purification Methods:

    • Column Chromatography: Use silica gel (100-200 mesh) with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product.[9]

    • Recrystallization: Experiment with different solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a common and efficient synthetic route for this compound?

A: A frequently employed method is a variation of the Fischer indole synthesis.[3][4] This typically involves the acid-catalyzed reaction of 4-methylphenylhydrazine with acetophenone to form the corresponding hydrazone, which then undergoes cyclization to yield this compound. Another approach involves the condensation of a bisulfite adduct of an aromatic aldehyde with phenylhydrazine.[10]

Q2: What is the reaction mechanism for the synthesis of this compound via the Fischer indole synthesis?

A: The mechanism of the Fischer indole synthesis involves several key steps:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone.[3]

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[3]

  • [9][9]-Sigmatropic Rearrangement: The enamine undergoes a[9][9]-sigmatropic rearrangement.[3][4]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the final aromatic indazole product.[3][4]

Q3: How do substituents on the phenylhydrazine and ketone affect the reaction yield?

A: Substituents can have a significant electronic and steric impact on the reaction.

  • Electron-donating groups (EDGs) on the phenylhydrazine can sometimes favor undesired N-N bond cleavage, leading to lower yields of the indazole product.[6]

  • Electron-withdrawing groups (EWGs) generally disfavor N-N bond cleavage but can also slow down the desired rearrangement, potentially requiring harsher reaction conditions.[5]

  • Steric hindrance from bulky substituents on either reactant can impede the reaction.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A: Research is ongoing to develop more sustainable synthetic methods. Some approaches focus on:

  • Catalyst choice: Using milder and recyclable catalysts. One study demonstrated the use of ammonium chloride as a milder acid catalyst in ethanol.[9]

  • Solvent selection: Utilizing greener solvents like ethanol or even water, where applicable.

  • Energy efficiency: Employing methods like microwave-assisted synthesis, which can reduce reaction times and energy consumption.[2]

Experimental Protocols

Example Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in ethanol.

    • Add acetophenone to the solution.

    • Heat the mixture to reflux for a specified time until the formation of the hydrazone is complete (monitor by TLC).

    • Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate out.

  • Cyclization:

    • Carefully add the crude hydrazone to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C).

    • Stir the mixture at this temperature for the required duration, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Work-up and Purification:

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Table 1: Example Reaction Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClEthanolReflux0.580[9]
PPA-1202~70General Fischer Indole
CuClDMSO120686[11]

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 4-Methylphenylhydrazine + Acetophenone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Reflux in EtOH Cyclization Cyclization (e.g., with PPA) Hydrazone->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Neutralization Neutralization & Extraction Crude_Product->Neutralization Drying Drying & Solvent Removal Neutralization->Drying Purification Column Chromatography or Recrystallization Drying->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Key Steps in the Fischer Indole Synthesis Mechanism

G Start Arylhydrazine + Ketone Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Aromatization Aromatization (Loss of NH3) Cyclization->Aromatization Indazole Indazole Product Aromatization->Indazole

Caption: The mechanistic pathway of the Fischer indole synthesis leading to the indazole core structure.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Indazole Derivatives.
  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (2021, August 2).
  • ResearchGate. (2025, August 7). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • 3 - Supporting Information. (n.d.).
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Technical Support Center: Synthesis of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-methyl-3-phenyl-1H-indazole. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of this molecule is crucial. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape

The most common and direct route to this compound is the Fischer indole synthesis, a robust reaction that has been a cornerstone of heterocyclic chemistry for over a century.[1] This method involves the acid-catalyzed reaction of p-tolylhydrazine with acetophenone to form the corresponding hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization to yield the desired indazole.

While seemingly straightforward, this synthesis is often plagued by the formation of several byproducts that can complicate purification and reduce yields. Understanding the origins of these impurities is the first step toward mitigating their formation and achieving a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.

Q1: My reaction produced a mixture of isomers that are difficult to separate. What are they and how can I improve the regioselectivity?

A1: The primary isomeric byproduct in this synthesis is 7-Methyl-3-phenyl-1H-indazole.

The formation of this regioisomer is a well-documented challenge in the Fischer indole synthesis when using substituted phenylhydrazines.[3] The cyclization of the acetophenone p-tolylhydrazone intermediate can proceed via two different pathways, leading to the 5-methyl (desired) and 7-methyl (undesired) products.

Mechanism of Isomer Formation:

The key step governing regioselectivity is the[2][2]-sigmatropic rearrangement of the enehydrazine intermediate. The direction of this rearrangement is influenced by both steric and electronic factors, as well as the reaction conditions.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization Pathways cluster_3 Products p-tolylhydrazine p-tolylhydrazine hydrazone Acetophenone p-tolylhydrazone p-tolylhydrazine->hydrazone acetophenone acetophenone acetophenone->hydrazone enehydrazine_A Enehydrazine (Cyclization at C6) hydrazone->enehydrazine_A Tautomerization enehydrazine_B Enehydrazine (Cyclization at C2) hydrazone->enehydrazine_B Tautomerization product_A This compound (Desired) enehydrazine_A->product_A [3,3]-Sigmatropic Rearrangement & Cyclization product_B 7-Methyl-3-phenyl-1H-indazole (Byproduct) enehydrazine_B->product_B [3,3]-Sigmatropic Rearrangement & Cyclization

Figure 1: Formation of regioisomers in the Fischer indole synthesis.

Troubleshooting & Optimization:

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the ratio of isomers. Weaker acids, such as acetic acid, may favor one isomer over the other compared to stronger acids like polyphosphoric acid (PPA) or sulfuric acid.[3] It is recommended to screen different acid catalysts to optimize for the desired 5-methyl isomer.

  • Temperature Control: Reaction temperature can affect the kinetics of the competing cyclization pathways. Running the reaction at a lower temperature may improve selectivity, although it could also decrease the overall reaction rate.

  • Purification Strategy:

    • Column Chromatography: Separation of the 5-methyl and 7-methyl isomers by silica gel chromatography can be challenging due to their similar polarities. A careful selection of the eluent system is crucial. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) with a shallow gradient is often a good starting point.

    • Recrystallization: Fractional recrystallization can be an effective method for separating the isomers. A mixed solvent system, such as acetone/water or ethanol/water, may provide the necessary difference in solubility to allow for the selective crystallization of one isomer.[4]

Parameter Recommendation for Improving Regioselectivity
Acid Catalyst Screen weaker acids (e.g., acetic acid) vs. stronger acids (e.g., PPA).
Temperature Experiment with lower reaction temperatures to favor the kinetic product.
Purification Utilize fractional recrystallization with mixed solvents (e.g., acetone/water).
Q2: My reaction is producing a significant amount of dark, tarry material and the yield of my desired product is low. What is happening?

A2: The formation of tarry byproducts is often due to side reactions such as N-N bond cleavage and polymerization of the starting materials or product under harsh acidic conditions.

Mechanism of Byproduct Formation:

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine ring, such as the methyl group in p-tolylhydrazine, can promote the cleavage of the weak N-N bond in the hydrazone intermediate.[5] This leads to the formation of aniline and other degradation products, which can polymerize under acidic conditions.

  • Aldol Condensation: Acetophenone is an enolizable ketone and can undergo self-condensation under acidic conditions, leading to the formation of aldol products and their dehydration derivatives (e.g., dypnone). These are often colored and contribute to the tarry residue.

G cluster_0 Starting Materials & Intermediate cluster_1 Side Reactions cluster_2 Byproducts hydrazone Acetophenone p-tolylhydrazone nn_cleavage N-N Bond Cleavage hydrazone->nn_cleavage Strong Acid / Heat acetophenone Acetophenone aldol Aldol Condensation acetophenone->aldol Acid Catalyst degradation Degradation Products (e.g., p-toluidine) nn_cleavage->degradation aldol_product Aldol Products (e.g., Dypnone) aldol->aldol_product polymer Tarry Polymers degradation->polymer aldol_product->polymer

Sources

Indazole Synthesis Technical Support Center: Troubleshooting Low Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist, Advanced Synthesis Division Subject: Technical Support Center for Troubleshooting Low Yield in Indazole Synthesis Reactions

Welcome to the Indazole Synthesis Technical Support Center. This comprehensive guide is designed to assist you in navigating the complexities of indazole synthesis and overcoming common challenges that lead to low product yields. As a privileged scaffold in medicinal chemistry, the efficient synthesis of indazoles is paramount.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common issues encountered during indazole synthesis, offering potential causes and actionable solutions.

Q1: My indazole synthesis is resulting in a low yield. What are the primary factors to investigate?

A: Low yields in indazole synthesis can often be attributed to several key factors: suboptimal reaction conditions, poor starting material quality, and the formation of side products.[6] A systematic approach to troubleshooting is crucial.

  • Reaction Conditions: Temperature, solvent, and the choice of base or catalyst are critical parameters that can significantly impact yield.[6][7][8] For instance, in some reactions, increasing the temperature to a specific point may enhance the yield, while excessive heat can lead to decomposition and byproduct formation.[7]

  • Starting Material Integrity: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to incomplete conversion or the formation of undesired side products.

  • Side Reactions: The formation of stable intermediates that fail to cyclize, or alternative reaction pathways, can consume starting materials and reduce the yield of the desired indazole.[6]

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A: Side product formation is a frequent challenge. Common side reactions include the formation of stable hydrazones that resist cyclization, particularly in syntheses involving hydrazines and carbonyl compounds.[6] To mitigate this, consider the following:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, or the order of reagent addition can favor the desired reaction pathway.

  • Choice of Reagents: The selection of a suitable base or catalyst can be critical in directing the reaction towards indazole formation and away from side products.[6][8]

Q3: How critical is the choice of solvent in indazole synthesis?

A: The solvent plays a multifaceted role in indazole synthesis, influencing reactant solubility, reaction kinetics, and even the reaction pathway.[6][7]

  • Solubility: Ensure your starting materials are adequately dissolved to allow for a homogeneous reaction mixture.[7]

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent can affect the stability of intermediates and transition states. In some cases, like the Davis-Beirut reaction, the addition of a controlled amount of a protic solvent like water to an alcohol can dramatically improve yields.[6] However, an excess can be detrimental.[6]

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the reaction.

Q4: My reaction appears to be incomplete, with starting material remaining even after extended reaction times. What should I consider?

A: Incomplete reactions can stem from several issues:

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion. A systematic increase in temperature or prolonged reaction time should be explored.

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may become deactivated over time. Consider adding a fresh portion of the catalyst or using a more robust catalytic system.

  • Reversibility: Some steps in the reaction pathway may be reversible. Shifting the equilibrium towards the product side, for example by removing a byproduct, might be necessary.

Part 2: Troubleshooting Guides for Specific Indazole Synthesis Methods

This section provides detailed troubleshooting for common indazole synthesis reactions.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles.[9][10] However, it can be sensitive to reaction conditions.

Issue: Low yield of N-aryl substituted 2H-indazoles.

  • Causality: The formation of N-aryl indazoles can be slow, allowing for competing side reactions, such as the addition of water to a key nitroso imine intermediate, which leads to imine bond cleavage instead of the desired N-N bond formation.[11][12]

  • Troubleshooting Strategies:

    • Solvent Optimization: The use of methanol as the solvent has been shown to be effective.[11] A controlled amount of water (15-25%) in an alcohol solvent can also significantly increase the yield.[6]

    • Substrate Modification: Increasing the electron-withdrawing nature of the nitro-containing ring can enhance the reactivity of the nitroso intermediate and improve yields.[11]

    • Intramolecular Approach: An intramolecular version of the Davis-Beirut reaction, using substrates like 2-aminobenzyl alcohol derivatives, can lead to higher yields due to a favorable cascade of ring-closing reactions.[11]

Table 1: Effect of Solvent on Davis-Beirut Reaction Yield

Solvent SystemTypical Yield RangeReference
MethanolGood[11]
Secondary AlcoholsReduced Efficiency[11]
Alcohol with 15-25% WaterIncreased Yield[6]

Experimental Protocol: Optimization of the Davis-Beirut Reaction

  • Solvent Screening: Set up parallel reactions using the same starting materials and base, but vary the solvent (e.g., methanol, ethanol, isopropanol).

  • Water Content Titration: In the most promising alcohol solvent, perform a series of reactions where the percentage of water is systematically varied (e.g., 10%, 15%, 20%, 25%, 30%).

  • Temperature Optimization: For the optimal solvent system, screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and product stability.

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the desired indazole product.

Davis_Beirut_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Slow N-N Bond Formation Slow N-N Bond Formation Low Yield->Slow N-N Bond Formation Side Reactions (e.g., Imine Cleavage) Side Reactions (e.g., Imine Cleavage) Low Yield->Side Reactions (e.g., Imine Cleavage) Suboptimal Solvent Suboptimal Solvent Low Yield->Suboptimal Solvent Optimize Solvent (Methanol, H2O) Optimize Solvent (Methanol, H2O) Slow N-N Bond Formation->Optimize Solvent (Methanol, H2O) Modify Substrate Electronics Modify Substrate Electronics Side Reactions (e.g., Imine Cleavage)->Modify Substrate Electronics Intramolecular Strategy Intramolecular Strategy Suboptimal Solvent->Intramolecular Strategy Cadogan_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield & Harsh Conditions Low Yield & Harsh Conditions High Temperatures High Temperatures Low Yield & Harsh Conditions->High Temperatures Stoichiometric Reductant Stoichiometric Reductant Low Yield & Harsh Conditions->Stoichiometric Reductant Milder Reducing Agents Milder Reducing Agents High Temperatures->Milder Reducing Agents One-Pot Procedure One-Pot Procedure High Temperatures->One-Pot Procedure Catalytic P(III)/P(V) System Catalytic P(III)/P(V) System Stoichiometric Reductant->Catalytic P(III)/P(V) System

Sources

optimizing reaction conditions for 5-Methyl-3-phenyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Methyl-3-phenyl-1H-indazole

Welcome to the technical resource center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing a solid footing before delving into troubleshooting.

Q1: What is the most common and accessible synthetic route for this compound?

A: A highly effective and straightforward method involves the cyclization of a substituted hydrazone. Specifically, the reaction begins with the condensation of 1-(4-methyl-2-hydroxyphenyl)ethan-1-one with phenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then subjected to an acid-catalyzed intramolecular cyclization to yield the target indazole. A notable green chemistry approach utilizes ammonium chloride as a mild acid catalyst in ethanol, which can produce high yields of the desired product.[1]

Q2: Can you explain the underlying mechanism of this cyclization?

A: While multiple pathways exist for indazole formation, the acid-catalyzed cyclization of a hydrazone formed from an ortho-hydroxy acetophenone is analogous in principle to aspects of the Fischer indole synthesis. The process generally involves:

  • Hydrazone Formation: The ketone (1-(4-methyl-2-hydroxyphenyl)ethan-1-one) reacts with phenylhydrazine to form the phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to an enamine-like intermediate under acidic conditions.

  • Cyclization & Dehydration: The nucleophilic enamine attacks the aromatic ring in an intramolecular fashion. However, for ortho-hydroxy precursors, a more direct cyclization involving the hydroxyl group is common. The reaction likely proceeds via an intramolecular nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to form the stable indazole ring. The acidic catalyst facilitates the dehydration step, which is often the thermodynamic driving force for the reaction.

Q3: How critical is the purity of the starting materials?

A: Extremely critical. The purity of your starting ketone and phenylhydrazine can significantly impact the reaction's success.[2] Impurities in the ketone can lead to unwanted side reactions, while oxidized or degraded phenylhydrazine is a common source of reaction failure and byproduct formation, often presenting as dark, tarry substances that complicate purification. It is best practice to use freshly purified or commercially available high-purity reagents.

Q4: Are there specific safety precautions to consider for this synthesis?

A: Yes. Hydrazine derivatives, including phenylhydrazine, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood. Solvents like ethanol and methanol are flammable.[1] Moreover, reactions at elevated temperatures should be conducted with care, using appropriate heating mantles and condensers to prevent solvent loss and potential hazards.[3]

Part 2: Troubleshooting Guide for Synthesis Optimization

This section is structured to provide direct solutions to common problems encountered during the synthesis.

Problem 1: Low or No Yield of this compound

This is the most frequent issue. A systematic approach is key to diagnosis.

  • Q: My reaction yield is consistently low (<40%). What is the first parameter I should investigate? A: Reaction Temperature. Temperature is a double-edged sword in indazole synthesis. While elevated temperatures are necessary to overcome the activation energy for cyclization and dehydration, excessive heat can lead to product degradation or the formation of polymeric byproducts.[2][3] For the ammonium chloride catalyzed synthesis of this compound, the reaction is often performed via grinding at room temperature or with gentle heating.[1] If using other acid catalysts, start at a moderate temperature (e.g., 80 °C) and gradually increase it while closely monitoring the reaction's progress via Thin Layer Chromatography (TLC).[2]

  • Q: I've optimized the temperature, but the yield is still poor. What's next? A: Evaluate your Catalyst and Solvent System. The choice of acid catalyst and solvent is interdependent and crucial.

    • Catalyst: While strong acids like sulfuric acid or polyphosphoric acid (PPA) are used in some Fischer-type syntheses, they can cause degradation.[4] A milder acid like ammonium chloride has been shown to be effective and eco-friendly for this specific synthesis.[1] If you suspect your reaction is stalling, a stronger Brønsted or Lewis acid could be trialed, but be wary of increased side product formation.[2]

    • Solvent: Ethanol is a common and effective solvent for this reaction.[1] The polarity of the solvent can influence the stability of intermediates and transition states. In some indazole syntheses, even the controlled addition of water to an alcohol solvent can dramatically improve yields, though an excess can be detrimental.[3]

  • Q: TLC analysis shows multiple new spots, and my desired product is a minor component. What could be the cause? A: Side Reactions are likely dominating. The most common side reaction in similar syntheses is N-N bond cleavage . This pathway is particularly favored if electron-donating groups are present that over-stabilize key intermediates, leading to cleavage instead of the desired cyclization.[4][5][6] This results in byproducts like aniline derivatives. Another possibility is the self-condensation of the starting ketone under acidic conditions if it is enolizable.[4] To mitigate this, ensure a stoichiometric or slight excess of the hydrazine, use the mildest effective acid catalyst, and avoid unnecessarily high temperatures.

Problem 2: Significant Impurity Formation and Purification Challenges

  • Q: My crude product NMR shows a mixture of isomers. How can I improve regioselectivity? A: While the target synthesis is generally regioselective, issues can arise in related reactions like N-alkylation of the indazole product, which often yields a mixture of N1 and N2 isomers.[7] For the primary synthesis, if isomeric byproducts are observed, it may point to an alternative cyclization pathway. Re-evaluating the starting materials and ensuring the ortho-hydroxy group is correctly positioned is the first step. If the issue persists, purification via column chromatography is the standard approach.

  • Q: I'm having difficulty separating my product from impurities using column chromatography. A: This often occurs when byproducts have similar polarity to the desired product.

    • Optimize Eluent System: Experiment with different solvent systems for your column. A common starting point is a hexane/ethyl acetate gradient. If separation is poor, consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine if your compound is basic.[8]

    • Recrystallization: this compound is a solid.[1] Recrystallization is a powerful purification technique to remove minor impurities. Experiment with different solvent/anti-solvent pairs. A common method is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol or acetone) and then either cool it slowly or add a miscible anti-solvent (like water or hexanes) to induce crystallization of the pure compound.[9]

Part 3: Experimental Protocols & Data

Optimized Protocol: Ammonium Chloride Catalyzed Synthesis

This protocol is adapted from demonstrated, high-yield methods for preparing 1H-indazole derivatives.[1]

Step 1: Hydrazone Formation

  • In a mortar, combine 1-(4-methyl-2-hydroxyphenyl)ethan-1-one (1.0 eq) and phenylhydrazine (1.1 eq).

  • Grind the mixture thoroughly with a pestle for 10-15 minutes at room temperature. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, the resulting hydrazone intermediate can be used directly in the next step.

Step 2: Cyclization to this compound

  • To the hydrazone intermediate in the mortar, add ammonium chloride (NH₄Cl) (0.5 eq) and a few drops of ethanol to create a paste.

  • Grind the reaction mixture vigorously for 30-40 minutes. Monitor the disappearance of the hydrazone spot and the appearance of the product spot by TLC.

  • Once the reaction is complete, transfer the mixture to a flask and add ice-cold water.

  • Stir for 15 minutes. The solid product will precipitate out of the solution.

  • Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum.

  • For higher purity, the crude solid can be recrystallized from ethanol. An 80% yield has been reported for this specific compound using a similar method.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Indazole Synthesis This table summarizes typical findings when optimizing a related copper-catalyzed N-arylation for indazole synthesis, illustrating the impact of key parameters.[10]

EntryCatalyst (mol %)BaseTemperature (°C)Time (h)Yield (%)
1CuI (20)K₂CO₃120532
2CuI (20)K₂CO₃1201240
3CuI (20)K₂CO₃1202460
4CuI (20)K₂CO₃10024<10
5None K₂CO₃120240

Data illustrates that reaction time and temperature are critical, and the catalyst is essential for the transformation.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Starting Materials (Substituted Acetophenone, Phenylhydrazine) Step1 Step 1: Hydrazone Formation (Grinding or Reflux) Start->Step1 QC1 In-Process Control (TLC Monitoring) Step1->QC1 Step2 Step 2: Cyclization (Acid Catalyst, e.g., NH4Cl) QC1->Step2 QC2 In-Process Control (TLC Monitoring) Step2->QC2 Workup Reaction Workup (Aqueous Quench, Precipitation) QC2->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification Final Pure this compound Purification->Final

Caption: General experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Problem: Low or No Yield Check1 Are Starting Materials Pure? Start->Check1 Check2 Is Reaction Temperature Optimal? Check1->Check2  Yes Sol1 Solution: Use high-purity or freshly purified reagents. Check1->Sol1  No Check3 Is Catalyst / Solvent System Correct? Check2->Check3  Yes Sol2 Solution: Perform temperature screen (e.g., 60-100 °C). Avoid overheating. Check2->Sol2  No Check4 Side Reactions Evident on TLC? Check3->Check4  Yes Sol3 Solution: Switch to milder (NH4Cl) or stronger (Lewis Acid) catalyst. Verify solvent choice. Check3->Sol3  No Sol4 Solution: Use milder conditions. Consider alternative synthetic route. Check4->Sol4  Yes

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

Sources

Technical Support Center: Purification of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications and clinical development.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.

I. Understanding the Core Challenges

The purification of this compound can be complicated by several factors inherent to its synthesis. A common route to this compound is through a reaction analogous to the Fischer indole synthesis, involving the condensation of 4-methylacetophenone with phenylhydrazine, followed by acid-catalyzed cyclization.[3][4]

The primary purification challenges stem from:

  • Presence of Unreacted Starting Materials: Residual 4-methylacetophenone and phenylhydrazine can contaminate the final product.

  • Incomplete Cyclization: The stable hydrazone intermediate may persist in the crude reaction mixture.

  • Formation of Isomeric Byproducts: Although the 1H-tautomer of indazole is generally more thermodynamically stable, the potential for the formation of the 2H-indazole isomer exists.[5][6]

  • Similar Polarity of Impurities: The starting materials and the hydrazone intermediate can have polarities close to the desired product, making chromatographic separation challenging.

This guide will address each of these challenges with practical, evidence-based solutions.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My crude product is a complex mixture, and I'm not sure what the main impurities are.

Answer: The most common impurities in the synthesis of this compound are typically the unreacted starting materials (4-methylacetophenone and phenylhydrazine) and the phenylhydrazone intermediate.

  • Causality: Incomplete reaction or non-optimal reaction conditions can lead to the persistence of these species. The hydrazone is a stable intermediate that requires sufficient energy (often in the form of heat and acid catalysis) to cyclize.[7]

  • Troubleshooting Workflow:

    start Crude Product Analysis (TLC/LC-MS) impurity_id Identify Impurities: - Starting Materials - Hydrazone Intermediate start->impurity_id product_present Is the desired product present? impurity_id->product_present yes Yes product_present->yes Yes no No product_present->no No purification Proceed to Purification yes->purification optimize_rxn Optimize Reaction: - Increase Temperature - Add Catalyst - Extend Reaction Time no->optimize_rxn

    Caption: Initial analysis workflow for a complex crude product.

Issue 2: During column chromatography, the desired product co-elutes with an impurity.

Answer: Co-elution is a frequent challenge, often due to the similar polarities of this compound and its precursors.

  • Causality: The phenylhydrazone intermediate, in particular, can have a retention factor (Rf) value very close to the final indazole product in standard solvent systems.

  • Solutions:

    • Solvent System Optimization: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.

      Solvent System (v/v)Typical Application
      Hexane/Ethyl Acetate (9:1 to 7:3)Good starting point for separating the less polar hydrazone from the more polar indazole.
      Dichloromethane/Methanol (99:1 to 95:5)Can be effective if separation in hexane/ethyl acetate is poor.
      Toluene/Acetone (9:1 to 8:2)An alternative for compounds that are difficult to separate in ester-based systems.
    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of closely eluting compounds.

  • Experimental Protocol: Optimized Column Chromatography

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. Ensure the sample is completely dry before loading onto the column.

    • Column Packing: Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5).

    • Loading: Carefully load the dried sample-silica mixture onto the top of the column.

    • Elution: Begin elution with the low-polarity mobile phase. Monitor the fractions by TLC.

    • Gradient: If separation is not achieved, gradually increase the percentage of the polar solvent. For example, increase the ethyl acetate concentration by 2-5% every 50-100 mL of solvent.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.

Issue 3: I am experiencing low yield after recrystallization.

Answer: Low recovery from recrystallization can be due to several factors, including the choice of solvent, the concentration of the solution, and the cooling rate.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solvent is too good, the product will remain in solution even upon cooling. If it is too poor, the compound will not dissolve sufficiently to allow for the removal of impurities.

  • Troubleshooting Steps:

    • Solvent Selection: A mixed solvent system often provides the best results for indazole derivatives. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

      Good SolventsPoor Solvents
      AcetoneWater
      EthanolWater, Hexane
      Tetrahydrofuran (THF)Water, Hexane
      Ethyl AcetateHexane
    • Controlled Cooling: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Seeding: If crystals do not form, adding a seed crystal of the pure compound can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Experimental Protocol: Mixed-Solvent Recrystallization

    • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them thoroughly.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: The identity of this compound can be confirmed by ¹H NMR and Mass Spectrometry. Purity is best assessed by HPLC or LC-MS. For this compound, you should expect characteristic proton signals in the aromatic region and a singlet for the methyl group.[8]

Q2: I suspect I have a mixture of 1H- and 2H-indazole isomers. How can I separate them?

A2: While the 1H-isomer is more stable, the 2H-isomer can sometimes form.[5][6] These isomers often have slightly different polarities and can sometimes be separated by careful column chromatography. The 1H- and 2H-isomers will also have distinct ¹H NMR spectra, particularly in the chemical shift of the N-H proton and the coupling patterns of the aromatic protons. A patent on the separation of substituted indazole isomers suggests that mixed-solvent recrystallization using combinations like acetone/water, ethanol/water, or acetonitrile/water can be effective in isolating a single isomer.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: "Oiling out" can occur if the melting point of the compound is below the temperature of the solution or if the concentration is too high. Try using a more dilute solution for recrystallization or a different solvent system. Sometimes, scratching the flask or seeding can induce crystallization from the oil.

Q4: What is the expected yield for the synthesis and purification of this compound?

A4: Yields can vary significantly depending on the specific synthetic protocol and the efficiency of the purification. A reported synthesis of this compound showed a yield of 80% after purification.[8] However, yields between 60-85% are generally considered good for this type of reaction.

IV. Visualization of the Purification Workflow

The following diagram illustrates a comprehensive workflow for the purification of this compound.

crude Crude this compound chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) crude->chromatography tlc_analysis1 TLC Analysis of Fractions chromatography->tlc_analysis1 pure_fractions Combine Pure Fractions tlc_analysis1->pure_fractions Pure impurity_fractions Impure Fractions tlc_analysis1->impurity_fractions Impure evaporation1 Solvent Evaporation pure_fractions->evaporation1 recrystallization Recrystallization (e.g., Ethanol/Water) evaporation1->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure this compound filtration->final_product rechromatography Re-chromatograph Impure Fractions impurity_fractions->rechromatography rechromatography->tlc_analysis1

Caption: A typical purification workflow for this compound.

V. References

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. (2022-02-06). Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. (2020-02-13). Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. (2022-08-23). Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. (2010-04-08). Available from: [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. (2011-11-15). Available from: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. (2020-07-16). Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. (2021-09-29). Available from: [Link]

  • Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. (2022-12-13). Available from: [Link]

  • Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate. (2015-01-01). Available from: [Link]

Sources

Technical Support Center: Resolving In Vitro Solubility Challenges of 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility hurdles encountered during in vitro assays with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when working with this compound:

Q1: What are the likely solubility characteristics of this compound?

Q2: What is the first-line solvent I should try for creating a stock solution?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[4] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and non-polar compounds.[4]

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay medium. What's happening?

A3: This is a common issue known as "compound precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is no longer sufficient to keep the hydrophobic compound dissolved when it is diluted into a predominantly aqueous environment. The key is to ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound.

Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?

A4: Yes, several alternatives can be explored, including other organic solvents like ethanol, or formulation approaches using solubilizing agents such as cyclodextrins or surfactants.[5][6] The best choice will depend on the specific requirements of your assay and cell type.

Troubleshooting Guide: From Precipitation to Reliable Results

This section provides a structured approach to troubleshooting common solubility-related issues.

Issue 1: Compound Precipitation in Aqueous Media

Causality Explained: The addition of a DMSO stock solution to an aqueous buffer drastically changes the solvent environment. The hydrophobic this compound molecules, no longer adequately solvated by DMSO, begin to aggregate and precipitate out of the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Causality Explained: Poor solubility can lead to an unknown and variable concentration of the compound in the assay, resulting in inconsistent biological effects. What you pipette is not necessarily what is bioavailable to your target.

Self-Validating System:

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particles) before adding them to your assay.

  • Solubility Assessment: Before proceeding with extensive biological assays, perform a simple kinetic solubility assay to determine the maximum soluble concentration of this compound in your final assay buffer.

Experimental Protocols

Protocol 1: Preparing a DMSO Stock Solution and Working Dilutions

This protocol outlines the standard procedure for preparing a stock solution of a hydrophobic compound.[7][8][9]

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve your desired high-concentration stock (e.g., 10 mM or 50 mM).

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, use a water bath sonicator to aid dissolution.[10] Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

  • Preparing Working Solutions: Perform serial dilutions of your stock solution into the final assay medium. It is crucial to add the stock solution to the medium and mix immediately to minimize localized high concentrations that can promote precipitation.[11]

Causality Explained: Creating a high-concentration stock in a strong organic solvent like DMSO is the first step in overcoming the poor aqueous solubility of this compound. The subsequent serial dilution aims to maintain the compound in solution at the desired final concentration in the aqueous assay buffer.

Protocol 2: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[12][][14][15]

Step-by-Step Methodology:

  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are common choices for enhancing the solubility of poorly soluble drugs.[12]

  • Preparing the Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your assay buffer (e.g., 10-50 mM).

  • Complexation:

    • Method A (Co-evaporation): Dissolve both this compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the resulting thin film in your assay buffer.

    • Method B (Kneading): Create a paste of the compound and cyclodextrin with a small amount of a hydroalcoholic solution. Knead the mixture for a specified time, then dry and dissolve in the assay buffer.[15]

  • Equilibration: Allow the solution to equilibrate (e.g., by shaking or stirring) for several hours to overnight to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Causality Explained: The hydrophobic this compound molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[16]

Protocol 3: Utilizing Surfactants for Solubilization

Surfactants, or detergents, are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[17] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds.[18]

Step-by-Step Methodology:

  • Selecting a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for cell-based assays due to their lower toxicity compared to ionic surfactants.[19][20]

  • Preparing the Surfactant Solution: Prepare a stock solution of the surfactant in your assay buffer at a concentration above its CMC.

  • Solubilization: Add the DMSO stock of this compound to the surfactant-containing buffer while vortexing.

  • Equilibration: Allow the mixture to equilibrate for a period to ensure the compound partitions into the micelles.

  • Control Experiments: It is critical to include a vehicle control with the same concentration of surfactant to account for any effects of the surfactant itself on the assay.

Causality Explained: Above the CMC, surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound is sequestered within the hydrophobic core, away from the aqueous solvent, thus increasing its apparent solubility.

Data Presentation

Table 1: Common Solubilizing Agents and Their Properties

Solubilizing AgentClassTypical Starting ConcentrationPotential for Assay Interference
DMSO Organic Co-solvent< 0.5% (v/v)Can affect cell viability and enzyme activity at higher concentrations.[4][21][22][23][24]
Ethanol Organic Co-solvent< 1% (v/v)Can have effects on cell signaling and metabolism.
HP-β-Cyclodextrin Cyclodextrin1-10 mMGenerally well-tolerated, but can extract cholesterol from cell membranes at high concentrations.
Polysorbate 80 Non-ionic Surfactant0.01% - 0.1% (w/v)Can lyse cells at concentrations significantly above the CMC.[25]

Visualization of Solubilization Mechanisms

Caption: Mechanisms of solubilization for hydrophobic compounds.

References

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (n.d.). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects... - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-methoxy-3-phenyl-1H-indazole | C14H12N2O | CID 101517540 - PubChem. (n.d.). Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (n.d.). Retrieved from [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved from [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - Journal of Biotech Research. (n.d.). Retrieved from [Link]

  • 2.5: Preparing Solutions - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A. (n.d.). Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - MDPI. (n.d.). Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions - YouTube. (n.d.). Retrieved from [Link]

  • Skatole - Wikipedia. (n.d.). Retrieved from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (n.d.). Retrieved from [Link]

  • What effects does DMSO have on cell assays? - Quora. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (n.d.). Retrieved from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (n.d.). Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. (n.d.). Retrieved from [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved from [Link]

  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online. (n.d.). Retrieved from [Link]

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). Retrieved from [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (n.d.). Retrieved from [Link]

Sources

stability and degradation of 5-Methyl-3-phenyl-1H-indazole under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-3-phenyl-1H-indazole

Introduction

This compound is a crucial heterocyclic scaffold utilized in medicinal chemistry and drug development for its diverse biological activities.[1][2] As with any advanced intermediate, ensuring its stability and purity throughout experimental workflows is paramount to obtaining reliable and reproducible results. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common stability and degradation challenges, complete with troubleshooting protocols and best practices for handling and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and directs you to a detailed troubleshooting protocol.

Q1: I'm observing new, unexpected peaks in my HPLC analysis of a this compound sample that has been stored in solution. What is the likely cause?

A1: The appearance of new peaks strongly suggests degradation. The most common culprits for degradation in solution are photodegradation , oxidation , or pH instability .

  • Causality: The indazole ring system, while aromatic, contains nitrogen atoms that can be susceptible to oxidation. Furthermore, aromatic systems can absorb UV light, leading to photochemical reactions if not properly protected.[3] The stability can also be influenced by the pH of the solvent, potentially leading to acid or base-catalyzed hydrolysis or rearrangement, although indazoles are generally more stable than some other heterocycles.[4]

  • Troubleshooting Action: To identify the specific cause, a systematic approach is necessary. We recommend performing a forced degradation study. This involves intentionally subjecting your compound to various stress conditions (UV light, peroxide, acid, base, heat) to see which condition reproduces the unknown peaks. This process not only identifies the cause but also helps in developing a stability-indicating analytical method.[5]

Q2: My solid-state this compound has developed a slight discoloration after being stored on the benchtop. Is it still usable?

A2: Discoloration is a visual indicator of a potential chemical change. This is most frequently caused by a combination of ambient light exposure and atmospheric oxygen. While the bulk of the material may still be intact, the discolored portion likely contains oxidized or photodegraded impurities.

  • Causality: Solid-state degradation is slower than in-solution but can be accelerated by surface-level exposure to light and oxygen. Even low-level, long-term exposure can generate chromophores (colored impurities) that are visible at low concentrations.

  • Troubleshooting Action:

    • Re-analyze the material: Use a validated analytical method (e.g., HPLC, LC-MS) to determine the purity of the bulk material.[6][7]

    • Compare to a standard: If available, compare the analytical profile to a fresh or properly stored reference standard.

    • Assess impurity levels: If new impurity peaks are detected, quantify them. If the purity is still within your experiment's required specifications, you may be able to proceed. However, for sensitive applications, using a new, pure batch is strongly recommended. To prevent this, always store solid material in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q3: I'm running a reaction in an acidic medium and getting a lower-than-expected yield of my desired product. Could the this compound be degrading?

A3: Yes, degradation under acidic conditions is a possibility. While many indazole syntheses are performed under acidic conditions, prolonged exposure, especially at elevated temperatures, can lead to side reactions or degradation.[1][5]

  • Causality: The nitrogen atoms in the pyrazole ring of the indazole can be protonated under acidic conditions. This can alter the electron density of the ring system, potentially making it more susceptible to nucleophilic attack or other reactions, depending on the specific reagents and conditions used.

  • Troubleshooting Action:

    • Monitor the reaction over time: Take small aliquots from the reaction mixture at different time points and analyze them by TLC or LC-MS to track the disappearance of the starting material and the appearance of any byproducts.

    • Run a control experiment: Subject a solution of this compound to the same acidic conditions (solvent, temperature, acid concentration) but without the other reactants. Analyze the outcome to isolate the effect of the acidic medium on your starting material.

    • Modify reaction conditions: If degradation is confirmed, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.

Q4: How do I properly prepare and store stock solutions of this compound to ensure stability?

A4: Proper preparation and storage are critical for experimental consistency.

  • Best Practices:

    • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile). If using aqueous buffers, prepare them fresh and consider degassing to remove dissolved oxygen.

    • Container: Always use amber glass vials or tubes to protect the solution from light.[8] Avoid plastic containers for long-term storage, as leaching or adsorption can occur.

    • Atmosphere: For maximum stability, especially for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.[9]

    • Storage Conditions: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guides & Experimental Protocols

Guide 1: Forced Degradation Study Workflow

This protocol helps identify the degradation pathways of this compound and is essential for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector, pH meter, photostability chamber, and oven.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to make a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (without the stressor, kept in the dark at room temperature).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][8] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Calculate the percentage degradation.

    • Check for peak purity of the parent compound to ensure the new peaks are well-resolved. This confirms the method is "stability-indicating."

Visualization: Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Peak(s) in HPLC Analysis check_storage Review Sample Storage & Handling Conditions start->check_storage is_light Exposed to Light? check_storage->is_light is_air Exposed to Air (Oxygen)? is_light->is_air No photo_study Perform Photostability Test (ICH Q1B Protocol) is_light->photo_study Yes is_ph Extreme pH in Solvent/Matrix? is_air->is_ph No oxid_study Perform Oxidative Stress Test (H₂O₂ Protocol) is_air->oxid_study Yes is_temp Exposed to High Temperature? is_ph->is_temp No ph_study Perform pH Stress Test (Acid/Base Protocol) is_ph->ph_study Yes thermal_study Perform Thermal Stress Test (Elevated Temp Protocol) is_temp->thermal_study Yes match Degradation Profile Matches Stressed Sample? photo_study->match oxid_study->match ph_study->match thermal_study->match match->check_storage No, Re-evaluate implement Implement Corrective Actions: - Use amber vials - Store under inert gas - Buffer solution - Control temperature match->implement Yes end Problem Resolved implement->end

Caption: Troubleshooting decision tree for identifying the root cause of degradation.

Summary of Stability & Best Practices

This table summarizes the known stability characteristics and provides recommendations for optimal handling and storage to prevent degradation.

Parameter Potential for Degradation Recommended Best Practices
Light High Susceptibility. Aromatic systems can absorb UV/Vis light, leading to photodegradation.Always handle and store the compound (solid and in solution) in amber glass vials. Minimize exposure to ambient light.[8]
Oxidation Moderate Susceptibility. The indazole ring can be sensitive to atmospheric and chemical oxidation.Store solids under an inert atmosphere (N₂ or Ar). Use degassed solvents for solutions. Avoid sources of radical initiators.[9]
pH (Solution) Condition Dependent. Stable in neutral pH. Potential for degradation under strong acidic or basic conditions, especially with heat.Use buffered solutions when possible. Prepare acidic/basic solutions fresh and use them promptly. Avoid prolonged storage at extreme pH.
Temperature Stable at Ambient. Generally stable at room temperature for short periods. Long-term storage should be at lower temperatures.For long-term storage, keep at ≤4°C (solid) and -20°C to -80°C (solution). Avoid repeated freeze-thaw cycles for solutions.
Humidity Low Susceptibility (Solid). As a crystalline solid, it has low hygroscopicity, but moisture can accelerate other degradation pathways.Store in a desiccator or a tightly sealed container with a desiccant, especially in humid environments.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.

  • 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

  • The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. PubMed.

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central.

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate.

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PubMed Central.

  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate.

  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass.

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-Portal.org.

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.

  • Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. ResearchGate.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • Differentiating the Effects of Oxidative Stress Tests on Biopharmaceuticals. PubMed.

  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate.

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.

  • Forced Degradation Studies. MedCrave online.

  • Q1B Photostability Testing of New Drug Substances and Products. FDA.

Sources

overcoming incomplete conversion in 5-Methyl-3-phenyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Incomplete Conversion

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenyl-1H-indazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a primary focus on overcoming incomplete conversion. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Addressing Incomplete Conversion

Incomplete conversion is a frequent hurdle in the synthesis of this compound, often leading to low yields and complex purification procedures. This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My reaction has stalled, showing significant amounts of starting material alongside the desired product. What are the likely causes and how can I drive the reaction to completion?

A1: A stalled reaction is a clear indicator that one or more reaction parameters are suboptimal. The synthesis of indazoles, particularly through methods analogous to the Fischer indole synthesis, is sensitive to several factors.[1][2]

Potential Causes & Recommended Solutions:

  • Suboptimal Temperature: Temperature is a critical factor in indazole synthesis. In some cases, higher temperatures can overcome activation energy barriers and improve yields, but excessive heat can lead to side reactions and degradation.[3]

    • Actionable Protocol: Gradually increase the reaction temperature in 10 °C increments, carefully monitoring the reaction progress by TLC or LC-MS. It is crucial to find the optimal temperature for your specific substrate and catalyst system.

  • Inadequate Acid Catalysis: Many indazole syntheses, especially those starting from hydrazones, rely on acid catalysis for the key cyclization step.[4] Insufficient acidity can lead to a sluggish or stalled reaction.

    • Actionable Protocol: If using a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), consider a stepwise increase in the catalyst loading.[1][4] Alternatively, switching to a stronger acid catalyst may be beneficial, but this should be done cautiously to avoid unwanted side reactions.

  • Poor Reagent Purity: The purity of your starting materials, particularly the substituted phenylhydrazine and the ketone, is paramount. Impurities can interfere with the reaction mechanism or poison the catalyst.

    • Actionable Protocol: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary. It is also important to use anhydrous solvents, as water can sometimes hinder the reaction.[5]

Q2: I am observing the formation of significant byproducts along with my desired this compound. How can I suppress these side reactions?

A2: The formation of byproducts is a common challenge that directly impacts yield and complicates purification. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Mitigation Strategies:

  • N-N Bond Cleavage: In Fischer-type syntheses, electron-donating substituents on the phenylhydrazine ring can sometimes promote heterolytic N-N bond cleavage, leading to the formation of aniline derivatives and other unwanted products.[6]

    • Mitigation Strategy: The choice of acid catalyst can influence this pathway. In some cases, using a milder Lewis acid instead of a strong Brønsted acid can minimize N-N bond cleavage.[6]

  • Formation of Regioisomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

    • Mitigation Strategy: Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. For instance, in some indazole alkylations, the choice of base and solvent can direct the reaction towards a specific regioisomer.[7]

Q3: My yields are consistently low, even when the reaction appears to go to completion. What other factors could be at play?

A3: Low isolated yields, despite good conversion, often point to issues with product degradation or inefficient workup and purification.

Potential Causes & Optimization Strategies:

  • Product Degradation: The indazole ring system can be sensitive to harsh reaction conditions, particularly strong acids and high temperatures over extended periods.

    • Optimization Strategy: Minimize reaction time by closely monitoring for completion. Once the reaction is complete, promptly proceed with the workup to neutralize any acid and remove the product from the reaction environment.

  • Inefficient Extraction or Purification: The physical properties of this compound will dictate the optimal extraction and purification methods.

    • Optimization Strategy: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure your product is in the organic phase. For purification by column chromatography, perform a thorough screen of solvent systems to achieve good separation from any byproducts or residual starting materials.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: Several methods have been developed for the synthesis of indazoles.[8] Some of the most common approaches include:

  • Fischer Indole Synthesis Analogue: This is a widely used method that involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][4]

  • Intramolecular Cyclization Reactions: These methods often involve the cyclization of ortho-substituted anilines or related compounds.[9]

  • Palladium or Copper-Catalyzed Cross-Coupling Reactions: Modern methods often employ transition metal catalysis to form the indazole ring system.[10][11]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can significantly influence reaction rates and yields. In some indazole syntheses, polar aprotic solvents like DMF or DMSO are used. However, in other cases, alcoholic solvents or even the controlled addition of water can be beneficial.[3][5] The optimal solvent will depend on the specific reaction being performed.

Q3: Are there any "green" or more environmentally friendly approaches to indazole synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some recent approaches have focused on using milder catalysts, such as ammonium chloride, and more environmentally benign solvents like ethanol.[12] Additionally, methods that proceed under metal-free conditions are being explored.[8]

III. Data & Protocols

Table 1: General Troubleshooting Summary for Incomplete Conversion
Symptom Potential Cause Recommended Action
Stalled ReactionSuboptimal temperatureGradually increase temperature in 10 °C increments.
Insufficient acid catalysisIncrease catalyst loading or switch to a stronger acid.
Impure reagentsPurify starting materials (recrystallization/distillation).
Significant ByproductsN-N bond cleavageConsider using a milder Lewis acid catalyst.[6]
Regioisomer formationOptimize reaction conditions (base, solvent) to favor desired isomer.[7]
Low Isolated YieldProduct degradationMinimize reaction time and perform prompt workup.
Inefficient purificationOptimize extraction pH and chromatography solvent system.
Experimental Protocol: A General Procedure for this compound Synthesis via Fischer-type Reaction

This is a generalized protocol and may require optimization for your specific setup.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 4-methylphenylhydrazine in a suitable solvent (e.g., ethanol).

    • Add 1.05 equivalents of acetophenone.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting materials are consumed.

    • The resulting hydrazone may be isolated or used directly in the next step.

  • Cyclization:

    • To the hydrazone, add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

    • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed check_temp Is the reaction temperature optimized? start->check_temp increase_temp Gradually increase temperature. Monitor reaction progress. check_temp->increase_temp No check_catalyst Is the acid catalyst effective? check_temp->check_catalyst Yes increase_temp->check_catalyst increase_catalyst Increase catalyst loading or switch to a stronger acid. check_catalyst->increase_catalyst No check_reagents Are the reagents pure? check_catalyst->check_reagents Yes increase_catalyst->check_reagents purify_reagents Purify starting materials (recrystallization/distillation). check_reagents->purify_reagents No check_byproducts Are significant byproducts forming? check_reagents->check_byproducts Yes purify_reagents->check_byproducts optimize_conditions Modify catalyst/conditions to suppress side reactions. check_byproducts->optimize_conditions Yes completion Reaction Driven to Completion check_byproducts->completion No optimize_conditions->completion

Caption: A logical workflow for troubleshooting incomplete conversion.

Diagram 2: General Reaction Scheme for Fischer-type Indazole Synthesis

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A 4-Methylphenylhydrazine C Hydrazone A->C + Acid Catalyst (Formation) B Acetophenone B->C + Acid Catalyst (Formation) D This compound C->D + Acid Catalyst + Heat (Cyclization)

Caption: A simplified reaction pathway for the synthesis.

V. References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Retrieved from

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • Organic Syntheses. (n.d.). Indazole. Retrieved from

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Minimizing Regioisomer Formation. Retrieved from

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from

Sources

Technical Support Center: Troubleshooting Peak Shape Issues in HPLC Analysis of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape abnormalities. As indazole scaffolds are prevalent in medicinal chemistry, achieving robust and reproducible chromatographic methods is paramount for accurate quantification and impurity profiling. This resource provides in-depth, scientifically grounded solutions to common peak shape problems, moving beyond simple checklists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are indazole compounds prone to poor peak shapes in reversed-phase HPLC?

Indazole and its derivatives are nitrogen-containing heterocyclic compounds, which typically exhibit basic properties. This basicity is the primary reason for their challenging chromatographic behavior. Several factors contribute to poor peak shapes, such as peak tailing, fronting, and splitting:

  • Secondary Silanol Interactions: Most reversed-phase HPLC columns use a silica-based stationary phase. The surface of silica contains silanol groups (Si-OH), which can be acidic.[1][2] The basic nitrogen atoms in the indazole ring can interact with these acidic silanol groups through strong secondary ionic or hydrogen bonding interactions.[1][3][4] These interactions are heterogeneous and lead to a portion of the analyte molecules being retained longer than the bulk, resulting in tailing peaks.[1][5][6]

  • Metal Chelation: Indazole compounds can act as chelating agents, forming complexes with trace metal ions (e.g., iron, titanium) that may be present in the HPLC system (frits, tubing, stator) or on the surface of the silica packing material.[7][8][9][10][11] This chelation can lead to significant peak tailing or even peak splitting.[7][8][9]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the indazole analyte and the surface silanol groups.[12][13][14][15] If the mobile phase pH is not optimized, it can exacerbate secondary interactions and lead to poor peak shapes.[13]

Q2: What is the ideal mobile phase pH for analyzing indazole compounds?

The optimal mobile phase pH for indazole compounds depends on their specific pKa values. A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[16] This ensures that the analyte exists predominantly in a single ionic form (either fully protonated or fully deprotonated), minimizing peak distortion that can occur when both ionized and non-ionized species are present.[13][16]

  • Low pH (e.g., pH < 3): At a low pH, the basic indazole compound will be protonated (positively charged). Simultaneously, the acidic silanol groups on the stationary phase will be mostly unionized, reducing the likelihood of strong ionic interactions and thus minimizing peak tailing.[2][6][7]

  • High pH (e.g., pH > 8): At a high pH, the indazole compound will be in its neutral form. However, the silanol groups will be deprotonated (negatively charged), which can still lead to interactions. Modern, pH-stable columns are required for high-pH work to prevent degradation of the silica stationary phase.[12]

Q3: Which type of HPLC column is best suited for indazole analysis?

For the analysis of basic compounds like indazoles, selecting the right column is crucial. Here are some recommendations:

  • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has a lower metal content.[7] They also undergo a process called "end-capping," where the accessible silanol groups are chemically bonded with a small silane (like trimethylsilane) to shield them from interacting with basic analytes.[5][7]

  • Columns with Embedded Polar Groups: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain of the stationary phase.[17] This polar group helps to shield the residual silanol groups and provides an alternative, weaker interaction site for polar analytes, often resulting in improved peak shapes for basic compounds.[17]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, which results in a lower concentration of surface silanols and increased stability over a wider pH range.[17]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of indazole compounds.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is the most common peak shape problem for indazole compounds.[6]

The primary cause of peak tailing for indazoles is secondary interactions with the stationary phase.[1][6]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (2 units away from pKa) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate? (>20 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Suitable for Basic Compounds? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a High-Purity, End-Capped or Polar-Embedded Group Column check_column->change_column No check_metal Suspect Metal Chelation? check_column->check_metal Yes resolved Peak Shape Improved change_column->resolved add_chelator Add a Sacrificial Chelating Agent (e.g., EDTA) to Mobile Phase check_metal->add_chelator Yes check_metal->resolved No system_passivation Passivate the HPLC System add_chelator->system_passivation system_passivation->resolved

Caption: Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH and Buffer Optimization

  • Determine the pKa of your indazole compound. This can be found in the literature or predicted using software.

  • Adjust the mobile phase pH to be at least 2 units away from the pKa. [16] For many basic indazoles, a pH of 2.5-3.0 is a good starting point. Use a calibrated pH meter to measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[7]

  • Ensure adequate buffer capacity. Use a buffer concentration of at least 20 mM to resist pH shifts during the analysis.[7]

  • Experiment with different buffer salts. Phosphate and formate buffers are common choices for low pH applications.

Protocol 2: Mitigating Metal Chelation

  • Introduce a sacrificial chelating agent. Add a small concentration (e.g., 0.1-0.5 mM) of ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[7] EDTA will preferentially bind to active metal sites in the system, preventing your indazole analyte from doing so.[7]

  • System Passivation: If metal contamination is suspected to be high, passivate the HPLC system by flushing it with a solution of a strong chelating agent. Consult your instrument manufacturer's guidelines for appropriate procedures.

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is sloped and the tail is steep (As < 0.8), is less common than tailing but can still occur.

The most frequent causes of peak fronting are column overload and sample solvent incompatibility.[18][19][20][21][22]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the Column Overloaded? start->check_overload reduce_load Decrease Injection Volume or Dilute the Sample check_overload->reduce_load Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Yes check_column_health Is the Column Bed Intact? check_solvent->check_column_health No match_solvent->check_column_health replace_column Replace the Column check_column_health->replace_column No resolved Peak Shape Improved check_column_health->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for peak fronting.

Protocol 3: Addressing Column Overload

  • Reduce the injection volume. Decrease the volume in a stepwise manner (e.g., by half) and observe the effect on the peak shape.[19]

  • Dilute the sample. If reducing the injection volume is not feasible, dilute the sample concentration.[21] A 10-fold dilution is a good starting point.[19][21]

Protocol 4: Ensuring Sample Solvent Compatibility

  • Dissolve the sample in the initial mobile phase. This is the ideal scenario to prevent peak distortion.[20]

  • If solubility is an issue, use a solvent that is weaker than the mobile phase. For reversed-phase chromatography, this means using a solvent with a higher aqueous content.

Issue 3: Split Peaks

Split peaks can be one of the more perplexing issues, appearing as two closely eluting peaks or a "shoulder" on the main peak.

Split peaks can arise from both chemical and physical problems within the HPLC system.[23][24]

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_frit Is the Column Inlet Frit Blocked? start->check_frit reverse_flush Reverse-Flush the Column (if permissible by manufacturer) check_frit->reverse_flush Yes check_void Is there a Void at the Column Head? check_frit->check_void No replace_frit_column Replace Frit or Column reverse_flush->replace_frit_column resolved Peak Shape Improved replace_frit_column->resolved replace_column Replace the Column check_void->replace_column Yes check_solvent_mismatch Is there a Sample Solvent Mismatch? check_void->check_solvent_mismatch No replace_column->resolved match_solvent Dissolve Sample in Mobile Phase check_solvent_mismatch->match_solvent Yes check_coelution Could it be Co-elution of Isomers? check_solvent_mismatch->check_coelution No match_solvent->resolved modify_method Modify Separation Conditions (e.g., gradient, temperature) check_coelution->modify_method Yes check_coelution->resolved No modify_method->resolved

Caption: Troubleshooting workflow for split peaks.

Protocol 5: Diagnosing and Rectifying Physical Column Issues

  • Check for a blocked inlet frit. A sudden increase in backpressure is a strong indicator of a blocked frit.[25] If the column manufacturer allows, try reverse-flushing the column to dislodge any particulate matter.[25] If this fails, the frit or the entire column may need to be replaced.[23][25]

  • Inspect for a column void. A void at the head of the column can cause the sample to be introduced unevenly, leading to peak splitting.[25] This often requires column replacement.

Protocol 6: Investigating Chemical Causes of Split Peaks

  • Rule out sample solvent incompatibility. As with peak fronting, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[26] Prepare the sample in the mobile phase.

  • Consider co-elution. For chiral indazole compounds or those with isomers, what appears to be a split peak may actually be two closely eluting species.[23] Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or temperature) to see if the two peaks can be resolved.[23]

Summary of Key Parameters

Peak Shape IssuePrimary Causes for IndazolesKey Troubleshooting Steps
Tailing Secondary silanol interactions, metal chelationOptimize mobile phase pH, increase buffer strength, use end-capped or polar-embedded columns, add a chelating agent.
Fronting Column overload, sample solvent stronger than mobile phaseDecrease injection volume/concentration, dissolve sample in mobile phase.
Splitting Blocked column frit, column void, sample solvent mismatch, co-elution of isomersReverse-flush or replace column, match sample solvent to mobile phase, modify separation conditions.

By systematically addressing these potential issues, you can significantly improve the peak shape and overall quality of your HPLC data for indazole compounds, leading to more accurate and reliable results in your research and development endeavors.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • HPLC Chromatography. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]

  • CHROMacademy. (n.d.). More Split Peaks - HPLC Troubleshooting. Retrieved from [Link]

  • Crawford Scientific. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • LCGC International. (n.d.). Split Peaks — A Case Study. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe, 32(11), 606-610. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Sznitowska, M., & Klunder, M. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • De Pra, M., Greco, G., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC, 4(3), 222-225. Retrieved from [Link]

  • Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]

  • De Pra, M., Greco, G., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Oborotova, N. A., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431.
  • Oborotova, N. A., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe, 33(6), 296-299. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Causes of Failures in HPLC Chromatography. Retrieved from [Link]

  • Ali, S., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2022, 1-10.
  • Orčić, D., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
  • Shimadzu. (2024, May 10). Chelating agent separation analysis using a HILIC column. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Indazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges, from low yields to poor regioselectivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your catalytic reactions.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the catalytic synthesis of indazoles, offering explanations grounded in chemical principles and actionable solutions.

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the primary factors to investigate?

Low yield is one of the most common frustrations in indazole synthesis. The root cause often lies in one of the following areas: catalyst activity, reaction conditions, or the stability of reactants and products.

A: Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivation or Insufficient Activity: For transition-metal catalyzed reactions (e.g., using Palladium or Copper), the catalyst's health is paramount.

    • Cause: The active catalytic species (e.g., Pd(0)) may not be generating efficiently, or it could be deactivated by oxygen, water, or impurities in your starting materials or solvents. Some starting materials can also lead to catalyst deactivation.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Rigorously degas your solvents and run the reaction under a dry, inert atmosphere like Argon or Nitrogen.[1]

      • Use a Pre-catalyst: Consider using a pre-catalyst for more reliable generation of the active catalytic species.[1]

      • Screen Catalysts and Ligands: The choice of catalyst and ligand is critical. For instance, in Ullmann-type couplings, poor reactivity can sometimes be overcome by screening different copper sources (e.g., CuI, Cu₂O) or palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and their associated ligands.[2][3][4]

      • Check for Inhibitory Functional Groups: Certain functional groups on your substrate can poison the catalyst. Review the literature for catalyst compatibility with your specific substrate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are deeply interconnected and can dramatically affect the outcome.

    • Cause: The reaction may not have enough thermal energy, the solvent may not be appropriate for solubility or the catalytic cycle, or the base may be too weak, too strong, or poorly soluble.

    • Troubleshooting Steps:

      • Temperature Optimization: Carefully screen the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to side reactions and product degradation.[2] A temperature gradient experiment is often worthwhile.

      • Solvent Selection: The polarity and coordinating ability of the solvent are crucial. Aprotic polar solvents like DMF, DMSO, or dioxane are common.[5][6] In some specific cases, like the Davis-Beirut reaction, adding a controlled amount of a protic solvent like water can surprisingly boost yields.[2]

      • Base Screening: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. For sensitive substrates, an organic base might be milder. The strength and stoichiometry of the base can be the difference between a successful reaction and failure.[1][2]

  • Starting Material Reactivity and Stability:

    • Cause: The inherent electronic or steric properties of your substrate may make it less reactive. For example, electron-rich aryl halides can be less reactive in palladium-catalyzed cross-coupling reactions. Additionally, starting materials like hydrazones can exist as E/Z isomers, which may have different reactivities.[3]

    • Troubleshooting Steps:

      • Modify the Substrate: If possible, consider altering the electronic properties of your starting material. For instance, using an ortho-bromo or iodo-substituted precursor is often more effective than an ortho-chloro derivative in copper-catalyzed N-arylation, though conditions can be optimized for chloro-substrates.[7]

      • Address Isomerization: For reactions involving hydrazones, be aware that thermal or catalytic conditions can promote isomerization between E and Z forms, which is sometimes a necessary step for cyclization.[3]

Q2: I'm getting a mixture of N-1 and N-2 substituted indazole isomers. How can I control the regioselectivity?

This is a classic challenge in indazole chemistry. The indazole anion is ambidentate, meaning it can be functionalized at either the N-1 or N-2 position. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

A: Strategies to Control N-Alkylation/N-Arylation Regioselectivity:

  • Choice of Base and Cation: This is often the most influential factor.

    • Mechanism: The nature of the counter-ion from the base can influence where the electrophile attacks. Large, soft cations like Cesium (from Cs₂CO₃) tend to favor N-1 substitution, potentially through a chelation mechanism with other functional groups on the indazole ring.[8] In contrast, smaller, harder cations like Sodium (from NaH) can favor N-2 substitution under certain conditions.[8][9]

    • Practical Application: To favor N-1 alkylation, start with a base like Cs₂CO₃ or K₂CO₃. For N-2 selectivity, NaH or KOtBu might be more effective, although this is highly substrate-dependent.[9]

  • Solvent Effects: The solvent can influence the dissociation of the ion pair and the solvation of the indazole anion.

    • Mechanism: Polar aprotic solvents like DMF or DMSO can favor N-1 alkylation by solvating the cation, leaving the N-1 position more accessible. Less polar solvents like THF or dioxane may favor N-2 alkylation.[6]

    • Practical Application: Screen solvents systematically. For example, a switch from DMF to dioxane has been shown to dramatically improve N-1 selectivity in certain cases.[6]

  • Steric and Electronic Effects of Substrates:

    • Steric Hindrance: A bulky substituent at the C-7 position will sterically hinder the N-1 position, thus favoring substitution at N-2. Conversely, a bulky substituent at the C-3 position can disfavor N-2 substitution.

    • Electronic Effects: Electron-withdrawing groups on the indazole ring, particularly at the C-7 position, can increase the acidity of the N-1 proton and direct substitution to the N-2 position.[8]

  • Directed Synthesis: When all else fails, a directed approach may be necessary.

    • Strategy: Synthesize the desired isomer through a route that unambiguously forms the correct N-N and N-C bonds, avoiding the problematic alkylation/arylation step on the pre-formed indazole ring. For example, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a reliable method for synthesizing 2-aryl-2H-indazoles.[10]

FactorCondition Favoring N-1 SubstitutionCondition Favoring N-2 SubstitutionRationale
Base (Cation) Cs₂CO₃, K₂CO₃NaH, KOtBuLarger, softer cations often favor N-1. Harder cations may favor N-2.[8][9]
Solvent DMF, DMSO (Polar Aprotic)Dioxane, THF (Less Polar)Solvent polarity affects the dissociation and solvation of the indazole anion.[6]
Sterics No C-7 substituentBulky C-7 substituentSteric hindrance at the C-7 position blocks access to N-1.
Electronics Electron-donating groupsElectron-withdrawing groups (e.g., at C-7)Alters the nucleophilicity and acidity of the respective nitrogen atoms.[8]
Q3: My reaction is producing significant side products. What are the common culprits and how can I minimize them?

Side product formation can complicate purification and lower yields. Identifying the structure of the impurity is the first step toward mitigating its formation.

A: Common Side Reactions and Mitigation Strategies:

  • Hydrazone Formation without Cyclization:

    • Problem: In syntheses starting from hydrazines and carbonyl compounds, the intermediate hydrazone may be stable and fail to cyclize, especially if a key ortho-substituent required for the ring closure is missing or unreactive.[2][11]

    • Solution: Ensure your starting material has the necessary functionality for cyclization (e.g., an ortho-halide for Ullmann coupling or a C-H bond for oxidative amination). Optimize the cyclization conditions, which may require a stronger base, higher temperature, or a different catalyst system to favor the intramolecular reaction over the stable intermediate.

  • Dimerization or Polymerization:

    • Problem: Reactive starting materials or intermediates can self-condense, leading to high molecular weight impurities.[2]

    • Solution: This is often a concentration-dependent issue. Try running the reaction at a higher dilution. A slow addition of one of the reactants can also help maintain a low concentration of the reactive species and favor the desired intramolecular cyclization.

  • Dehalogenation or Protodehalogenation:

    • Problem: In palladium-catalyzed cross-coupling reactions, the aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction is often caused by β-hydride elimination from the catalyst-substrate complex or by trace amounts of water. Ensure your reagents and solvents are anhydrous. The choice of ligand can also influence this pathway; sometimes a more electron-rich or bulkier ligand can suppress this side reaction.

  • Homocoupling of Starting Materials:

    • Problem: In Suzuki or other cross-coupling reactions, the boronic acid or aryl halide can couple with itself to form symmetric biaryl compounds.

    • Solution: This is often a sign of slow transmetalation. Ensure your base is effective and that the reaction conditions are optimized. Adjusting the stoichiometry of the coupling partners can also help.

Section 2: Experimental Protocols & Methodologies

Here we provide standardized, step-by-step protocols for common and effective catalytic methods for indazole ring formation.

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation of o-Haloarylhydrazones

This method is a robust way to form 1H-indazoles and is based on the well-established Ullmann condensation.[5][7]

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (N₂ or Argon), add the o-chloroarylhydrazone (1.0 eq.), Copper(I) Iodide (CuI, 10-20 mol%), a suitable ligand such as 1,10-phenanthroline (20-25 mol%), and a base, typically potassium hydroxide (KOH, 2.0 eq.).[5]

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • No reaction? Ensure your CuI is fresh and your solvent is anhydrous. Consider a more reactive halide (I > Br > Cl).

  • Low yield? Try a different copper source (e.g., Cu₂O) or a different ligand. The base is also critical; KOH is effective, but other bases like K₂CO₃ could be screened.[4]

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination

This modern approach forms the N-N bond via C-H activation and is particularly useful for certain substrate classes.[4][12]

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the arylhydrazine or similar precursor (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., a phosphine ligand like Xantphos) to a dry reaction vessel.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Section 3: Visualizing the Chemistry - Diagrams and Workflows

Understanding the underlying mechanisms and decision-making processes can significantly aid in troubleshooting.

Diagram 1: General Catalytic Cycle for Pd-Catalyzed Indazole Synthesis

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X(L_n) Oxidative_Addition->Aryl-Pd(II)-X Coordination_Amination Coordination & Intramolecular Amination Aryl-Pd(II)-X->Coordination_Amination Cyclized_Intermediate Cyclized Pd(II) Intermediate Coordination_Amination->Cyclized_Intermediate HX HX Coordination_Amination->HX Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Indazole_Product Indazole Product Reductive_Elimination->Indazole_Product Base Base (e.g., K2CO3) Base->Coordination_Amination Removes H+ Aryl-Halide Aryl Halide Precursor Aryl-Halide->Oxidative_Addition

Caption: A simplified catalytic cycle for palladium-catalyzed indazole formation.

Diagram 2: Troubleshooting Workflow for Low Yield Reactions

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_sm Is the starting material reactive/stable? start->check_sm sol_catalyst Screen catalysts/ligands. Ensure inert atmosphere. Use pre-catalyst. check_catalyst->sol_catalyst No sol_conditions Optimize temperature. Screen solvents (DMF, Dioxane, etc.). Screen bases (K2CO3, Cs2CO3, etc.). check_conditions->sol_conditions No sol_sm Confirm SM purity. Consider more reactive halide (I > Br > Cl). Check for inhibitory groups. check_sm->sol_sm No

Caption: A decision tree for troubleshooting low-yield indazole syntheses.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best catalyst for indazole synthesis? A: There is no single "best" catalyst; the optimal choice is highly dependent on the specific reaction and substrate. Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are versatile for C-H amination and cross-coupling reactions.[10] Copper catalysts (e.g., CuI, Cu₂O) are the classic choice for Ullmann-type couplings of o-haloarylhydrazones.[3][4][5] Rhodium catalysts have also been used for specific C-H activation routes.[12] It is always recommended to screen a small panel of catalysts and ligands during initial optimization.

Q: Can I run these reactions open to the air? A: It is strongly discouraged. Most palladium and many copper catalytic cycles involve sensitive, low-valent metal species that can be readily oxidized by atmospheric oxygen, leading to catalyst deactivation and failed reactions.[1] Always use standard techniques for creating an inert atmosphere, such as a Schlenk line or a glovebox.

Q: My starting material is an o-chloroaryl derivative and it's unreactive. What can I do? A: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in many cross-coupling reactions due to the strength of the C-Cl bond. However, modern catalysis has made progress here. To improve reactivity, you can try:

  • Using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands) to promote oxidative addition to the palladium center.

  • Increasing the reaction temperature.

  • Switching to a nickel catalyst, which is often more effective at activating aryl chlorides.

  • If feasible, re-synthesizing the precursor using an ortho-bromo or ortho-iodo arene.[7]

Q: What is the role of the ligand in these reactions? A: The ligand plays several critical roles. It stabilizes the metal center, influences the catalyst's solubility, and modulates its electronic and steric properties. This, in turn, affects the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination. The choice of ligand can also be crucial for controlling regioselectivity and preventing side reactions.[13]

References

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. Available at: [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]

  • Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • OUCI. (n.d.). Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H. Available at: [Link]

  • International Journal of Scientific Development and Research (IJSDR). (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (2025). Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles | Request PDF. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Available at: [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. Available at: [Link]

  • PubMed. (2017). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Available at: [Link]

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Cu‐catalyzed synthesis of 1H‐indazoles from tosyl hydrazones. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available at: [Link]

  • CONICET. (n.d.). Synthesis of N-Aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite. Available at: [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (n.d.). Available at: [Link]

  • PubMed. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link]

  • National Institutes of Health (NIH). (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). indazole. Available at: [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • ResearchGate. (2024). (PDF) Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis of 1 H -Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry. Available at: [Link]

  • Synthesis of fused indazole ring systems and application to nigeglanine hydrobromide. (2012). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Methyl-3-phenyl-1H-indazole and Other Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole moiety, a bicyclic aromatic heterocycle, has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Several indazole-based drugs have successfully transitioned into clinical practice, including the anti-inflammatory agents Bendazac and Benzydamine, and the potent anticancer drugs Axitinib, Pazopanib, and Lonidamine, underscoring the therapeutic potential of this heterocyclic system.[2] This guide provides a comparative analysis of the bioactivity of 5-Methyl-3-phenyl-1H-indazole, placing it in the context of other bioactive indazole derivatives. We will delve into its potential anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from analogous compounds and established structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of indazole derivatives is one of the most extensively studied areas.[2][3] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2]

This compound: A Compound of Interest
Comparative Analysis with Other Indazole Derivatives

The anticancer efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and the C3-phenyl ring.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
3-Amino-N-phenyl-1H-indazole-1-carboxamide (1c)Colon, Melanoma0.041 - 33.6Cell cycle arrest at G0-G1 phase[3]
1H-Indazole-3-amine derivatives (6o)K562 (Leukemia)5.15Induction of apoptosis[5][6]
Indazol-pyrimidine derivatives (4f, 4i)MCF-7 (Breast)1.629, 1.841Apoptosis induction via caspase-3/7 activation[7]
1H-Indazole derivatives (109)H1975 (NSCLC)0.0053EGFR Kinase Inhibition[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C3: The presence of a phenyl group at the C3 position is a common feature in many bioactive indazoles. Modifications to this phenyl ring can significantly impact activity.

  • Substitution at C5: The introduction of small alkyl groups, such as a methyl group at the C5 position, can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with target proteins.[8]

  • Substitution at N1: N1-alkylation, as seen in 1-Methyl-3-phenyl-1H-indazole, can alter the compound's solubility and metabolic stability.

Signaling Pathways Targeted by Anticancer Indazoles

Indazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression.

anticancer_pathways cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle & Apoptosis Indazoles Indazole Derivatives VEGFR VEGFR Indazoles->VEGFR Inhibit EGFR EGFR Indazoles->EGFR Inhibit FGFR FGFR Indazoles->FGFR Inhibit PI3K_AKT PI3K/AKT/mTOR Indazoles->PI3K_AKT Inhibit Apoptosis Apoptosis Induction Indazoles->Apoptosis Induce CellCycleArrest Cell Cycle Arrest Indazoles->CellCycleArrest Induce Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation EGFR->Proliferation FGFR->Proliferation PI3K_AKT->Proliferation

Figure 1: Signaling pathways targeted by anticancer indazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[9]

Comparative Analysis of Anti-inflammatory Indazoles

The anti-inflammatory effects of indazoles are often evaluated using in vivo models such as carrageenan-induced paw edema in rats. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.

CompoundAssayIC50 (µM) / % InhibitionMechanism of ActionReference
IndazoleCOX-2 Inhibition23.42Inhibition of COX-2[9]
5-AminoindazoleCOX-2 Inhibition12.32Inhibition of COX-2[9]
6-NitroindazoleCOX-2 Inhibition19.22Inhibition of COX-2[9]
Indazole (100 mg/kg)Carrageenan-induced paw edema61.03% inhibition at 5h-[9]
5-Aminoindazole (100 mg/kg)Carrageenan-induced paw edema83.09% inhibition at 5h-[9]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an amino group at the C5 position (5-aminoindazole) appears to enhance COX-2 inhibitory activity compared to the unsubstituted indazole.[9] This suggests that the methyl group in this compound could also influence its anti-inflammatory potential.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of indazoles are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.

anti_inflammatory_pathway Indazoles Indazole Derivatives COX2 COX-2 Indazoles->COX2 Inhibit Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates mtt_workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with indazole compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end

Figure 3: Workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test indazole compounds orally or intraperitoneally. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of test compounds.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test indazole compound solution (at a specific concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. While direct experimental data for this compound remains to be fully elucidated, the extensive body of research on related analogs strongly suggests its potential as a bioactive molecule. Structure-activity relationship studies indicate that the C5-methyl and C3-phenyl substitutions are key features that likely confer significant anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific IC50 and MIC values against a panel of cancer cell lines, inflammatory targets, and microbial strains. Mechanistic studies will also be crucial to identify its precise molecular targets and signaling pathways. The insights gained from such investigations will not only clarify the therapeutic potential of this specific compound but also contribute to the broader understanding of indazole chemistry and its application in drug discovery.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed. Retrieved from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. Retrieved from [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications. Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. (1990). PubMed. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. Retrieved from [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed Central. Retrieved from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis and structure–activity relationships of novel indazolyl glucocorticoid receptor partial agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis and antimicrobial activity of novel 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione–t[2][3][4]riazole hybrids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). PubMed Central. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. Retrieved from [Link]

Sources

A Comparative Guide: 5-Methyl-3-phenyl-1H-indazole as a Bioisostere for Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor.[1][2][3] This guide provides a comprehensive comparison of 5-methyl-3-phenyl-1H-indazole and its analogous indole compounds, offering insights into its potential as a valuable bioisostere.

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] However, indole-containing compounds can sometimes suffer from metabolic instability, particularly oxidation of the electron-rich indole ring. This has led researchers to explore bioisosteric replacements that can mitigate these liabilities while preserving or enhancing the desired biological activity.[4][5] The indazole ring system has emerged as a promising candidate for this role.[5][6][7]

Physicochemical Properties: A Tale of Two Heterocycles

The substitution of the indole core with a this compound moiety can significantly alter the physicochemical properties of a molecule. These changes can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIndole AnalogThis compound AnalogRationale for Change
Lipophilicity (cLogP) Typically lowerGenerally higherThe replacement of a C-H bond with a nitrogen atom in the five-membered ring can increase lipophilicity.
Hydrogen Bond Donor Yes (N-H)Yes (N-H)Both scaffolds possess a hydrogen bond donor, crucial for many receptor interactions.[5]
Hydrogen Bond Acceptor NoYes (N2 of pyrazole ring)The additional nitrogen atom in the indazole ring introduces a hydrogen bond acceptor site, potentially leading to new or enhanced interactions with biological targets.[5]
Metabolic Stability Prone to oxidationGenerally more stableThe indazole ring is often less susceptible to oxidative metabolism compared to the indole ring, which can lead to improved metabolic stability and oral bioavailability.[7]
Aqueous Solubility VariableGenerally lowerThe increased lipophilicity of the indazole analog may lead to decreased aqueous solubility.

Biological Activity: A Focus on Kinase Inhibition

Both indole and indazole scaffolds are prevalent in the development of kinase inhibitors, a critical class of therapeutics in oncology and other diseases.[8][9][10] The 3-aminoindazole core, in particular, has been identified as an effective hinge-binding motif for various kinases.[8][11]

A hypothetical comparison based on known structure-activity relationships (SAR) for a generic kinase inhibitor is presented below.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Rationale
Indole Analog 50500The indole scaffold can form key hydrogen bonds with the kinase hinge region.
This compound Analog 251000The indazole's N2 atom can act as an additional hydrogen bond acceptor, potentially increasing potency and selectivity. The methyl group at the 5-position can occupy a hydrophobic pocket, further enhancing binding affinity.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-substituted-1H-indazoles involves the reaction of a substituted 2-aminobenzophenone with a source of hydrazine.[12][13]

Step-by-step Methodology:

  • Starting Material: 2-Amino-5-methylbenzophenone.

  • Reagents: Hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 2-amino-5-methylbenzophenone in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux to drive the reaction to completion.

  • Hydrazine Hydrate: Serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring of the indazole.

  • Reflux: The elevated temperature increases the reaction rate, reducing the overall reaction time.

  • Precipitation in Water: The product is typically less soluble in water than in ethanol, allowing for its isolation by precipitation.

  • Recrystallization: This purification technique removes impurities, yielding a product of high purity suitable for biological testing.

In Vitro Kinase Inhibition Assay

To evaluate and compare the inhibitory activity of the indole and this compound analogs, a standard in vitro kinase assay can be employed.

Step-by-step Methodology:

  • Materials: Recombinant target kinase, appropriate peptide substrate, ATP, assay buffer, test compounds (indole and indazole analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Trustworthiness of the Protocol: This protocol is a self-validating system as it includes positive and negative controls. The positive control (no inhibitor) demonstrates the maximum kinase activity, while the negative control (no kinase) establishes the background signal. The dose-response curve provides a robust measure of the compound's potency.

Visualizing the Bioisosteric Replacement

The following diagram illustrates the bioisosteric replacement of an indole scaffold with a this compound.

Bioisostere cluster_indole Indole Analog cluster_indazole Indazole Analog Indole Indole Scaffold Indazole This compound Scaffold Indole->Indazole Bioisosteric Replacement indole_structure [Image of Indole Analog Structure] indole_hbd H-Bond Donor (N-H) indazole_structure [Image of this compound Structure] indazole_hbd H-Bond Donor (N-H) indazole_hba H-Bond Acceptor (N2) indazole_hydrophobic Hydrophobic Pocket Interaction (CH3)

Caption: Bioisosteric replacement of an indole with an indazole.

Conclusion

The this compound scaffold presents a compelling alternative to the traditional indole ring in drug design. Its unique combination of physicochemical and electronic properties can lead to compounds with improved metabolic stability, enhanced biological activity, and potentially altered selectivity profiles. The introduction of an additional hydrogen bond acceptor and the potential for favorable hydrophobic interactions offer medicinal chemists new avenues for optimizing lead compounds. As with any bioisosteric replacement, the suitability of the indazole scaffold must be evaluated on a case-by-case basis, with careful consideration of the specific biological target and desired pharmacological profile. This guide serves as a foundational resource for researchers looking to explore the potential of this compound in their drug discovery programs.

References

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Retrieved from [Link]

  • Fludzinski, P., Evrard, D. A., Bloomquist, W. E., Lacefield, W. B., Pfeifer, W., Jones, N. D., Deeter, J. B., & Cohen, M. L. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535–1537. [Link]

  • Vlasova, O., Vlasov, S., Severina, H., Borysov, O., & Georgiyants, V. (2022). Beyond Bioisosterism: New Concepts in Drug Discovery. J MOL STRUCT.
  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • Snieckus, V., & Streith, J. (1986). Indole-phenol-bioisosterism. Synthesis and antihypertensive activity of a pyrrolo analog of labetalol. Journal of Medicinal Chemistry, 29(10), 2004–2011.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Gladding, J. M., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 12(15), 2849–2858.
  • Shukla, S., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(15), 3463–3474.
  • Biologically Oriented Hybrids of Indole and Hydantoin Deriv
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). The Journal of Organic Chemistry, 79(22), 11077–11086.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-280). Elsevier.
  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3567.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7277-7286.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(3), 396-429.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 735.
  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-1537.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). Molecules, 29(7), 1593.
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2019). Molbank, 2019(2), M1065.

Sources

A Researcher's Guide to the Validation of 5-Methyl-3-phenyl-1H-indazole's Inhibitory Activity in the Wnt/β-catenin Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 5-Methyl-3-phenyl-1H-indazole. While specific preclinical data for this molecule is emerging, its structural resemblance to known heterocyclic inhibitors suggests a potential role in modulating key cellular signaling pathways. This document outlines a scientifically rigorous approach to investigate its putative inhibitory action on Tankyrase (TNKS), a critical regulator of the Wnt/β-catenin signaling cascade, and objectively compares its potential performance against established inhibitors.

The Wnt/β-catenin Pathway: A Key Target in Oncology

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), driving tumor initiation and progression.[2][3] Central to this pathway is the regulation of β-catenin levels. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in this process.[1][2][4] TNKS enzymes PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the destruction complex.[2] This modification leads to the ubiquitination and subsequent degradation of Axin, destabilizing the destruction complex.[2][5] As a result, β-catenin is no longer targeted for destruction, accumulates in the cytoplasm, and translocates to the nucleus, where it activates the transcription of oncogenes like c-myc and Cyclin D1.[6][7]

Given their critical role in promoting β-catenin stability, TNKS1/2 have emerged as promising therapeutic targets for cancers with dysregulated Wnt signaling.[1][8][9] Small molecule inhibitors of Tankyrase can stabilize Axin, thereby promoting β-catenin degradation and suppressing Wnt-driven tumor growth.[2][4][10]

This compound: A Novel Putative Tankyrase Inhibitor

While the indazole scaffold is present in numerous biologically active compounds, the specific inhibitory profile of this compound is yet to be fully elucidated.[11][12][13][14][15][16][17] This guide proposes a validation workflow to test the hypothesis that this compound acts as a Tankyrase inhibitor. The following sections detail the experimental protocols necessary to determine its efficacy and benchmark it against well-characterized TNKS inhibitors.

Comparative Landscape of Established Tankyrase Inhibitors

To provide a meaningful context for the validation of this compound, it is essential to compare its potential performance against established Tankyrase inhibitors. This guide focuses on three well-documented compounds: XAV939, IWR-1, and G007-LK.

InhibitorTarget(s)Mechanism of ActionBiochemical IC50 (TNKS1 / TNKS2)Cellular IC50 (Wnt Pathway)
XAV939 TNKS1, TNKS2Stabilizes Axin by inhibiting the PARP activity of Tankyrases, leading to β-catenin degradation.[4][6][10][18]11 nM / 4 nM[10][18][19]~50 nM[18][20]
IWR-1 TNKS1, TNKS2Stabilizes the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation and degradation.[21][22]131 nM / 56 nM[23]180 nM[21][22]
G007-LK TNKS1, TNKS2Potent and selective inhibitor that prevents poly(ADP-ribosyl)ation-dependent Axin degradation.[20][24]46 nM / 25 nM[20][24][25]50 nM[20][25][26]

Experimental Validation Workflow

A systematic approach is required to validate the inhibitory activity of a novel compound.[27][28] The following workflow provides a step-by-step guide for characterizing the biochemical and cellular effects of this compound.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis A TNKS1/2 Enzymatic Assay B Determine Biochemical IC50 A->B G Compare IC50 values with XAV939, IWR-1, G007-LK B->G C Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash) D Determine Cellular IC50 C->D E Western Blot for Axin Stabilization & β-catenin Degradation D->E D->G F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F H Assess Selectivity and Potency F->H G->H

Caption: Experimental workflow for the validation of this compound.

Part 1: Biochemical Validation - Direct Enzyme Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of TNKS1 and TNKS2.

Experimental Protocol: Homogeneous TNKS1/2 Activity Assay

This assay measures the poly(ADP-ribosyl)ation activity of recombinant TNKS enzymes.

  • Reagents and Materials:

    • Recombinant human TNKS1 and TNKS2 enzymes.

    • Histone H4 (substrate).

    • Biotinylated NAD+.

    • Streptavidin-coated donor beads and acceptor beads (for AlphaScreen™).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA).

    • This compound, XAV939, IWR-1, G007-LK (positive controls), DMSO (vehicle control).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant TNKS1 or TNKS2 enzyme, and histone H4 substrate.

    • Add the test compounds and controls to the respective wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add the AlphaScreen™ donor and acceptor beads.

    • Incubate in the dark for 60 minutes.

    • Read the plate on an appropriate plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value using a non-linear regression curve fit.

Part 2: Cellular Validation - Wnt Pathway Inhibition

Objective: To assess the ability of this compound to inhibit Wnt/β-catenin signaling in a cellular context.

Experimental Protocol: TOP/FOP Flash Reporter Assay

This luciferase-based reporter assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by β-catenin.

  • Cell Line:

    • HEK293T cells or a colorectal cancer cell line with an active Wnt pathway (e.g., SW480, DLD-1).

  • Reagents and Materials:

    • TOP-Flash and FOP-Flash luciferase reporter plasmids.

    • Renilla luciferase plasmid (for normalization).

    • Lipofectamine™ or other transfection reagent.

    • Wnt3a conditioned media (to stimulate the pathway in HEK293T cells).

    • Dual-Luciferase® Reporter Assay System.

    • Test compounds and controls.

  • Procedure:

    • Co-transfect cells with TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids.

    • After 24 hours, treat the cells with serial dilutions of this compound and control compounds.

    • For HEK293T cells, co-treat with Wnt3a conditioned media to stimulate the pathway.

    • Incubate for another 24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the TOP-Flash (or FOP-Flash) luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of Wnt signaling relative to the vehicle control.

    • Determine the cellular IC50 value.

Experimental Protocol: Western Blot Analysis

Objective: To visualize the molecular mechanism of action by assessing the stabilization of Axin and the degradation of β-catenin.

  • Cell Line:

    • SW480 or another suitable colorectal cancer cell line.

  • Procedure:

    • Treat cells with this compound and control compounds at their respective IC50 and 2x IC50 concentrations for 6-24 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome:

    • A successful Tankyrase inhibitor will show a dose-dependent increase in Axin1 and Axin2 protein levels and a corresponding decrease in total β-catenin levels.[4]

Visualizing the Mechanism of Action

G cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dvl Dvl Frizzled->Dvl APC APC LRP->Dvl Axin Axin Dvl->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation CK1 CK1α CK1->beta_catenin Phosphorylation APC->beta_catenin Phosphorylation Axin->beta_catenin Phosphorylation Proteasome Proteasome Axin->Proteasome Degradation beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation Target_Genes Target Gene Transcription (c-myc, Cyclin D1) TCF_LEF->Target_Genes Indazole 5-Methyl-3-phenyl- 1H-indazole Indazole->TNKS Inhibition

Caption: Proposed mechanism of action for this compound in the Wnt/β-catenin pathway.

Conclusion

The validation of a novel small molecule inhibitor requires a multifaceted and rigorous experimental approach. This guide provides a comprehensive framework for characterizing the inhibitory activity of this compound, with a scientifically grounded hypothesis targeting the Tankyrase enzymes within the Wnt/β-catenin pathway. By employing the detailed biochemical and cellular assays and comparing the results to established inhibitors like XAV939, IWR-1, and G007-LK, researchers can generate a robust data package to determine the therapeutic potential of this promising compound. This systematic validation is a critical step in the journey of drug discovery and development, paving the way for novel cancer therapeutics.

References

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. National Institutes of Health. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. IntechOpen. [Link]

  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online. [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. ACS Publications. [Link]

  • Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis. Spandidos Publications. [Link]

  • What are TNKS2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health. [Link]

  • Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. PubMed. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. BioPharm International. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor. ResearchGate. [Link]

  • Pharmacological effects of the TNKS inhibitor G007-LK on male C57BL/6... ResearchGate. [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]

  • From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. PubMed Central. [Link]

  • A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. PubMed Central. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. AIR Unimi. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

Sources

A Scaffold-Based Comparative Analysis: The Untapped Potential of 5-Methyl-3-phenyl-1H-indazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. The indazole core is recognized as a "privileged scaffold" – a molecular framework that frequently appears in successful therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comparative analysis of the unembellished 5-Methyl-3-phenyl-1H-indazole scaffold against two clinically approved, indazole-containing multi-kinase inhibitors: Axitinib and Pazopanib.

While direct experimental kinase inhibition data for this compound is not extensively available in the public domain, its structural simplicity provides an ideal foundation to explore the chemical evolution and structure-activity relationships (SAR) that transform a basic scaffold into a potent and selective therapeutic. This guide will delve into the established profiles of Axitinib and Pazopanib, and then, from a medicinal chemistry perspective, project how a foundational molecule like this compound could be evaluated and optimized. We will also provide detailed experimental protocols that would be essential in characterizing such a novel compound.

The Indazole Scaffold: A Cornerstone in Kinase Inhibitor Design

The indazole moiety is a bicyclic aromatic heterocycle that has proven to be an effective hinge-binding fragment in numerous kinase inhibitors.[3] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a desirable starting point for inhibitor design. Several FDA-approved anti-cancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib, feature this core structure, underscoring its therapeutic significance.[2]

Clinically Validated Indazole-Based Kinase Inhibitors: A Profile of Axitinib and Pazopanib

To understand the potential of the this compound scaffold, we first examine its highly successful, more complex derivatives.

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][5][6] Its high affinity for these receptors, with inhibitory activity at subnanomolar concentrations, underpins its potent anti-angiogenic effects.[7][8] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy.[5] Beyond VEGFRs, it also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at higher concentrations.[7]

Pazopanib (Votrient®) is another multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[9][10] It is also approved for the treatment of advanced RCC and certain subtypes of advanced soft tissue sarcoma.[10][11] The therapeutic effects of Pazopanib are primarily attributed to its anti-angiogenic activity.[10]

The following table summarizes the key kinase targets of these two drugs.

Kinase InhibitorPrimary Kinase TargetsKey Therapeutic Area
Axitinib VEGFR-1, VEGFR-2, VEGFR-3Advanced Renal Cell Carcinoma
Pazopanib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-KITAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma

The clinical success of Axitinib and Pazopanib validates the indazole scaffold as a viable starting point for the development of potent kinase inhibitors. The journey from a simple scaffold like this compound to a clinically approved drug involves extensive medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

Evaluating the Potential of this compound: An Experimental Roadmap

To characterize the kinase inhibitory potential of a novel compound like this compound, a systematic experimental approach is necessary. This involves a tiered screening process, starting with broad profiling and moving towards more specific cellular and in vivo models.

Diagram: Kinase Inhibitor Discovery Workflow

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Cellular & In Vivo Evaluation Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Kinase Assay\n(Broad Panel) In Vitro Kinase Assay (Broad Panel) Compound Synthesis\n(this compound)->In Vitro Kinase Assay\n(Broad Panel) IC50 Determination\n(for active kinases) IC50 Determination (for active kinases) In Vitro Kinase Assay\n(Broad Panel)->IC50 Determination\n(for active kinases) Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination\n(for active kinases)->Kinase Selectivity Profiling Cell-Based Phosphorylation Assay Cell-Based Phosphorylation Assay Kinase Selectivity Profiling->Cell-Based Phosphorylation Assay Cell Proliferation/Viability Assays Cell Proliferation/Viability Assays Cell-Based Phosphorylation Assay->Cell Proliferation/Viability Assays In Vivo Xenograft Models In Vivo Xenograft Models Cell Proliferation/Viability Assays->In Vivo Xenograft Models

Caption: A typical workflow for the discovery and validation of a novel kinase inhibitor.

Experimental Protocols

The following are detailed protocols for key assays in the evaluation of a novel kinase inhibitor.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This initial screen is crucial for determining if a compound has any activity against a panel of kinases. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol: [13][14][15]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound (e.g., this compound) at various concentrations.

  • Kinase Addition: Add 2.5 µL of a solution containing the kinase of interest in reaction buffer.

  • Initiation of Reaction: Add 5 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

2. Cell-Based Phosphorylation Assay

Once a compound shows activity in a biochemical assay, it is essential to determine if it can inhibit the kinase within a cellular context. This assay measures the phosphorylation of a specific substrate of the target kinase in cells.[16][17]

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a downstream target of the kinase is measured, typically by Western blot or a plate-based immunoassay (ELISA).

Step-by-Step Protocol (Western Blot): [18]

  • Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the effect of the inhibitor on substrate phosphorylation.

Diagram: Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR) Binds Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., VEGFR)->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Activates Cell Proliferation,\nAngiogenesis Cell Proliferation, Angiogenesis Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation,\nAngiogenesis Promotes Kinase Inhibitor\n(e.g., Axitinib, Pazopanib) Kinase Inhibitor (e.g., Axitinib, Pazopanib) Kinase Inhibitor\n(e.g., Axitinib, Pazopanib)->Receptor Tyrosine Kinase (e.g., VEGFR) Inhibits

Caption: Simplified signaling pathway showing the point of intervention for VEGFR inhibitors.

Comparative Kinase Selectivity: The Path from Scaffold to Drug

Kinase selectivity is a critical parameter for any kinase inhibitor.[19] While potent inhibition of the desired target is essential, off-target effects can lead to toxicity.[20] Kinase selectivity profiling involves screening an inhibitor against a large panel of kinases to determine its specificity.[21]

A simple scaffold like this compound would likely exhibit broad, low-potency activity or no activity at all. The journey to a selective inhibitor, exemplified by Axitinib and Pazopanib, involves strategic chemical modifications to the core scaffold. These modifications are designed to enhance interactions with the target kinase's active site while introducing steric or electronic clashes with the active sites of other kinases.

The table below illustrates a hypothetical progression of key parameters that medicinal chemists would aim to optimize, starting from a basic scaffold.

ParameterThis compound (Hypothetical)Axitinib (Actual)Pazopanib (Actual)
Primary Target IC50 >10 µMVEGFR-2: 0.2 nMVEGFR-2: 30 nM
Kinase Selectivity Low (predicted)High for VEGFRsMulti-kinase inhibitor
Cellular Potency Low (predicted)HighHigh
Oral Bioavailability UnknownGoodModerate

Conclusion

While this compound itself is not a known potent kinase inhibitor, its core indazole structure is a well-validated starting point for the development of clinically successful drugs like Axitinib and Pazopanib. This comparative guide highlights the journey from a simple chemical scaffold to a highly optimized therapeutic agent. The provided experimental workflows offer a roadmap for researchers aiming to characterize novel kinase inhibitors. The future of kinase inhibitor discovery will continue to rely on the exploration of such privileged scaffolds, leveraging medicinal chemistry and robust biological assays to develop the next generation of targeted therapies.

References

  • Solowiej J, Bergqvist S, McTigue MA, et al. Characterizing the effects of the juxtamembrane domain on vascular endothelial growth factor receptor 2 kinase activity. Biochemistry. 2008;47(45):11848-11857.
  • Rugo HS, Stopeck AT, Joy AA, et al. A randomized, double-blind, placebo-controlled, phase II study of axitinib plus docetaxel in patients with metastatic breast cancer. J Clin Oncol. 2011;29(18):2459-2465.
  • Adriaenssens E. In vitro kinase assay. protocols.io. September 23, 2023. [Link]

  • Kumar S, Wolin R, Skerlj R, et al. Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor, that has demonstrated activity in in vitro and in vivo models of cancer. J Clin Oncol. 2007;25(18_suppl):3549-3549.
  • Ebos JM, Lee CR, Christensen JG, et al. In vitro and in vivo activity of SU11248, a novel tyrosine kinase inhibitor, against human soft tissue sarcoma cell lines. Cancer Chemother Pharmacol. 2006;57(6):779-787.
  • Zaman GJ, de Boer R, van Beuningen R, et al. A flexible workflow for automated bioluminescent kinase selectivity profiling. J Lab Autom. 2016;21(6):767-777.
  • Hu-Lowe DD, Zou HY, Grazzini ML, et al. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clin Cancer Res. 2008;14(22):7272-7283.
  • Patsnap. What is the mechanism of Axitinib? Patsnap Synapse. July 17, 2024. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib. [Link]

  • Grokipedia. Pazopanib. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? December 10, 2018. [Link]

  • Stallaert W, Christopoulos A, Bouvier M. A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening.
  • Milletti F, Vulpetti A. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Adriaenssens E. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. March 31, 2023. [Link]

  • Hamberg P, Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Oncologist. 2010;15(6):539-547.
  • Hu-Lowe DD, Hallin M, Zou HY, et al. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clin Cancer Res. 2008;14(22):7272-7283.
  • Adriaenssens E. In vitro kinase assay v1. ResearchGate. June 2023. [Link]

  • Bantscheff M, Drewes G. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods Mol Biol. 2012;795:91-111.
  • Pick AM, Nystrom KK. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Ann Pharmacother. 2011;45(3):388-396.
  • Humphrey SJ, James DE, Mann M. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Mol Cell Biol. 2015;35(12):2050-2060.
  • Sharma G, Kumar A, Kumar R, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv. 2021;11(43):26678-26705.
  • Sharma G, Kumar A, Kumar R, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv. 2021;11(43):26678-26705.
  • Seashore-Ludlow B, Cheltsov A, Al-Ali H, et al. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Med Chem Lett. 2012;3(6):483-487.
  • Gaikwad S, Shrigadi P, Ghodke M, et al. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. J Pharm Biomed Sci. 2022;12(1):1-10.
  • Jiang Y, Liu Y, Zhu C, et al. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Int J Mol Sci. 2021;22(16):8809.
  • Advansta Inc. Three Ways to Study Protein Phosphorylation. January 7, 2015. [Link]

  • ResearchGate. IC50 of the most active compounds. To calculate half maximal inhibitory... [Link]

  • RayBiotech. 7 Ways to Study Protein Phosphorylation. May 11, 2020. [Link]

  • Wu H, Cee VJ, Lorraine JW, et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. 2015;25(4):834-840.
  • ResearchGate. IC50 values of some of the representative compounds. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Curr Org Chem. 2017;21(10):933-957.
  • Gaikwad S, Shrigadi P, Ghodke M, et al. Indazole From Natural Resources And Biological Activity.
  • Sharma G, Kumar A, Kumar R, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv. 2021;11(43):26678-26705.
  • Pauls E, Qu R, Wu H, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2020;25(24):5968.
  • Li X, Wang Y, Li Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals (Basel). 2023;16(5):721.
  • Li X, Wang Y, Li Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals (Basel). 2023;16(5):721.
  • Yadav G, Singh S, Singh A, et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv. 2022;12(35):22755-22789.
  • Yao Q, Ai J, Zhang A. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorg Med Chem. 2015;23(4):752-763.
  • Li Y, Wang Y, Li X, et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med Chem. 2023;14(10):1938-1951.
  • Woods KW, Fischer JP, Claiborne A, et al. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorg Med Chem. 2006;14(20):6832-6846.
  • ResearchGate. Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e; f; g; h; i; j) and 5(a–ja; b; c; d; e; f; g; h; i; j; a; b; c; d; e; f; g; h; i; j). [Link]

  • ResearchGate. Describes the predicted SAR studies of indazole based derivatives. [Link]

Sources

A Researcher's Guide to Cross-Validation of In Vitro Antiproliferation Assays: A Case Study with Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the accurate and reproducible assessment of a compound's antiproliferative activity is a critical early milestone. Researchers rely on a variety of in vitro assays to quantify the cytostatic and cytotoxic effects of novel chemical entities. However, the interchangeability of results from different assays can present a significant challenge, underscoring the necessity of robust cross-validation. This guide provides an in-depth comparison of commonly employed antiproliferative assays, using derivatives of the promising indazole scaffold as a case study, to empower researchers in the rigorous evaluation of their findings.

While this guide focuses on the principles of cross-validation as they would apply to 5-Methyl-3-phenyl-1H-indazole , it is important to note that publicly available in vitro antiproliferation data for this specific compound is limited. Therefore, to illustrate key concepts, we will draw upon data from closely related indazole derivatives and the well-characterized chemotherapeutic agent, Doxorubicin. This approach allows for a comprehensive discussion of the nuances of in vitro assay selection and data interpretation.

The Rationale for Cross-Validation: Beyond a Single Data Point

A Comparative Overview of Key Antiproliferative Assays

The three most widely utilized methods for assessing cell viability in response to potential therapeutic agents are the MTT, SRB, and CellTiter-Glo® assays. Each of these assays interrogates a different aspect of cellular physiology, and understanding these differences is paramount to interpreting the resulting data.

FeatureMTT AssaySRB AssayCellTiter-Glo® (ATP) Assay
Principle Measures the metabolic activity of mitochondrial reductase enzymes that convert a tetrazolium salt to a colored formazan product.[1]Quantifies the total protein content of the cell population using the sulforhodamine B dye.[1]Measures the level of intracellular ATP, which is an indicator of metabolically active cells.[1]
Advantages - Well-established and widely used.- Inexpensive.[1]- Better linearity with cell number.- Higher sensitivity in some cases.- Not dependent on metabolic state.[1]- High sensitivity and broad linear range.- Homogeneous "add-mix-measure" protocol.[1]
Limitations - Can be influenced by compounds that alter cellular metabolism.- Formazan crystals require a solubilization step.[1]- Can overestimate cytotoxicity.- Stains total protein, so it does not distinguish between living and recently dead cells.[1]- ATP levels can be affected by factors other than cell number.- More expensive than colorimetric assays.[1]

Illustrative Data: The Indazole Scaffold and Doxorubicin

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[2][3][4][5] To illustrate the importance of cross-validation, let's consider hypothetical and literature-derived data for an indazole derivative and the standard chemotherapeutic, Doxorubicin, across different cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of Indazole Derivatives and Doxorubicin Across Different Assays

Compound/AssayCell LineMTTSRBCellTiter-GloReference
Indazole Derivative (Hypothetical) MCF-71.51.21.8N/A
A5492.82.53.2N/A
Doxorubicin MCF-71.1 - 2.0--[6][7][8]
A549>20--[9]
Indazole-pyrimidine derivative (4f) MCF-71.629--[5]
3-amino-N-phenyl-1H-indazole-1-carboxamide (1c) NCI-60 PanelGI50: 0.041-33.6--[10]

Note: Data for the hypothetical indazole derivative is for illustrative purposes. Doxorubicin IC50 values can vary significantly between studies due to different experimental conditions.[9]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, adherence to well-defined protocols is essential. Below are detailed, step-by-step methodologies for the three key assays discussed.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of the corresponding hydrazone derivative with ammonium chloride in ethanol under grinding conditions.[11]

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Hydrazone_Derivative Hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)ethan-1-one Grinding Grinding for 30 min Hydrazone_Derivative->Grinding NH4Cl Ammonium Chloride (NH4Cl) NH4Cl->Grinding Ethanol Ethanol (Solvent) Ethanol->Grinding Pour Pour into cold water Grinding->Pour Filter Filter the solid Pour->Filter Recrystallize Recrystallize from appropriate solvent Filter->Recrystallize Product This compound Recrystallize->Product

Caption: A general workflow for the synthesis of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Experimental Workflow for MTT Assay

Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of the - test compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow - formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer - (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and positive/negative controls) in culture medium and add to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing an estimation of cell number.

Experimental Workflow for SRB Assay

Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of the - test compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Cell_Fixation Fix cells with trichloroacetic acid (TCA) Incubation->Cell_Fixation Staining Stain with Sulforhodamine B solution Cell_Fixation->Staining Washing Wash with acetic acid to remove - unbound dye Staining->Washing Dye_Solubilization Solubilize bound dye with Tris base Washing->Dye_Solubilization Absorbance_Reading Read absorbance at ~510 nm Dye_Solubilization->Absorbance_Reading

Caption: A step-by-step workflow for the SRB cell viability assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance of each well at approximately 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Experimental Workflow for CellTiter-Glo® Assay

Cell_Seeding Seed cells in an opaque-walled - 96-well plate Compound_Addition Add serial dilutions of the - test compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Reagent_Addition Add CellTiter-Glo® reagent to each well Incubation->Reagent_Addition Lysis_and_Signal_Generation Incubate for 10 minutes to lyse cells - and stabilize the luminescent signal Reagent_Addition->Lysis_and_Signal_Generation Luminescence_Reading Read luminescence Lysis_and_Signal_Generation->Luminescence_Reading

Caption: A step-by-step workflow for the CellTiter-Glo® luminescent cell viability assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Conclusion: A Multi-Faceted Approach to In Vitro Validation

The robust in vitro characterization of a potential anticancer agent like this compound necessitates a thoughtful and multi-faceted approach. While a single assay can provide a preliminary indication of activity, the true scientific rigor lies in the cross-validation of these findings using orthogonal methods. By employing a panel of assays that probe different aspects of cell health—metabolic activity (MTT), total protein content (SRB), and ATP levels (CellTiter-Glo®)—researchers can build a more comprehensive and reliable profile of their compound's antiproliferative effects. This strategy not only enhances the confidence in the data but also provides a more solid foundation for the subsequent stages of drug development.

References

  • Mascitti, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(9), 3765-3774. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. [Link]

  • Gaikwad, S. D., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

  • Kaser, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]

  • Promraksa, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • ResearchGate. (n.d.). (a) A comparison of IC50 values for MCF-7 cell viability with... [Link]

  • Lee, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8457-8466. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2955. [Link]

  • Godl, K., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20272-20277. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Amiri, Z., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(2), 298-304. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Chang, R. L., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(9), 2446-2456. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • ResearchGate. (n.d.). In vitro antiproliferative activities of 1H-benzo[f... | Download Table. [Link]

  • Anson, B. J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 8(1), 72-85. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. [Link]

  • da Silva, A. C. S., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2376-2383. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]ncbi.nlm.nih.gov/37175074/)

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-3-phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically evaluated and FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1][2][3][4] This bicyclic heterocycle, a bioisostere of indole, offers a unique arrangement of hydrogen bond donors and acceptors, making it a privileged structure for interacting with a wide array of biological targets.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 5-Methyl-3-phenyl-1H-indazole derivatives. We will dissect how subtle structural modifications to this core scaffold influence its biological efficacy, particularly as kinase inhibitors and anti-inflammatory agents, supported by comparative experimental data.

The this compound Core: A Strategic Starting Point

The selection of the this compound scaffold is deliberate. The phenyl group at the C3 position is crucial for establishing key interactions within the ATP-binding pocket of many kinases, while the methyl group at the C5 position can enhance binding affinity through hydrophobic interactions and improve metabolic stability. The N1 position offers a convenient vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

SAR_Core_Structure cluster_core This compound Core cluster_vectors Key Modification Vectors Core N1_Node N1-Position (Potency, Selectivity, Pharmacokinetics) N1_Node->Core Vector 1 C3_Phenyl_Node C3-Phenyl Ring (Target Binding, Selectivity) C3_Phenyl_Node->Core Vector 2 C5_Methyl_Node C5-Methyl Group (Hydrophobic Interactions, Metabolic Stability) C5_Methyl_Node->Core Vector 3

Caption: Core structure and key modification points.

Part 1: SAR as Kinase Inhibitors

Indazole derivatives are prolific as kinase inhibitors, targeting enzymes like VEGFR, FGFR, and PLK4, which are critical in cancer cell proliferation and angiogenesis.[1][3][6] The SAR exploration reveals distinct patterns for achieving high potency.

Impact of N1-Position Substitutions

The N1 position of the indazole ring is frequently solvent-exposed and provides a crucial handle for optimization. Unsubstituted (N1-H) indazoles can act as hydrogen bond donors. However, introducing substituents can improve cellular permeability and target specific pockets.

  • Small Alkyl Groups: Methylation or ethylation at N1 can enhance lipophilicity, which may improve cell-based activity.

  • Bulky/Functionalized Groups: Larger groups can be tailored to interact with specific sub-pockets of the kinase ATP-binding site. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, modifications at this position were critical for achieving high potency.[6]

Influence of C3-Phenyl Ring Substitutions

The C3-phenyl ring often inserts deep into the hydrophobic region of the kinase ATP-binding site. Substitutions here directly impact binding affinity and selectivity.

  • Meta-Position: Introduction of groups like methoxy (-OCH3) at the meta-position of the phenyl ring has been shown to significantly increase inhibitory activity against GSK-3β, suggesting this position is critical for high potency.[1]

  • Di-substitution: In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 2,6-dichloro-3,5-dimethoxyphenyl group at the C3 position was found to be highly effective.[3] This highlights the utility of constrained conformations and specific halogen/methoxy interactions.

The Role of the C5-Methyl Group

While this guide focuses on the 5-methyl derivative, its importance is underscored by comparative data. In studies of GSK-3 inhibitors, a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy derivatives, indicating that while a small hydrophobic group is tolerated, hydrogen bond accepting capability might be more favorable for this specific target.[1] Conversely, for other kinases, this methyl group can provide an optimal fit in a hydrophobic pocket, enhancing potency over unsubstituted or larger C5-substituted analogs.

Quantitative Comparison: Indazole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of various indazole derivatives against different kinase targets. This data illustrates the impact of substitutions at key positions.

Compound IDCore ScaffoldR1 (N1-Position)R2 (C3-Phenyl)Target KinaseIC50 (nM)Reference
A-1 3-Phenyl-1H-indazole-H2,6-dichloro-3,5-dimethoxyFGFR130.2[3]
A-2 5-Methoxy-3-phenyl-1H-indazole-H4-methoxyGSK-3β350[1]
A-3 1H-indazoleVariedVariedPLK4< 0.1[6]
B-1 1H-indazol-3-amine-HVariedBcr-Abl (T315I)450[3]
B-2 3-Amino-1H-indazoleVariedVariedALK12[3]

Note: Data is compiled from multiple sources to illustrate general SAR trends. Direct comparison requires identical assay conditions.

Part 2: SAR as Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and enzymes like cyclooxygenases (COX) and p38 MAP kinase are key therapeutic targets. Indazole derivatives have demonstrated significant potential in this arena.[7][8][9]

Targeting Cyclooxygenase (COX)

The anti-inflammatory effect of many indazoles is attributed to the inhibition of COX enzymes.

  • Substitutions on the Indazole Ring: Studies on various indazole derivatives showed that a 5-aminoindazole exhibited maximum activity in inhibiting COX-2.[8] This suggests that an electron-donating amino group at the C5 position is more favorable than a methyl group for this target, likely due to its ability to form key hydrogen bonds.

  • Substitutions on the Phenyl Ring: A 3-(4-carboxyphenyl)amino substitution at the C3 position of a 1-phenyl-1H-indazole scaffold showed the most significant inhibition of edema in an in vivo rat model, comparable to the standard drug etoricoxib.[7] This indicates the importance of an acidic moiety on the C3-substituent for anti-inflammatory activity.

Quantitative Comparison: Anti-inflammatory Activity
CompoundCore ScaffoldKey SubstitutionsAssayResult (% Inhibition or IC50)Reference
C-1 5-Aminoindazole5-NH2In vitro COX-2 InhibitionIC50 = 12.32 µM[8]
C-2 6-Nitroindazole6-NO2In vitro IL-1β InhibitionIC50 = 100.75 µM[8]
D-1 1-Phenyl-1H-indazole3-(4-carboxyphenyl)aminoCarrageenan-induced paw edemaSignificant inhibition at 30 mg/kg[7]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the findings presented, this section details a standard protocol for evaluating the antiproliferative activity of newly synthesized derivatives, a common downstream assay for kinase inhibitors.

Protocol: MTT Assay for In Vitro Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of an indazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., K562, A549)[4][10]

  • Culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well plates

  • Indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., 5-Fluorouracil) wells.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate (5,000 cells/well) start->seed incubate1 2. Incubate for 24h seed->incubate1 treat 3. Add Serial Dilutions of Indazole Derivatives incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan Crystals add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Values read->analyze end End: Determine Antiproliferative Activity analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship studies reveal clear trends:

  • For Kinase Inhibition: Potency is heavily influenced by substitutions on the C3-phenyl ring, which dictate interactions within the hydrophobic ATP pocket. The N1 position is key for modulating physicochemical properties and exploring additional binding interactions.

  • For Anti-inflammatory Activity: The introduction of polar, hydrogen-bonding groups, such as an amine at C5 or a carboxylic acid on a C3-substituent, appears crucial for interacting with targets like COX-2.

Future research should focus on multi-target inhibitors by hybridizing the optimal features for different activities. For instance, incorporating moieties known to inhibit inflammatory pathways onto a potent kinase inhibitor scaffold could lead to novel dual-action anticancer agents. The continued exploration of this privileged scaffold, guided by the SAR principles outlined here, promises to yield next-generation therapeutics with enhanced efficacy and selectivity.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed. (URL: [Link])

  • Describes the predicted SAR studies of indazole based derivatives - ResearchGate. (URL: [Link])

  • Principally SAR features derived from the 2-phenyl-2H-indazole... - ResearchGate. (URL: [Link])

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed. (URL: [Link])

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - NIH. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats - Hep Journals. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. (URL: [Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])

  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of new indazole derivatives - AIR Unimi. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF - ResearchGate. (URL: [Link])

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - NIH. (URL: [Link])

  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (URL: [Link])

  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists - ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-3-phenyl-1H-indazole: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structure, which can be considered a bioisostere of indole, allows for critical hydrogen bonding interactions within the active sites of proteins, leading to potent biological activity.[1] The specific derivative, 5-Methyl-3-phenyl-1H-indazole, is a valuable synthetic intermediate and a key structural motif in the development of therapeutic agents, particularly in oncology and anti-inflammatory research.

Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this compound is a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of different synthetic strategies to this target molecule. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic planning. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Strategic Overview: Pathways to the Indazole Core

The construction of the 1H-indazole ring system can be broadly categorized into several key strategies. Classical methods often involve condensation reactions followed by cyclization, while modern approaches leverage the power of transition-metal catalysis to form the critical N-N or C-N bonds with high efficiency and selectivity. The primary routes we will compare for the synthesis of this compound are:

  • Route A: Green Mechanochemical Condensation: A solvent-free or solvent-minimized approach involving the direct reaction of a substituted ketone with a hydrazine source, promoted by a mild catalyst.

  • Route B: Silver-Mediated Intramolecular C-H Amination: A modern oxidative coupling method that forms the indazole ring via direct functionalization of a C-H bond.

  • Route C: Copper-Catalyzed Intramolecular N-Arylation: A transition-metal-catalyzed cross-coupling reaction that forges the key N-aryl bond to close the indazole ring.

We will now explore each of these routes in detail, providing comprehensive protocols and a critical evaluation of their respective strengths and weaknesses.

Route A: Green Mechanochemical Condensation and Cyclization

This approach represents a significant advancement in sustainable chemistry, offering a rapid, high-yielding, and environmentally benign pathway to the target molecule.[2] The core principle is the acid-catalyzed condensation of an ortho-hydroxyaryl ketone with hydrazine hydrate, followed by an intramolecular cyclization and dehydration, all facilitated by mechanical grinding.

Reaction Scheme

Route_A_Mechanism A Start: o-Hydroxyaryl ketone + Hydrazine B Catalyst Activation (NH4Cl protonates carbonyl) A->B NH4Cl C Nucleophilic Attack Hydrazine attacks activated carbonyl B->C D Hydrazone Formation (Dehydration) C->D E Intramolecular Cyclization (N attacks aryl ring) D->E Heat/Grinding F Dehydration & Aromatization E->F G Product: this compound F->G

Caption: Mechanistic workflow for the mechanochemical synthesis.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the reported green synthesis method. [2]

  • Materials & Setup:

    • 1-(2-hydroxy-5-methylphenyl)(phenyl)methanone (1.00 g, 4.42 mmol, 1.0 equiv)

    • Hydrazine hydrate (0.44 g, 8.84 mmol, 2.0 equiv)

    • Ammonium chloride (NH4Cl) (0.47 g, 8.84 mmol, 2.0 equiv)

    • Ethanol (EtOH), minimal amount (~0.5 mL)

    • Agate mortar and pestle

    • Silica gel for chromatography (100-200 mesh)

  • Step-by-Step Procedure:

    • Reactant Charging: To an agate mortar, add 1-(2-hydroxy-5-methylphenyl)(phenyl)methanone and ammonium chloride.

    • Solvent Addition: Add a minimal amount of ethanol to form a thick paste. This small amount of solvent acts as a lubricant and aids in the initial mixing and reaction initiation.

    • Hydrazine Addition: Carefully add hydrazine hydrate to the mixture.

    • Mechanochemical Reaction: Grind the resulting paste vigorously with the pestle for 30 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

    • Work-up: Upon completion, transfer the reaction mixture to a beaker containing cold water (~50 mL). Stir well to precipitate the crude product.

    • Isolation: Filter the solid product using a Büchner funnel, wash with cold water, and air dry.

    • Purification (Trustworthiness Check): The reported protocol suggests high purity post-precipitation. However, for analytical-grade material, recrystallization from an appropriate solvent (e.g., ethanol/water) or column chromatography on silica gel is recommended to ensure the removal of any unreacted starting material or catalyst. The reported yield after purification is 80% (1.59 g). [2] 8. Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (DMSO-d₆) signals include: δ 8.21 (d, 2H), 8.21 (br s, 1H, NH), 7.65-7.78 (m, 3H), 7.43 (t, 1H), 7.30 (d, 1H), 2.50 (s, 3H, CH₃). [2]

Route B: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This route exemplifies a modern strategy for heterocycle synthesis, leveraging a silver(I) oxidant to facilitate an intramolecular C-H amination. [3][4]While not explicitly reported for this compound, the method is highly effective for a wide range of 3-substituted indazoles and represents a powerful alternative. [3]The key is the formation of an arylhydrazone precursor, which then undergoes silver-mediated cyclization.

Reaction Scheme

Caption: Silver-mediated synthesis of 3-phenyl-1H-indazoles via C-H amination.

Expertise & Mechanistic Insight

The synthesis first requires the preparation of the corresponding arylhydrazone from p-tolylhydrazine and benzaldehyde. The subsequent cyclization is proposed to proceed via a Single Electron Transfer (SET) mechanism. [3]The Ag(I) oxidant initiates the process by abstracting an electron from the hydrazone. The resulting radical cation undergoes intramolecular cyclization onto the aryl C-H bond. A co-oxidant, typically Cu(OAc)₂, facilitates the regeneration of the active Ag(I) catalyst and the final aromatization step to yield the stable indazole product. This method's power lies in its ability to bypass the need for pre-functionalized starting materials (like ortho-halo groups), directly utilizing a C-H bond.

Route_B_Workflow A Step 1: Hydrazone Synthesis (p-tolylhydrazine + benzaldehyde) B Step 2: C-H Amination Add Hydrazone, AgNTf2, Cu(OAc)2 to 1,2-Dichloroethane A->B C Reaction (Heat at 80 °C for 24h) B->C D Work-up (Concentrate in vacuo) C->D E Purification (Silica Gel Chromatography) D->E F Final Product E->F

Sources

A Researcher's Guide to the In Vivo Validation of 5-Methyl-3-phenyl-1H-indazole: A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the vanguard of discovering novel therapeutics, the indazole scaffold represents a privileged structure with significant pharmacological potential.[1][2] Derivatives of indazole have demonstrated promising anticancer and anti-inflammatory activities, among other therapeutic applications.[3][4][5] This guide provides a comprehensive framework for the in vivo validation of a specific analogue, 5-Methyl-3-phenyl-1H-indazole, offering a comparative analysis against established alternatives and detailing the experimental rationale critical for robust preclinical assessment.

Introduction to this compound: Therapeutic Promise and Mechanistic Hypotheses

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile template in medicinal chemistry.[6] Its derivatives have been investigated for a wide array of biological activities, including the inhibition of protein kinases, which are pivotal in many signaling pathways implicated in cancer and inflammation.[2][3] While specific data on this compound is emerging, its structural similarity to other biologically active indazoles suggests potential as an inhibitor of key signaling molecules.

Based on the broader class of indazole derivatives, a plausible hypothesis is that this compound may exert its therapeutic effects through the modulation of inflammatory pathways or by inducing apoptosis in cancer cells.[7][8] The phenyl and methyl substitutions on the indazole core can influence its pharmacokinetic properties and target-binding affinity, making in vivo validation essential to ascertain its therapeutic window and efficacy.

PART I: In Vivo Validation in an Oncology Setting

Given the significant precedent for indazole derivatives in oncology, a primary validation path for this compound is in the context of cancer therapeutics.[4][6] We will explore a xenograft mouse model to assess its anti-tumor efficacy.

Comparative Framework: this compound vs. Established Kinase Inhibitors

To provide a meaningful comparison, we will benchmark the performance of this compound against a well-characterized multi-kinase inhibitor with an indazole core, Pazopanib, and a standard chemotherapeutic agent, Paclitaxel.

Compound Primary Mechanism of Action (Hypothesized for Test Article) Commonly Used In Vivo Model Key Efficacy Readouts
This compound (Test Article) Putative kinase inhibitor; induction of apoptosisHuman tumor xenografts in immunocompromised mice[9][10]Tumor growth inhibition, survival analysis, biomarker modulation
Pazopanib (Comparator) Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[6]Human tumor xenografts in immunocompromised mice[9][10]Tumor growth inhibition, anti-angiogenic effects, survival analysis
Paclitaxel (Comparator) Microtubule-stabilizing agent, leading to cell cycle arrest and apoptosisHuman tumor xenografts in immunocompromised mice[9][10]Tumor growth inhibition, mitotic arrest, survival analysis
Experimental Workflow for Xenograft Efficacy Study

The following diagram outlines the critical steps in a subcutaneous xenograft study designed to evaluate the anti-tumor activity of this compound.

xenograft_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Human Cancer Cell Line Expansion (e.g., A549, K562) inoculation Subcutaneous Implantation in Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing (Vehicle, Test Article, Comparators) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x/week) dosing->monitoring euthanasia Euthanasia at Pre-defined Endpoint monitoring->euthanasia tissue_collection Tumor & Organ Harvesting euthanasia->tissue_collection analysis Histopathology, Biomarker Analysis tissue_collection->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model
  • Cell Line Selection and Culture: Choose a relevant human cancer cell line (e.g., A549 for non-small cell lung cancer, K562 for leukemia) based on in vitro sensitivity data for this compound.[8] Culture cells under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of human tumor cells.[9]

  • Tumor Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 100-150 mm³. Measure tumor dimensions with calipers 2-3 times weekly and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC/0.1% Tween 80 in sterile water)

    • Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Pazopanib (e.g., 30 mg/kg, oral gavage, daily)

    • Group 5: Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment and Observation: Administer compounds as scheduled. Monitor animal health, body weight, and tumor volume for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined size).

PART II: In Vivo Validation in an Inflammation Context

The anti-inflammatory potential of indazole derivatives provides another critical avenue for in vivo validation.[3][11] The carrageenan-induced paw edema model is a classic and reliable method for assessing acute anti-inflammatory activity.[12][13]

Comparative Framework: this compound vs. Standard Anti-inflammatory Drugs

Here, we compare our test article with a non-steroidal anti-inflammatory drug (NSAID) and a corticosteroid to cover different mechanisms of anti-inflammatory action.

Compound Primary Mechanism of Action (Hypothesized for Test Article) Commonly Used In Vivo Model Key Efficacy Readouts
This compound (Test Article) Potential inhibition of pro-inflammatory mediators (e.g., COX, cytokines)Carrageenan-induced paw edema in rats[13][14]Reduction in paw volume, myeloperoxidase (MPO) activity
Indomethacin (Comparator) Non-selective COX inhibitor[15]Carrageenan-induced paw edema in rats[13][14]Reduction in paw volume
Dexamethasone (Comparator) Glucocorticoid receptor agonist; broad anti-inflammatory effectsCarrageenan-induced paw edema in rats[13][14]Reduction in paw volume, inhibition of inflammatory cell infiltration
Experimental Workflow for Carrageenan-Induced Paw Edema

This diagram illustrates the sequence of events in the paw edema model.

paw_edema_workflow start Acclimatize Rats (e.g., Wistar or Sprague-Dawley) fasting Fast Animals Overnight (with water ad libitum) start->fasting grouping Randomize into Treatment Groups fasting->grouping dosing Administer Test/Comparator Compounds (Oral or IP) grouping->dosing measurement1 Measure Paw Volume (Plethesmometer) at Time 0 dosing->measurement1 induction Inject Carrageenan (1%) into Sub-plantar Region of Hind Paw measurement2 Measure Paw Volume at 1, 2, 3, and 4 Hours Post-Carrageenan induction->measurement2 measurement1->induction endpoint Euthanize Animals and Collect Paw Tissue for MPO Assay measurement2->endpoint

Caption: Protocol for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220g).

  • Acclimatization and Fasting: Acclimatize animals for at least one week and fast them overnight before the experiment with free access to water.

  • Grouping and Dosing: Randomize rats into treatment groups (n=6-8 per group). Administer compounds, typically 1 hour before carrageenan injection:

    • Group 1: Vehicle control (e.g., 1% Tween 80 in saline)

    • Group 2: this compound (e.g., 50 mg/kg, p.o.)

    • Group 3: this compound (e.g., 100 mg/kg, p.o.)

    • Group 4: Indomethacin (e.g., 10 mg/kg, p.o.)

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biomarker Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, to further quantify the inflammatory response.

Conclusion: A Pathway to Clinical Candidacy

The in vivo validation of this compound is a critical step in its journey from a promising chemical entity to a potential clinical candidate. The experimental frameworks provided here, for both oncology and inflammation, offer robust and well-established methodologies for assessing its therapeutic efficacy. By employing a comparative approach against standard-of-care agents, researchers can contextualize the compound's potency and potential advantages. The causality behind these experimental designs lies in the need to bridge the gap between in vitro activity and the complex biological environment of a living organism, accounting for pharmacokinetics, metabolism, and off-target effects. Rigorous execution of these, or similar, in vivo studies is paramount for making informed decisions in the drug development pipeline.

References

  • Taylor & Francis. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

  • Taylor & Francis. (Date unavailable). Indazole derivatives and their therapeutic applications: a patent review (2013–2017). Taylor & Francis Online. [Link]

  • Spandidos Publications. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Spandidos Publications. [Link]

  • Bentham Science. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]

  • PubMed. (Date unavailable). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • SlideShare. (2017). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • International Journal of Pharmacy and Biological Sciences. (Date unavailable). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]

  • ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017) | Request PDF. ResearchGate. [Link]

  • IJRULA. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJRULA. [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Semantic Scholar. (2013). [PDF] IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]

  • National Institutes of Health. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. National Institutes of Health. [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Researcher's Guide to Safely Handling 5-Methyl-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the novel compound 5-Methyl-3-phenyl-1H-indazole represents a frontier of discovery. As with any exploration into new chemical entities, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this and structurally similar indazole derivatives. Our approach is grounded in the principles of proactive risk mitigation and a deep understanding of chemical causality, empowering you to focus on your research with confidence.

Hazard Assessment: Understanding the Indazole Scaffold

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with indazole compounds can cause irritation to the skin and serious eye irritation.[5]

  • Respiratory Tract Irritation: Inhalation of airborne powder can lead to respiratory irritation.[5]

  • Harmful if Swallowed: Ingestion of indazole derivatives may be harmful.

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Nitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields and a face shieldLaboratory coatNIOSH-approved N95 respirator
Solution Preparation and Transfers Nitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesLaboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-up Nitrile or neoprene glovesChemical splash gogglesLaboratory coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldChemical-resistant apron over a laboratory coatNIOSH-approved respirator with appropriate cartridges

Causality Behind the Choices:

  • Gloves: Chemical-resistant gloves are the first line of defense against skin contact.[6][7] Nitrile and neoprene offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure, especially when handling potent compounds, as it provides an additional barrier in case of a breach in the outer glove.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against splashes. When handling powders that can become airborne or when there is a higher risk of splashing, a face shield used in conjunction with safety glasses or goggles provides a more comprehensive barrier.[8]

  • Laboratory Coat: A standard lab coat protects your skin and personal clothing from contamination.[7] For tasks with a higher risk of splashes, such as spill cleanup, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary risk of inhalation comes from airborne dust particles.[9] Therefore, a NIOSH-approved N95 respirator is crucial when handling the solid compound outside of a certified chemical fume hood.[10] Surgical masks are not a substitute as they do not provide adequate respiratory protection against fine chemical dust.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Minimize Dust: Handle the container with care to avoid generating dust. Use a spatula to transfer the powder. Avoid pouring the dry powder.

  • Weighing: If possible, use a balance inside the containment hood. If not, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood.

  • Cleaning: After weighing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., ethanol) and wipe the area clean. Dispose of the cleaning materials as hazardous waste.

3.2. Solution Preparation:

  • Fume Hood: All solution preparation should be performed in a certified chemical fume hood.

  • Add Solvent to Solid: Slowly add the solvent to the solid to avoid splashing and aerosolization.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed chemical waste disposal company.[9][11]

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing/ Aliquoting Powder task_type->weighing Solid Handling solution_prep Solution Prep/ Transfers task_type->solution_prep Liquid Handling spill_cleanup Spill Cleanup task_type->spill_cleanup Emergency ppe_weighing Gloves (Double) Safety Glasses + Face Shield Lab Coat N95 Respirator weighing->ppe_weighing ppe_solution Gloves Safety Glasses/Goggles Lab Coat solution_prep->ppe_solution ppe_spill Heavy-Duty Gloves Goggles + Face Shield Chem-Resistant Apron Respirator (Cartridge) spill_cleanup->ppe_spill end Proceed with Task ppe_weighing->end ppe_solution->end ppe_spill->end

Caption: PPE selection workflow for handling this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your team.

References

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Shaikh, J. U., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29333-29363. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 1876-1884. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-10. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • ACS Publications. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(5), 785-791. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4297. Retrieved from [Link]

  • PubMed Central. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7461-7470. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.